Perhexiline
説明
特性
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-05 g/L | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39648-47-0, 6621-47-2, 39648-48-1 | |
| Record name | (-)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhexiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERHEXILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Underpinnings of Perhexiline-Induced Hepatotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a drug historically used for angina, has a well-documented association with hepatotoxicity, limiting its clinical application. This guide delves into the intricate molecular mechanisms responsible for this compound-induced liver injury. The core of its toxicity lies in a multi-pronged assault on hepatocyte function, primarily targeting mitochondria and the endoplasmic reticulum (ER), leading to cellular stress, apoptosis, and steatosis. A significant contributing factor to individual susceptibility is the genetic polymorphism of the cytochrome P450 enzyme, CYP2D6, which is responsible for this compound metabolism. Individuals with a poor metabolizer phenotype are at a substantially higher risk of developing toxicity due to elevated plasma concentrations of the drug.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experimental findings, and detailed methodologies for the assays used to elucidate these toxicological mechanisms.
Core Mechanisms of this compound Hepatotoxicity
This compound's hepatotoxic effects are not attributed to a single molecular event but rather a cascade of interconnected cellular dysfunctions. The primary initiating events are the inhibition of crucial mitochondrial enzymes and the induction of ER stress.
Mitochondrial Dysfunction
Mitochondria are central to this compound's toxic effects. The drug disrupts mitochondrial function through several mechanisms:
-
Inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2: this compound is a known inhibitor of CPT1 and CPT2, enzymes essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][4][5][6][7] This inhibition leads to impaired fatty acid metabolism, a key therapeutic effect in the heart but a significant contributor to hepatotoxicity. The accumulation of fatty acids in the cytoplasm promotes steatosis (fatty liver) and can lead to lipotoxicity.[8][9]
-
Impairment of the Electron Transport Chain (ETC): Studies have shown that this compound directly inhibits complexes of the mitochondrial respiratory chain.[4] Specifically, it has been demonstrated to strongly inhibit Complex IV and Complex V, and moderately inhibit Complex II and Complex II+III.[4] This disruption of the ETC leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress.[10]
-
Induction of Apoptosis: The mitochondrial dysfunction triggered by this compound activates the intrinsic pathway of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and altered expression of Bcl-2 family proteins, with a decrease in pro-survival proteins like Bcl-2 and Mcl-1 and an increase in pro-apoptotic proteins like Bad.[4] this compound treatment also leads to a significant increase in the activity of caspase-3 and -7, key executioner caspases in apoptosis.[4]
Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce ER stress in hepatic cells.[11][12] This is a condition where the ER's capacity to fold and process proteins is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. Key indicators of this compound-induced ER stress include:
-
Upregulation of ER Stress Markers: Increased mRNA and protein levels of hallmark ER stress proteins such as ATF6, IRE1α, PERK, ATF4, and CHOP are observed upon this compound exposure.[11]
-
Splicing of XBP1 mRNA: A characteristic event of the IRE1α pathway activation, the splicing of XBP1 mRNA, is also detected.[11][12]
-
Impaired Protein Secretion: Functional deficits in the ER are demonstrated by impaired protein secretion from the cell.[11][12]
Activation of Stress-Activated Signaling Pathways
The cellular stress induced by mitochondrial dysfunction and ER stress converges on the activation of mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways.[11][12] These pathways are generally pro-apoptotic and their activation contributes to this compound-induced cell death.[11] Inhibition of the p38 pathway has been shown to attenuate the toxic effects of this compound.[11][12]
Genetic Predisposition: The Role of CYP2D6
A critical factor determining an individual's susceptibility to this compound hepatotoxicity is their genetic makeup, specifically polymorphisms in the CYP2D6 gene.[13][14] CYP2D6 is the primary enzyme responsible for the hydroxylation and subsequent clearance of this compound from the body.[15][16]
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles, leading to a significantly reduced capacity to metabolize this compound.[3]
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Normal Metabolizers (NMs): Have two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles.
Poor metabolizers are at a much higher risk of accumulating toxic levels of this compound in their plasma, even at standard therapeutic doses, leading to an increased likelihood of developing hepatotoxicity and neurotoxicity.[1][2] The prevalence of the CYP2D6 poor metabolizer phenotype varies among different ethnic populations.[3][17] Therapeutic drug monitoring and CYP2D6 genotyping are therefore crucial for the safe administration of this compound.[2] Studies have shown that CYP2D6-mediated metabolism is a detoxification pathway, as overexpression of CYP2D6 in HepG2 cells protects against this compound-induced cytotoxicity.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies investigating this compound-induced hepatotoxicity.
Table 1: this compound-induced Cytotoxicity in Hepatic Cell Lines
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Endpoint | Result | Reference |
| Primary Human Hepatocytes | 20 | 4 | LDH Release | 39.6% increase | [16] |
| Primary Human Hepatocytes | 25 | 4 | LDH Release | 47.3% increase | [16] |
| HepG2 | 25 | 4 | LDH Release | 55% increase | [16] |
| HepG2 | 10 | 6 | LDH Release | 42% increase | [18] |
| HepG2 | ≥ 6.25 | 24 | Cellular ATP | Significant reduction | [18] |
| HepaRG | 5-25 | 4 | Cellular ATP | Concentration-dependent reduction | [18] |
| Primary Human Hepatocytes | 5-25 | 4 | Cellular ATP | Concentration-dependent reduction | [18] |
Table 2: Inhibition of Carnitine Palmitoyltransferase (CPT) by this compound
| Enzyme | Tissue Source | IC50 (µM) | Reference |
| CPT1 | Rat Cardiac Mitochondria | 77 | [5] |
| CPT1 | Rat Hepatic Mitochondria | 148 | [5] |
| CPT2 | Not Specified | 79 | [5] |
Table 3: this compound-induced Apoptosis Markers
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Marker | Result | Reference |
| HepG2 | 20 | 2 | Caspase 3/7 Activity | Significant increase | [4] |
| HepG2 | 20 | 4 | Caspase 3/7 Activity | Significant increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Protocol:
-
Seed hepatic cells (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 4, 6, or 24 hours).
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for a specified time.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer.
-
Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.
Cellular ATP Measurement
This assay quantifies the amount of ATP in viable cells, which is an indicator of metabolic activity and cell health.
Protocol (using a luminescent assay kit, e.g., ATPlite):
-
Plate cells in a 96-well plate and treat with this compound as described for the LDH assay.
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the mammalian cell lysis solution to each well and shake the plate for approximately 5 minutes to lyse the cells and stabilize the ATP.[4]
-
Add the substrate solution (containing luciferase and D-luciferin) to each well and shake for another 5 minutes.[4]
-
Dark-adapt the plate for about 10 minutes to reduce background luminescence.[4]
-
Measure the luminescence using a luminometer.
-
The amount of ATP is proportional to the luminescent signal.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol (using a luminescent assay kit, e.g., Caspase-Glo® 3/7):
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[11][14][15] This reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence) and a thermostable luciferase.[11][14][15]
-
Mix the contents by gentle shaking. The reagent lyses the cells and allows the caspases to cleave the substrate, releasing aminoluciferin.
-
Incubate at room temperature for 30 minutes to 3 hours to allow the luminescent signal to stabilize.[15]
-
Measure the luminescence with a luminometer. The signal is proportional to the caspase-3/7 activity.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates with red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as monomers with green fluorescence.
Protocol:
-
Culture cells in a suitable format (e.g., 96-well black plate, 6-well plate, or on coverslips) and treat with this compound.
-
Prepare the JC-1 staining solution by diluting the JC-1 reagent in the cell culture medium.[10][19]
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[10][19][20]
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
For quantitative analysis, measure the fluorescence intensity of both the red J-aggregates (excitation ~540 nm, emission ~590 nm) and the green JC-1 monomers (excitation ~485 nm, emission ~530 nm).[19] A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Glucose-Galactose Assay for Mitochondrial Dysfunction
This assay assesses a compound's potential to cause mitochondrial toxicity by comparing its cytotoxicity in cells grown in media containing either glucose or galactose as the primary carbohydrate source. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production and are therefore more sensitive to mitochondrial toxicants.
Protocol:
-
Culture cells (e.g., HepG2) in two separate sets of plates, one with standard high-glucose medium and the other with a medium where glucose is replaced by galactose.[21][22]
-
Treat the cells in both media with a range of this compound concentrations.
-
After the desired incubation period (e.g., 24 hours), assess cell viability using an appropriate method, such as an ATP assay or MTT assay.[21]
-
Compare the IC50 values (the concentration of the drug that causes 50% inhibition of cell viability) between the glucose and galactose conditions. A significantly lower IC50 in the galactose medium indicates that the compound's toxicity is primarily mediated through mitochondrial dysfunction.
Measurement of Mitochondrial Respiratory Complex Activities
This involves spectrophotometric or high-resolution respirometry methods to measure the activity of individual complexes of the electron transport chain.
Protocol (Spectrophotometric):
-
Isolate mitochondria from treated and untreated cells or tissues.
-
For each complex, mix a specific amount of mitochondrial protein with a reaction buffer containing specific substrates and electron acceptors/donors.
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.[12]
-
Complex II-III (succinate:cytochrome c oxidoreductase): Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.[12]
-
Complex IV (cytochrome c oxidase): Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.[12]
-
Calculate the specific activity of each complex and compare between treated and control samples.
Assessment of Phospholipidosis
This can be assessed using fluorescently labeled phospholipids (B1166683) that accumulate in the lysosomes of affected cells.
Protocol (using a fluorescent probe like LipidTox):
-
Seed cells (e.g., HepG2) in a suitable plate for fluorescence imaging or plate reader analysis.
-
Treat the cells with this compound and a fluorescently labeled phospholipid probe simultaneously.[9][23][24]
-
Incubate for a sufficient period (e.g., 72 hours) to allow for phospholipid accumulation.[23]
-
Fix the cells if necessary.
-
Analyze the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a fluorescent plate reader.[9][23][24] An increase in fluorescence intensity indicates the induction of phospholipidosis.
CYP2D6 Genotyping
This involves molecular biology techniques to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
Protocol (General approach using TaqMan assays):
-
Extract genomic DNA from a patient's blood or saliva sample.
-
Perform real-time PCR using specific TaqMan SNP genotyping assays for the CYP2D6 alleles of interest.[5] These assays use fluorescently labeled probes to differentiate between different alleles.
-
Use TaqMan CNV assays to determine the number of CYP2D6 gene copies.[5]
-
Analyze the results to determine the patient's diplotype (the combination of two alleles).
-
Based on the diplotype, assign a CYP2D6 activity score and determine the metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer).[25]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-induced hepatotoxicity.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
- 1. Methodology for clinical genotyping of CYP2D6 and CYP2C19 [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pufei.com [pufei.com]
- 5. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Measurement of mitochondrial respiratory complex activities [bio-protocol.org]
- 13. 4.4. Caspase-3/7 Activity Assay [bio-protocol.org]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.ca]
- 15. promega.com [promega.com]
- 16. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. accellerate.me [accellerate.me]
- 24. researchgate.net [researchgate.net]
- 25. How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Perhexiline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a prophylactic antianginal agent, has a well-established efficacy in treating severe angina pectoris.[1][2] However, its clinical application has been hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, leading to potential hepatotoxicity and peripheral neuropathy.[3] this compound is a chiral molecule, administered as a racemic mixture of its (+)- and (-)-enantiomers.[4][5] These enantiomers exhibit distinct pharmacological profiles, particularly in their metabolism and pharmacokinetic properties, which are crucial for understanding the drug's efficacy and toxicity. This guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, focusing on their pharmacokinetics, pharmacodynamics, and the underlying metabolic pathways.
Pharmacokinetics: A Tale of Two Enantiomers
The pharmacokinetic profiles of this compound enantiomers are characterized by significant stereoselectivity, primarily driven by their differential metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[4][6] This results in varied plasma concentrations and clearance rates between the two enantiomers, which are further influenced by an individual's CYP2D6 metabolizer status.
Metabolism and Elimination
The primary route of this compound metabolism is hydroxylation, leading to the formation of cis- and trans-monohydroxythis compound metabolites.[7] The formation of the major metabolite, cis-monohydroxythis compound, is catalyzed by CYP2D6 and is the main elimination pathway for the drug.[7][8]
-
Stereoselective Hydroxylation: The (-)-enantiomer of this compound is more rapidly metabolized than the (+)-enantiomer.[4][9] This is due to the stereoselective hydroxylation of the (-)-enantiomer to cis-monohydroxythis compound.[9] Consequently, the plasma concentration of the cis-metabolite is significantly higher after administration of the (-)-enantiomer compared to the (+)-enantiomer.[10]
-
Impact of CYP2D6 Phenotype: The enantioselective pharmacokinetics of this compound are profoundly influenced by the patient's CYP2D6 genotype.[6][11] Individuals can be classified as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), or ultrarapid metabolizers (UM) of CYP2D6 substrates.
-
In Extensive Metabolizers (EMs) , the apparent oral clearance of (-)-perhexiline is significantly higher than that of (+)-perhexiline.[6][12] This is primarily due to the efficient CYP2D6-mediated metabolism of the (-)-enantiomer.[6]
-
In Poor Metabolizers (PMs) , who have deficient CYP2D6 activity, the clearance of both enantiomers is markedly reduced.[11] However, enantioselective pharmacokinetics are still observed, with a higher apparent oral clearance for (-)-perhexiline compared to (+)-perhexiline.[6] The mechanism for this enantioselectivity in PMs is not fully understood but may involve other metabolic pathways or enantioselective biliary or intestinal excretion.[6]
-
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound enantiomers based on CYP2D6 metabolizer status.
| Parameter | (+)-Perhexiline | (-)-Perhexiline | CYP2D6 Phenotype | Reference |
| Apparent Oral Clearance (CL/F) | 184.1 L/day (median) | 272.0 L/day (median) | Extensive/Intermediate | [11] |
| 10.6 L/day (median) | 24.2 L/day (median) | Poor | [11] | |
| Peak Plasma Concentration (Cmax) | Higher | Lower | Not specified | [9] |
| Area Under the Curve (AUC) | Greater | Lower | Not specified | [9] |
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action as an antianginal agent is the inhibition of mitochondrial carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2).[1][4] These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13] By inhibiting CPT-1 and CPT-2, this compound shifts myocardial metabolism from fatty acid utilization to glucose oxidation.[3] This metabolic switch increases ATP production per unit of oxygen consumed, thereby enhancing myocardial efficiency, particularly during ischemia.[1]
While the direct stereoselective inhibitory effects of this compound enantiomers on CPT-1 and CPT-2 have not been extensively detailed in the provided search results, the overall effect of the racemic mixture has been characterized.
Quantitative Inhibition Data
| Enzyme | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Cardiac CPT-1 | This compound (racemate) | 77 µmol/L | Greater sensitivity than hepatic CPT-1 | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine | [13] |
| Hepatic CPT-1 | This compound (racemate) | 148 µmol/L | - | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine | [13] |
Experimental Protocols
Determination of this compound Enantiomers in Plasma and Urine
Method: Enantioselective high-performance liquid chromatography (HPLC).[6][12]
Protocol Outline:
-
Sample Preparation:
-
Collect blood samples and separate plasma.
-
Collect urine samples.
-
Store samples at -40°C until analysis.
-
-
Extraction:
-
Perform liquid-liquid extraction of this compound and its metabolites from plasma and urine samples.
-
-
Chromatographic Separation:
-
Utilize an HPLC system equipped with a chiral stationary phase column capable of resolving the (+) and (-) enantiomers of this compound and its hydroxylated metabolites.
-
-
Detection:
-
Employ a suitable detector, such as a UV detector, to quantify the separated enantiomers.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the pure enantiomers to determine the concentrations in the biological samples.
-
In Vitro Metabolism Studies using Human Liver Microsomes
Method: Incubation of this compound enantiomers with human liver microsomes.
Protocol Outline:
-
Preparation of Microsomes:
-
Obtain human liver microsomes from a reputable source.
-
-
Incubation:
-
Incubate each this compound enantiomer separately with human liver microsomes in the presence of an NADPH-generating system.
-
Include control incubations without the NADPH-generating system to account for non-enzymatic degradation.
-
-
Reaction Termination:
-
Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the parent drug and the formation of metabolites.
-
-
Data Analysis:
-
Determine the kinetic parameters of metabolism (e.g., Km and Vmax) for each enantiomer.
-
Visualizations
This compound Metabolic Pathway
Caption: Stereoselective metabolism of this compound enantiomers by CYP2D6.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of this compound enantiomers.
Conclusion and Future Directions
The pharmacological profile of this compound is intrinsically linked to the stereoselective disposition of its enantiomers. The more rapid metabolism of (-)-perhexiline by CYP2D6 leads to significant differences in the pharmacokinetic profiles of the two enantiomers, which has direct implications for both the therapeutic efficacy and the potential for adverse effects of the racemic drug. Understanding these differences is paramount for optimizing this compound therapy.
Future research should focus on:
-
Elucidating the specific inhibitory potency of each enantiomer on CPT-1 and CPT-2 to determine if there is a stereoselective pharmacodynamic effect.
-
Investigating the mechanisms responsible for the enantioselective pharmacokinetics in CYP2D6 poor metabolizers.
-
Conducting clinical studies to evaluate the therapeutic and safety profiles of the individual enantiomers, which could lead to the development of an enantiopure formulation with an improved therapeutic index.
By continuing to unravel the complexities of this compound enantiomer pharmacology, the clinical utility of this potent antianginal agent can be enhanced, ultimately benefiting patients with refractory angina.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselectivity in the tissue distribution of this compound contributes to different effects on hepatic histology and peripheral neural function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of CYP2D6 metabolizer status on the disposition of the (+) and (-) enantiomers of this compound in patients with myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Perhexiline: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental validation, and future directions of perhexiline as a repurposed anti-cancer agent.
Introduction
This compound, a drug historically used for the treatment of angina, is gaining significant attention for its potential as an anti-cancer therapeutic.[1][2] This resurgence of interest is driven by a growing understanding of cancer metabolism and the crucial role of fatty acid oxidation (FAO) in tumor growth and survival.[1][3] this compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), key enzymes in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] By disrupting this process, this compound induces a metabolic shift in cancer cells, leading to reduced proliferation, apoptosis, and autophagy.[1][4] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Quantitative Data: In Vitro Efficacy of this compound
Numerous studies have demonstrated the cytotoxic effects of this compound across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. These values are typically in the low micromolar range, which is comparable to the maximum therapeutic plasma concentration of this compound (around 2 µmol/L).[1]
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Breast Cancer | Multiple cell lines | 2 - 6 | [1][5] |
| Cervical Cancer | HeLa | 3 - 22 | [1][5] |
| Colon Cancer | Multiple cell lines | ~4 | [1] |
| HT29, HCT116, etc. | ~4 | [6] | |
| Glioblastoma | Patient-derived cell lines | Potent cytotoxicity | [7] |
| Gastrointestinal Cancer | Multiple cell lines | Not specified | [5] |
| Leukemia | Chronic Lymphocytic Leukemia (CLL) cells | Not specified (induces massive apoptosis at 5 µM) | [8] |
| Lung Cancer | Multiple cell lines | 3 - 22 | [1][5] |
| Pancreatic Cancer | Patient-derived organoids | Potent inhibitor of organoid growth | [9][10] |
Note: The racemic mixture of this compound and its individual enantiomers ((+)-P and (-)-P) have shown comparable IC50 values in colorectal cancer cell lines.[6]
Mechanisms of Action: Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects through a multi-faceted approach, targeting key metabolic and signaling pathways within cancer cells. These can be broadly categorized into CPT-dependent and CPT-independent mechanisms.
CPT-Dependent Mechanisms
The primary and most well-understood mechanism of this compound's action is the inhibition of CPT1 and CPT2.[1][3] This blockade of fatty acid oxidation leads to a cascade of downstream effects:
-
Energy Stress and AMPK Activation: The inhibition of FAO leads to a decrease in the production of ATP and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4] Activated AMPK, in turn, inhibits cell proliferation by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][3][4]
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[5][8][11] This is mediated by an increase in reactive oxygen species (ROS), which compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of caspases.[1][3][4]
-
Induction of Autophagy: this compound can induce autophagy, a cellular process of self-digestion, in cancer cells.[1] The activation of AMPK and inhibition of mTORC1 are key triggers for autophagy.[1][3] In some contexts, this can be a pro-death mechanism, while in others, it may promote survival.
CPT-Independent Mechanisms
Emerging evidence suggests that this compound may also exert anti-cancer effects through mechanisms independent of CPT inhibition.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: Several studies have demonstrated that this compound can suppress the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1]
-
FYN Kinase Inhibition in Glioblastoma: In glioblastoma models, the anti-tumor activity of this compound was found to be independent of FAO inhibition and was instead mediated by the inhibition of the FYN kinase.[7]
Combination Therapies
This compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential to enhance treatment efficacy and overcome drug resistance.[1][5]
-
With Oxaliplatin (B1677828): In gastrointestinal cancer models, the combination of this compound and oxaliplatin significantly inhibited tumor growth.[5][12]
-
With Gemcitabine (B846): In pancreatic ductal adenocarcinoma (PDAC) xenografts, the combination of this compound and gemcitabine induced complete tumor regression.[13][14]
-
With Lapatinib (B449): this compound enhanced the inhibitory effects of lapatinib on HER3 signaling in breast cancer cell lines.[5]
-
With Cisplatin (B142131): The combination of this compound and cisplatin markedly reduced the growth of an epithelial ovarian cancer cell line xenograft.[5]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of this compound on cancer cell proliferation and viability.
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
Crystal Violet Assay: Cells are stained with crystal violet, and the absorbance is measured to quantify the number of viable cells.[15]
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: Dead cells with compromised membranes take up the trypan blue dye and are counted using a hemocytometer or automated cell counter.[7]
-
-
Data Analysis: IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Apoptosis Assays
-
Objective: To determine if this compound induces programmed cell death (apoptosis).
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).
-
Cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[7]
-
-
Caspase Activity Assays:
-
In Vivo Animal Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Xenograft Models: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[7][13]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) and/or a combination therapy.[7][8][11]
-
Tumor Measurement: Tumor volume is measured regularly using calipers or through imaging techniques.[7]
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for histological changes, protein expression, and other biomarkers. Survival of the animals is also a key endpoint.
-
Future Directions and Considerations
The repurposing of this compound as an anti-cancer agent holds considerable promise. However, several aspects require further investigation:
-
Clinical Trials: Rigorous clinical trials are needed to establish the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with existing treatments.
-
Biomarker Development: Identifying biomarkers that predict which patients are most likely to respond to this compound treatment is crucial for personalized medicine. The expression levels of CPT1 and CPT2 could be potential predictive biomarkers.[5]
-
Toxicity Management: this compound is known to have potential side effects, including hepatotoxicity and peripheral neuropathy. Careful patient monitoring and dose optimization will be essential in a clinical setting.[1][16]
-
Further Mechanistic Studies: A deeper understanding of the CPT-independent mechanisms of this compound's action could lead to the development of novel, more targeted anti-cancer drugs.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Perhexiline as a Modulator of Myocardial Substrate Utilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a piperidine (B6355638) derivative originally developed as a prophylactic anti-anginal agent in the 1970s, has experienced a resurgence in clinical interest.[1] Initially, its use was curtailed by concerns over hepatotoxicity and peripheral neuropathy.[1][2] However, a deeper understanding of its pharmacokinetics and mechanism of action has allowed for its safe and effective reintroduction.[1] This guide provides an in-depth examination of this compound's role as a potent modulator of myocardial energy metabolism, its clinical applications in refractory angina and chronic heart failure, and the critical methodologies for its study and therapeutic use.
The primary therapeutic benefit of this compound stems from its ability to shift the heart's energy substrate preference from fatty acids to glucose.[3][4] In a healthy heart, fatty acid β-oxidation is the primary source of adenosine (B11128) triphosphate (ATP). However, under ischemic conditions, this process becomes less efficient, consuming more oxygen for each unit of ATP produced compared to glucose oxidation.[4][5] By inhibiting fatty acid metabolism, this compound enhances myocardial efficiency, an "oxygen-sparing" effect that is highly beneficial in energy-starved cardiac states.[1][4]
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase
This compound's principal mechanism is the potent inhibition of carnitine palmitoyltransferase (CPT), a mitochondrial enzyme system essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][3] The CPT system consists of two main enzymes:
-
CPT-1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound acts as a competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.[6]
-
CPT-2: Located on the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs within the matrix. This compound also inhibits CPT-2, though to a lesser extent than CPT-1.[3][7]
By inhibiting CPT-1 and CPT-2, this compound effectively reduces the entry of fatty acids into the mitochondria, forcing a metabolic switch towards the oxidation of carbohydrates like glucose and lactate (B86563).[3][8] This shift is often referred to as a "metabolic switch" or an activation of the "Randle cycle" in reverse.[9] The increased reliance on glucose oxidation generates more ATP per molecule of oxygen consumed, thereby improving the heart's metabolic efficiency.[4][10] This is particularly crucial in conditions of myocardial ischemia where oxygen supply is limited.[4]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding this compound's inhibitory activity, clinical efficacy, and pharmacokinetic parameters.
Table 1: this compound's Inhibitory Activity on Carnitine Palmitoyltransferase (CPT)
| Enzyme Target | Species/Tissue | IC50 Value | Notes |
| CPT-1 | Rat Cardiac Mitochondria | 77 µM | Competitive inhibition with respect to palmitoyl-CoA.[6][7] |
| CPT-1 | Rat Hepatic Mitochondria | 148 µM | Demonstrates greater sensitivity of the cardiac enzyme.[6][7] |
| CPT-2 | Rat Cardiac Mitochondria | 79 µM | -[7] |
Table 2: Summary of Clinical Efficacy in Chronic Heart Failure (CHF) and Angina
| Indication | Study Parameter | Baseline Value | Post-Perhexiline Value | Percentage Change/Improvement | Reference |
| CHF | Peak Exercise V̇O₂max | 16.1 ± 0.6 mL·kg⁻¹·min⁻¹ | 18.8 ± 1.1 mL·kg⁻¹·min⁻¹ | 17% increase | [11] |
| CHF | Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | 42% increase | [11] |
| CHF | Quality of Life (Minnesota Score) | 45 ± 5 | 34 ± 5 | 24% reduction (improvement) | [11] |
| CHF | Myocardial PCr/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | 30% increase | [12] |
| Refractory Angina | Exercise Duration | - | - | 54.9% increase vs. pretreatment | [13] |
| Refractory Angina | Work Performed | - | - | 29.7% increase vs. pretreatment | [13] |
| Ischemic LV Dysfunction | Peak Systolic Velocity (LAD territory) | - | - | 21% increase during stress | [14] |
| Ischemic LV Dysfunction | Peak Systolic Velocity (Circumflex territory) | - | - | 15% increase during stress | [14] |
Table 3: Pharmacokinetic and Therapeutic Monitoring Parameters
| Parameter | Value/Range | Notes | Reference |
| Therapeutic Plasma Concentration | 0.15 - 0.60 mg/L (150 - 600 ng/mL) | Essential for efficacy and to avoid toxicity.[15][16] | |
| Primary Metabolism Route | Hepatic hydroxylation via Cytochrome P450 2D6 (CYP2D6) | Subject to genetic polymorphism, leading to "poor," "extensive," and "ultrafast" metabolizers.[1][16] | |
| Half-life | Variable and non-linear (2-30 days) | Due to saturable metabolism.[3] | |
| Toxicity Risk | Increased at plasma concentrations >0.6 mg/L | Associated with hepatotoxicity and peripheral neuropathy.[17] | |
| Typical Clearance (Extensive Metabolizers) | 21.8 L/h | -[18] | |
| Typical Clearance (Poor Metabolizers) | 2.06 L/h | Approximately 10% of the rate of normal metabolizers.[16][18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in this compound's action is crucial for a comprehensive understanding.
Caption: this compound's inhibition of CPT-1 and CPT-2 blocks fatty acid entry into mitochondria.
Caption: Workflow for measuring this compound's effect on mitochondrial fatty acid oxidation.
Caption: Clinical workflow for this compound therapy with therapeutic drug monitoring.
Experimental Protocols
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This protocol outlines a method for assessing the inhibitory effect of this compound on fatty acid oxidation (FAO) by measuring oxygen consumption in isolated cardiac mitochondria.
1. Mitochondrial Isolation:
-
Excise hearts from euthanized animals (e.g., Sprague-Dawley rats) and immediately place them in ice-cold isolation buffer (e.g., containing sucrose, Tris/MOPS, and EGTA/Tris).
-
Mince the tissue and homogenize gently using a Teflon pestle in a glass homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500-800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[19]
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.[19]
-
Resuspend the final mitochondrial pellet in a minimal volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).[19]
2. Respirometry Assay:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph or Agilent Seahorse XF Analyzer).
-
Prepare a respiration buffer (e.g., containing mannitol, KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA).
-
Prepare the substrate solution for fatty acid oxidation. A common combination is palmitoyl-CoA (e.g., 22 µM) plus L-carnitine (e.g., 1 mM) and malate (B86768) (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.[20]
-
Add the isolated mitochondria (e.g., 0.05-0.25 mg/mL protein) to the respiration chamber equilibrated at a set temperature (e.g., 30-37°C).
-
After establishing a baseline oxygen consumption rate, add the fatty acid substrate mix to initiate FAO-driven respiration.
-
Inject this compound at various concentrations (or a vehicle control) and record the subsequent change in oxygen consumption rate (OCR).
-
The inhibitory effect of this compound can be quantified by comparing the OCR before and after its addition. An IC50 value can be determined by testing a range of concentrations.
Protocol 2: Assessment of Myocardial Glucose Uptake In Vivo
Positron Emission Tomography (PET) with the glucose analog ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) is the clinical standard for non-invasively assessing myocardial glucose metabolism.[21][22]
1. Patient Preparation:
-
To maximize myocardial glucose uptake and ensure consistent imaging results, substrate availability must be controlled. This is typically achieved by performing a glucose load (oral or IV) prior to the scan.[21]
-
Patients are required to fast for at least 6 hours to lower circulating free fatty acids, which compete with glucose for myocardial uptake.[21]
2. Image Acquisition:
-
Administer a weight-based dose of ¹⁸F-FDG intravenously.
-
Allow for an uptake period of approximately 45-60 minutes, during which the ¹⁸F-FDG is transported into cardiomyocytes and trapped after phosphorylation.[23]
-
Acquire PET images of the heart. Often, PET scans are co-registered with CT or MRI scans for anatomical localization.[22]
3. Data Analysis:
-
The uptake of ¹⁸F-FDG in different myocardial segments is quantified. This can be done semi-quantitatively using the Standardized Uptake Value (SUV).[22]
-
For more rigorous quantification, the myocardial metabolic rate of glucose (MRGlu) can be calculated using kinetic modeling (e.g., the Patlak model), which requires dynamic PET scanning and an arterial input function.[22][24]
-
The effect of this compound on glucose uptake would be assessed by comparing ¹⁸F-FDG PET results before and after a course of treatment. An increase in ¹⁸F-FDG uptake would indicate a successful shift towards glucose utilization.
Clinical Application and Therapeutic Considerations
This compound is primarily used for patients with severe, refractory angina pectoris or symptomatic chronic heart failure who have not responded to other treatments.[3][5]
Therapeutic Drug Monitoring (TDM): A Mandatory Requirement The safe use of this compound is critically dependent on TDM.[1][25] This is due to two main factors:
-
Narrow Therapeutic Index: The window between effective plasma concentrations (0.15-0.6 mg/L) and toxic levels (>0.6 mg/L) is small.[16][17]
-
Pharmacogenetic Variability: this compound is metabolized by the CYP2D6 enzyme, which exhibits significant genetic polymorphism.[1] Individuals can be poor, intermediate, extensive, or ultrarapid metabolizers, leading to wide inter-individual variability in drug clearance.[16][17] Poor metabolizers are at a high risk of drug accumulation and toxicity if given standard doses.[1]
TDM allows for dose individualization to maintain plasma concentrations within the therapeutic range, thereby maximizing efficacy and virtually eliminating the risk of serious adverse effects.[1][15]
Toxicity and Side Effects When plasma concentrations exceed the therapeutic range, this compound can cause:
-
Hepatotoxicity: Ranging from elevated liver enzymes to, rarely, cirrhosis and hepatitis.[2][26]
-
Peripheral Neuropathy: A sensory-motor neuropathy that can be debilitating.[2][17]
-
Other Side Effects: Nausea, dizziness, hypoglycemia (especially in diabetic patients), and QT interval prolongation.[3][26]
Regular monitoring of liver function tests and neurological status, in addition to plasma drug levels, is essential for all patients on long-term therapy.[26][27] With careful TDM, these toxicities are largely preventable.[15]
Conclusion
This compound stands out as a unique cardiovascular therapeutic agent that directly targets myocardial metabolism. By inhibiting carnitine palmitoyltransferase, it forces a shift from oxygen-intensive fatty acid oxidation to more efficient glucose utilization. This metabolic modulation improves cardiac energetics, leading to significant clinical benefits in patients with chronic heart failure and refractory angina. The historical challenges of this compound-associated toxicity have been overcome through a modern understanding of its pharmacogenetics and the mandatory implementation of therapeutic drug monitoring. This approach allows for the safe and effective use of an old drug, offering new hope for patients with advanced cardiac disease. Future research may further expand its application to other cardiac conditions characterized by energy starvation, such as hypertrophic cardiomyopathy and aortic stenosis.[1][15]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Use of this compound in CHF and Refractory Angina: Old Drug, New Hope - Page 4 [medscape.com]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling | MDPI [mdpi.com]
- 10. The effect of this compound on myocardial protection during coronary artery surgery: a two-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapy of angina pectoris with low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsafe.govt.nz [medsafe.govt.nz]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 19. agilent.com [agilent.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Methodology governing the assessment of myocardial glucose metabolism by positron emission tomography and fluorine 18-labeled fluorodeoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. re.public.polimi.it [re.public.polimi.it]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. A Methodology to Measure Glucose Metabolism by Quantitative Analysis of PET Images (2024) | Patrizia Vizza [scispace.com]
- 25. Concentration-time profile for this compound and hydroxythis compound in patients at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mims.com [mims.com]
- 27. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
Perhexiline's Impact on Mitochondrial Respiration in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline is a metabolic modulator that has demonstrated significant anti-anginal and cardioprotective effects. Its primary mechanism of action involves a fundamental shift in myocardial energy substrate utilization, directly impacting mitochondrial respiration. This technical guide provides an in-depth analysis of this compound's effects on cardiomyocytes, focusing on its inhibition of fatty acid oxidation and the subsequent enhancement of glucose and lactate (B86563) metabolism. This document details the underlying biochemical pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers investigating metabolic modulation in the heart.
Core Mechanism of Action: A Substrate Switch
The heart is a metabolically flexible organ, capable of utilizing various substrates to meet its high energy demands. Under normal physiological conditions, fatty acid β-oxidation (FAO) is the primary source of adenosine (B11128) triphosphate (ATP), accounting for up to 70% of the heart's energy production. However, in ischemic conditions, the reliance on FAO can be detrimental as it consumes more oxygen per unit of ATP produced compared to glucose oxidation.
This compound's therapeutic efficacy stems from its ability to induce a shift from FAO to more oxygen-efficient carbohydrate metabolism[1][2]. This is achieved through the potent inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2) [3][4][5][6][7]. These enzymes are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation[1][6].
By inhibiting CPT-1 and CPT-2, this compound effectively reduces the intramitochondrial pool of fatty acids available for β-oxidation. This alleviates the substrate-level inhibition that fatty acid metabolites typically exert on glucose oxidation pathways. Consequently, cardiomyocytes increase their uptake and oxidation of glucose and lactate[3][8]. This metabolic reprogramming leads to a more favorable myocardial oxygen consumption (MVO2) to work ratio, enhancing cardiac efficiency, particularly under oxygen-limited conditions[1][9].
Signaling Pathway Diagram
Caption: this compound's inhibition of CPT-1/2 and metabolic shift.
Quantitative Data Summary
The effects of this compound have been quantified in various experimental models, from isolated enzymes to clinical trials in patients with chronic heart failure (CHF).
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Species/Tissue | IC50 Value | Inhibition Kinetics | Reference |
| CPT-1 | Rat Cardiac Mitochondria | 77 µM | Competitive (vs. Palmitoyl-CoA) | [10][11] |
| CPT-1 | Rat Hepatic Mitochondria | 148 µM | Competitive (vs. Palmitoyl-CoA) | [10][11] |
| CPT-2 | Rat Cardiac Mitochondria | 79 µM | - | [10] |
Table 2: Effects on Cardiomyocyte Metabolism and Function
| Parameter | Model | This compound Concentration | Observed Effect | Reference |
| Palmitate Oxidation | Isolated Rat Cardiomyocytes | 2-10 µM (48h pre-exposure) | 15% to 35% inhibition | [12][13] |
| Cardiac Work | Isolated Working Rat Heart | 2 µM (24h pretreatment) | 29% increase | [13] |
| Cardiac Efficiency | Isolated Working Rat Heart | 2 µM (24h pretreatment) | 30% increase | [13] |
| Substrate Utilization | Isolated Working Rat Heart | Not specified | Increased lactate utilization, reduced fatty acid oxidation | [8] |
Table 3: Clinical Outcomes in Chronic Heart Failure (CHF) Patients
| Parameter | Study Population | Treatment | Result | Reference |
| Peak Exercise Oxygen Consumption (V̇O2max) | CHF Patients | This compound (100 mg BID) | Increase from 16.1 to 18.8 mL·kg⁻¹·min⁻¹ | [3][14] |
| Left Ventricular Ejection Fraction (LVEF) | CHF Patients | This compound (100 mg BID) | Increase from 24% to 34% | [3][14] |
| Myocardial Phosphocreatine/ATP Ratio | Non-ischemic CHF Patients | This compound (200 mg for 1 month) | 30% increase (from 1.16 to 1.51) | [15][16] |
Detailed Experimental Protocols
Investigating the impact of this compound on cardiomyocyte mitochondrial respiration requires precise and controlled experimental setups. Below are detailed methodologies for key experiments.
Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from standard enzymatic digestion methods.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2
-
Collagenase Type II
-
Protease Type XIV
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Calcium chloride (CaCl2)
Procedure:
-
Anesthetize the subject animal (e.g., adult rat) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with calcium-free KH buffer for 5 minutes to wash out blood.
-
Switch to perfusion with KH buffer containing Collagenase II and Protease XIV for 15-20 minutes.
-
Once the heart is digested (flaccid), transfer the ventricles to a dish containing KH buffer with BSA.
-
Gently mince the tissue and triturate with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity.
-
Gradually reintroduce calcium by resuspending the cell pellet in KH buffer with increasing concentrations of CaCl2 (e.g., 0.125, 0.25, 0.5, 1.0 mM).
-
The final preparation should yield a high percentage of rod-shaped, calcium-tolerant cardiomyocytes.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to assess fatty acid-driven respiration.
Materials:
-
High-resolution respirometer
-
Isolated cardiomyocytes
-
Respiration medium (e.g., MiR05)
-
Substrates: Palmitoyl-L-carnitine, Malate, ADP
-
Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
-
This compound stock solution
Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):
-
Calibrate the oxygen sensors in the respirometer.
-
Add 2 mL of respiration medium to each chamber and allow it to equilibrate.
-
Add a known number of isolated cardiomyocytes to each chamber.
-
After a baseline period, add this compound (or vehicle control) to the experimental chamber and incubate.
-
Initiate fatty acid oxidation by adding Palmitoyl-L-carnitine and Malate. This measures LEAK respiration (state 4).
-
Add ADP to stimulate ATP synthesis, measuring OXPHOS capacity (state 3).
-
Add Oligomycin to inhibit ATP synthase, revealing the true non-phosphorylating LEAK respiration.
-
Titrate FCCP (a protonophore) in small steps to uncouple respiration and determine the maximum capacity of the Electron Transport System (ETS).
-
Finally, add Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.
-
Analyze the resulting oxygen consumption rates to determine this compound's effect on FAO-supported OXPHOS and ETS capacity.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on OCR.
Conclusion and Implications
This compound's ability to inhibit CPT-1 and CPT-2 in cardiomyocytes offers a powerful therapeutic strategy for conditions characterized by myocardial ischemia and energetic impairment, such as chronic angina and heart failure. By forcing a shift from oxygen-intensive fatty acid oxidation to more efficient glucose and lactate utilization, this compound improves the overall energy economics of the heart. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of metabolic modulators in cardiovascular disease. Future research may focus on elucidating the long-term proteomic and metabolomic remodeling induced by this compound and identifying novel compounds with similar or superior mechanisms of action.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of myocardial substrate use as a therapy for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of an antianginal drug, this compound, on myocardial oxygen consumption in anesthetized open-chest dogs compared with verapamil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dissociation between metabolic and efficiency effects of this compound in normoxic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
Understanding Perhexiline-Induced Peripheral Neuropathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, a prophylactic antianginal agent, has demonstrated considerable efficacy but is associated with a significant risk of peripheral neuropathy. This technical guide provides a comprehensive overview of the core mechanisms, pathophysiology, and experimental investigation of this compound-induced peripheral neuropathy. A key pathogenic feature is the development of a predominantly demyelinating sensorimotor polyneuropathy, with secondary axonal degeneration. The underlying mechanism is attributed to this compound's properties as a cationic amphiphilic drug, leading to the accumulation of lysosomal inclusions within Schwann cells and subsequent disruption of lipid metabolism. This guide summarizes key quantitative data from clinical and histopathological studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is an antianginal medication that improves myocardial efficiency by inhibiting carnitine palmitoyltransferase-1 (CPT-1), shifting cardiac metabolism from fatty acid to glucose utilization.[1] Despite its therapeutic benefits, its use has been limited by a significant neurotoxic potential, primarily manifesting as a peripheral neuropathy.[2][3] Understanding the mechanisms of this neurotoxicity is crucial for the development of safer metabolic modulators and for the effective management of patients undergoing this compound therapy.
The neuropathy typically presents as a symmetrical sensorimotor polyneuropathy, characterized by initial sensory symptoms such as acral pain and paresthesias, which can progress to include both proximal and distal weakness.[4] The condition is often associated with high plasma concentrations of the drug, particularly in individuals who are poor metabolizers.[5] This underscores the importance of therapeutic drug monitoring to maintain plasma levels within a safe and effective range.[6][7]
Pathophysiology and Mechanism of Action
The primary mechanism underlying this compound-induced peripheral neuropathy is believed to be a form of drug-induced lipidosis.[8] this compound, as a cationic amphiphilic molecule, can readily cross cell membranes and accumulate within acidic intracellular compartments, most notably lysosomes.
Within the lysosomes of Schwann cells, this compound is thought to form complexes with polar lipids, particularly gangliosides, inhibiting their enzymatic degradation.[9][10] This leads to the accumulation of polymorphous, membrane-bound inclusions within the cytoplasm of Schwann cells, a hallmark histopathological finding.[11][12] The disruption of lysosomal function and lipid metabolism is thought to be the primary trigger for Schwann cell dysfunction, leading to demyelination and subsequent axonal damage.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced peripheral neuropathy.
Table 1: Clinical and Therapeutic Drug Monitoring Data
| Parameter | Value | Reference(s) |
| Typical Daily Dosage | 100 - 400 mg | [4] |
| Therapeutic Plasma Concentration | 150 - 600 ng/mL (0.15 - 0.60 µg/mL) | [6][7] |
| Toxic Plasma Concentration | > 600 ng/mL (> 0.60 µg/mL) | [4] |
| Incidence of Adverse Effects | ~65% of patients | [2] |
| Treatment Discontinuation Rate | ~8% of patients | [2] |
| Onset of Neuropathy | Several months to years of treatment | [4] |
Table 2: Histopathological Findings in Nerve Biopsies
| Histopathological Feature | Reported Range | Reference(s) |
| Fibers with Segmental Demyelination | 16% - 90% | [14] |
| Fibers with Wallerian Degeneration | 3% - 20% | [14] |
Experimental Protocols
Nerve Biopsy and Histopathological Analysis
A common method to investigate the structural changes in peripheral nerves involves a sural nerve biopsy.
Protocol for Nerve Biopsy Processing:
-
Fixation: Immediately upon excision, the nerve biopsy is divided into segments. A portion is fixed in a 2.5% glutaraldehyde (B144438) solution for electron microscopy and teased fiber analysis, while another is fixed in 10% buffered formalin for paraffin (B1166041) embedding and standard histology.[15]
-
Paraffin Embedding: The formalin-fixed segment is dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin wax. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other relevant stains to assess overall nerve architecture.
-
Epoxy Resin Embedding: The glutaraldehyde-fixed tissue is post-fixed in osmium tetroxide, dehydrated in ethanol and propylene (B89431) oxide, and embedded in an epoxy resin. Semi-thin sections (0.5-1 µm) are cut and stained with toluidine blue for light microscopic examination of myelinated fibers. Ultrathin sections are then prepared for transmission electron microscopy.[16]
Teased-Fiber Analysis
This technique allows for the examination of individual nerve fibers to assess the pattern of demyelination.
Protocol for Teased-Fiber Preparation:
-
A small segment of the glutaraldehyde-fixed nerve is stained with a myelin-specific stain, such as Sudan black or osmium tetroxide, for 24-48 hours.[1][17]
-
The stained nerve segment is then transferred to a drop of glycerin on a microscope slide.
-
Using fine forceps and a dissecting microscope, individual nerve fibers or small bundles of fibers are carefully "teased" apart.[18]
-
The separated fibers are mounted on a slide and examined under a light microscope to assess the integrity of the myelin sheath, the length of the internodes, and the presence of segmental demyelination or axonal degeneration.[1]
Nerve Conduction Velocity (NCV) Studies
NCV studies are non-invasive electrophysiological tests used to assess the function of peripheral nerves.
Protocol for NCV Measurement:
-
Electrode Placement: Surface electrodes are placed on the skin over the nerve to be studied. A stimulating electrode is placed at one point along the nerve, and a recording electrode is placed at another point, either more proximally or distally.[19][20]
-
Nerve Stimulation: A brief electrical stimulus is delivered through the stimulating electrode to elicit an action potential in the nerve.
-
Signal Recording: The recording electrode detects the nerve's electrical response (compound muscle action potential for motor nerves or sensory nerve action potential for sensory nerves).[21]
-
Velocity Calculation: The time it takes for the electrical impulse to travel between the stimulating and recording electrodes (latency) is measured. The conduction velocity is then calculated by dividing the distance between the electrodes by the latency. A significant slowing of conduction velocity is indicative of demyelination.[2][20]
Electron Microscopy of Schwann Cell Inclusions
Transmission electron microscopy (TEM) is essential for visualizing the characteristic lysosomal inclusions.
Protocol for TEM of Nerve Biopsy:
-
Ultrathin sections (60-90 nm) are cut from the epoxy resin-embedded nerve tissue.
-
The sections are mounted on copper grids and stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.
-
The grids are then examined using a transmission electron microscope.
-
The ultrastructure of Schwann cells is scrutinized for the presence of abnormal intracytoplasmic inclusions, which typically appear as polymorphic, membrane-bound bodies.[11][22]
Signaling Pathways and Experimental Workflows
Proposed Pathogenic Signaling Pathway
The primary pathogenic mechanism involves the disruption of lysosomal function in Schwann cells.
Experimental Workflow for Investigating this compound Neurotoxicity
A typical workflow for studying this condition in a preclinical setting is outlined below.
Conclusion for Drug Development Professionals
The study of this compound-induced peripheral neuropathy offers valuable lessons for modern drug development. The case of this compound highlights the critical importance of:
-
Early Neurotoxicity Screening: Cationic amphiphilic drugs should be flagged for potential lysosomal storage disorders and subsequent neurotoxicity.
-
Understanding Metabolic Polymorphisms: The significant inter-individual variability in this compound metabolism underscores the need to consider pharmacogenomics in preclinical and clinical development.
-
Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index and variable metabolism, the development of robust monitoring strategies is essential for safe and effective use.
By understanding the mechanisms of this compound neurotoxicity, researchers can design safer drugs that target metabolic pathways while avoiding the off-target effects that lead to debilitating peripheral neuropathy. The experimental protocols and findings detailed in this guide provide a framework for the preclinical safety assessment of new chemical entities with similar physicochemical properties.
References
- 1. Teased-fiber technique for peripheral myelinated nerves: methodology and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. scilit.com [scilit.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound maleate and peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the major lipid classes in human peripheral nerve biopsies. Age group differences and abnormalities of ganglioside level in this compound maleate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral-nerve lipid abnormalities in patients on this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Electron microscopic study of nerve, muscle and skin lesions induced by this compound maleate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Neurological disorders and this compound maleate therapy. Clinical study of 10 cases. Neuropathological, pharmacocinetic and biochemical studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosomal dysfunction in Schwann cells is involved in bortezomib-induced peripheral neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound neuropathy: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. Preservation, Sectioning, and Staining of Schwann Cell Cultures for Transmission Electron Microscopy Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Teased Fiber Preparation of Myelinated Nerve Fibers from Peripheral Nerves for Vital Dye Staining and Immunofluorescence Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Nerve conduction velocity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 20. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 21. books.publisso.de [books.publisso.de]
- 22. Muscle and nerve changes induced by this compound maleate in man and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Perhexiline in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug historically used for angina, is known for its primary mechanism of action as an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acid to glucose oxidation.[1] However, its clinical use has been hampered by a narrow therapeutic index and the occurrence of off-target toxicities, notably hepatotoxicity and neurotoxicity.[2][3] This technical guide provides an in-depth overview of the preclinical findings related to the off-target effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Cardiac Ion Channel Inhibition
This compound exhibits inhibitory effects on multiple cardiac ion channels, which can contribute to its complex electrophysiological profile.[4][5]
Quantitative Data: Inhibition of Cardiac Ion Channels
| Ion Channel | IC50 (ng/mL) | Preclinical Model |
| hERG (human Ether-à-go-go-Related Gene) | 167 | Mammalian cells |
| hCav1.2 (L-type calcium channel) | 247 | Mammalian cells |
| late hNav1.5 (late sodium current) | 1359 | Mammalian cells |
Data compiled from a study using a manual patch-clamp technique.[4]
Experimental Protocol: Manual Patch-Clamp for Cardiac Ion Channels
A manual patch-clamp technique is employed to measure the effects of this compound on cardiac ion currents in mammalian cells expressing the specific ion channel of interest.[4][5]
-
Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the human cardiac ion channel (hERG, hCav1.2, or hNav1.5) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at near-physiological temperature (approximately 35°C), except for Nav1.5, which is typically evaluated at room temperature.[4]
-
Cells are perfused with an appropriate extracellular solution, and the intracellular solution in the patch pipette is formulated to isolate the specific current being measured.
-
A specific voltage-clamp protocol is applied to elicit the ionic current of interest.
-
-
Compound Application: this compound is applied at a minimum of four different concentrations to establish a concentration-response curve. Each concentration is tested on at least three different cells.[4]
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated as the percentage reduction in the current amplitude compared to the baseline. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
Hepatotoxicity
Hepatotoxicity is a significant off-target effect of this compound observed in preclinical models.[2] The underlying mechanisms involve mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the activation of stress-activated protein kinase pathways.
Quantitative Data: Cytotoxicity in Hepatic Cells
Table 2.1: this compound-Induced LDH Release in Hepatic Cells (4-hour exposure)
| This compound Concentration (µM) | Primary Human Hepatocytes (% LDH Release) | HepG2 Cells (% LDH Release) |
| 5 | - | ~10% |
| 10 | - | ~15% |
| 15 | - | ~25% |
| 20 | 39.6% | ~40% |
| 25 | 47.3% | ~55% |
Table 2.2: this compound-Induced Reduction in ATP Content in HepG2 Cells (24-hour exposure) [6]
| This compound Concentration (µM) | % ATP Content Reduction |
| 2.5 | Not significant |
| 5 | Not significant |
| 7.5 | Significant |
| 10 | Significant |
Experimental Protocol: Cytotoxicity Assays in HepG2 Cells
-
Cell Culture: HepG2 cells are seeded in 96-well plates at a density of 4 x 10^5 cells/mL and cultured in high-glucose medium.[1]
-
Compound Treatment: Cells are exposed to various concentrations of this compound (e.g., 5-25 µM) for specific durations (e.g., 4 or 24 hours).[6]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay:
-
Following treatment, the cell culture supernatant is collected.
-
LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which quantifies the conversion of a lactate substrate to pyruvate.
-
The percentage of LDH release is calculated relative to a positive control (cells lysed to release maximum LDH).
-
-
ATP Content Assay:
-
After this compound exposure, a reagent that lyses the cells and stabilizes ATP is added.
-
The amount of ATP is quantified using a luciferase-based assay, where the light output is proportional to the ATP concentration.[6]
-
Signaling Pathways in this compound-Induced Hepatotoxicity
This compound-induced hepatotoxicity involves the interplay of endoplasmic reticulum stress and the p38 MAPK signaling pathway.
This compound treatment has been shown to induce ER stress in hepatic cells, leading to the activation of the Unfolded Protein Response (UPR). This is evidenced by the increased expression of ER stress markers such as C/EBP homologous protein (CHOP) and activating transcription factor 4 (ATF4).
Activation of the p38 MAPK pathway is another key event in this compound-induced hepatotoxicity. Inhibition of p38 has been shown to attenuate this compound-induced apoptosis and cell death in HepG2 cells.
Experimental Protocol: Western Blot for ER Stress and p38 MAPK Markers
-
Cell Lysis: HepG2 cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for total and phosphorylated p38 MAPK, as well as CHOP and ATF4.[3][7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[7]
Mitochondrial Toxicity
This compound directly impacts mitochondrial function by inhibiting the electron transport chain and inducing a loss of mitochondrial membrane potential, ultimately leading to apoptosis.[1][4]
Quantitative Data: Inhibition of Mitochondrial Respiratory Chain Complexes
| Mitochondrial Complex | IC50 (µM) |
| Complex I | >1000 |
| Complex II | 114.2 |
| Complex II + III | 28.5 |
| Complex IV | 0.65 |
| Complex V | 0.01 |
Data obtained from immunocapture-based OXPHOS activity assays in isolated mitochondria.[4]
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)
The JC-1 assay is used to measure changes in mitochondrial membrane potential.[1][6][8]
-
Cell Treatment: HepG2 cells are cultured and treated with this compound for the desired time. A positive control for mitochondrial depolarization (e.g., CCCP) is also included.[6]
-
JC-1 Staining:
-
The cells are incubated with JC-1 staining solution (typically 2 µM in culture medium) for 15-30 minutes at 37°C.[8]
-
JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[6][8]
-
-
Analysis:
-
The cells are washed with assay buffer.
-
The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.[8]
-
The ratio of red to green fluorescence is calculated to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Phospholipidosis
This compound, as a cationic amphiphilic drug, has the potential to induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes.[2][9]
Experimental Protocol: Phospholipidosis Assay using NBD-PE
This assay uses a fluorescently labeled phospholipid, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE), to detect phospholipid accumulation.[10][11]
-
Cell Culture and Treatment:
-
Cell Staining and Imaging:
-
After incubation, the cells are washed and can be fixed with formalin.
-
The cell nuclei are counterstained with a nuclear dye like Hoechst 33342.[11]
-
-
Analysis:
-
The accumulation of NBD-PE is visualized and quantified using fluorescence microscopy with morphometric analysis or a multiwell spectrofluorometer.[10]
-
An increase in NBD-PE fluorescence intensity indicates the induction of phospholipidosis.
-
Modulation of Calcium Signaling and Gene Expression
While less extensively characterized in preclinical models of off-target toxicity, this compound has been described as a calcium antagonist.[12] Its effects on contractile protein function are modulated by calcium.[12] Further investigation is needed to fully elucidate the direct impact of this compound on intracellular calcium homeostasis in relevant cell types.
Similarly, while changes in gene expression are an expected consequence of the signaling pathway perturbations induced by this compound, comprehensive preclinical studies using techniques like microarray or RNA-sequencing to detail the global transcriptomic changes associated with its off-target effects are not yet widely available. Such studies would provide valuable insights into the broader molecular consequences of this compound exposure.
Conclusion
This technical guide summarizes the key off-target effects of this compound observed in preclinical models. The data clearly indicate that this compound, beyond its primary metabolic effects, significantly impacts cardiac ion channel function, induces hepatotoxicity through ER stress and p38 MAPK activation, causes mitochondrial dysfunction, and has the potential to induce phospholipidosis. The provided experimental protocols offer a framework for researchers to investigate these off-target effects further. A deeper understanding of these mechanisms is crucial for the development of safer metabolic modulators and for guiding the potential repositioning of this compound in other therapeutic areas. Future research should focus on elucidating the precise effects of this compound on calcium signaling and on conducting comprehensive gene expression profiling to fully map its off-target landscape.
References
- 1. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guest Commentary: RNA-seq in preclinical research and drug discovery--digging deep for insights | Drug Discovery News [drugdiscoverynews.com]
- 4. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the mitochondrial respiratory chain complex activities in rat cerebral cortex by methylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 12. Effects of the calcium antagonists this compound and cinnarizine on vascular and cardiac contractile protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cardioprotective Mechanisms of Perhexiline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline is a metabolic modulator originally developed as an anti-anginal agent that has been repurposed for the treatment of chronic heart failure (CHF) and other cardiac conditions.[1][2] Its primary cardioprotective mechanism involves a strategic shift in myocardial energy metabolism. By inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT), this compound reduces the heart's reliance on fatty acid oxidation and promotes the more oxygen-efficient pathway of glucose and lactate (B86563) oxidation.[2][3][4] This metabolic switch improves myocardial efficiency, enhances cardiac energetics, and leads to significant clinical improvements in patients with heart failure, including increased left ventricular ejection fraction (LVEF) and exercise capacity.[5][6] While its effect on CPT is the most well-documented mechanism, evidence also suggests potential pleiotropic effects, including the modulation of ion channels and reactive oxygen species (ROS), which may contribute to its overall therapeutic benefit.[1][7] This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Metabolic Modulation via CPT Inhibition
The healthy heart is a metabolically flexible organ, primarily utilizing long-chain fatty acids for ATP production. However, in the failing heart, this reliance on fatty acid β-oxidation becomes inefficient, consuming more oxygen for each unit of ATP produced compared to carbohydrate metabolism.[8] This inefficiency exacerbates the energy deficit characteristic of heart failure.
This compound directly addresses this metabolic inefficiency. It is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[3][4][8][9] These enzymes are essential gatekeepers for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2] By inhibiting CPT-1 and CPT-2, this compound effectively curtails fatty acid utilization.[2][10] This forces a substrate switch, increasing the heart's use of glucose and lactate—fuel sources that generate more ATP per molecule of oxygen consumed.[2][3][4][11] This "oxygen-sparing" effect is central to this compound's cardioprotective action, improving the overall efficiency of myocardial energy production.[2][8]
Quantitative Data on this compound's Efficacy
Clinical and preclinical studies have quantified the significant benefits of this compound treatment. In patients with chronic heart failure, this compound leads to marked improvements in cardiac function, exercise capacity, and myocardial energetics.
Table 1: Summary of Clinical Trial Outcomes in Heart Failure Patients
| Parameter | Baseline Value | Post-Perhexiline Value | Change | P-Value | Study |
| Peak V̇O₂max (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | +17% | <0.001 | Lee et al. (2005)[3][5] |
| LVEF (%) | 24 ± 1 | 34 ± 2 | +42% | <0.001 | Lee et al. (2005)[3][5] |
| Minnesota Living with HF Score | 45 ± 5 | 34 ± 5 | -24% | 0.04 | Lee et al. (2005)[3][5] |
| Myocardial PCr/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | +30% | <0.001 | Abozguia et al. (2015)[12] |
| Resting Myocardial Function | - | - | +15% | - | Lee et al. (2005)[3][5] |
| Peak Stress Myocardial Function | - | - | +24% | - | Lee et al. (2005)[3][5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (Half-maximal inhibitory concentration) | Type of Inhibition | Study |
| Rat Cardiac CPT-1 | 77 µmol/L | Competitive (vs. Palmitoyl-CoA) | Kennedy et al. (1996)[10] |
| Rat Hepatic CPT-1 | 148 µmol/L | Competitive (vs. Palmitoyl-CoA) | Kennedy et al. (1996)[10] |
Pleiotropic Mechanisms of Action
While metabolic modulation via CPT inhibition is the most accepted mechanism, some research suggests it may not be the sole contributor to this compound's benefits.[1][7] The term "pleiotropic" has been used to describe other potential effects that may act in concert with the metabolic shift. These are areas of ongoing investigation and debate.
-
Inhibition of Surface Membrane Ion Channels: this compound may interact with and inhibit various ion channels in the cardiovascular system.[1][7]
-
Reduction of Reactive Oxygen Species (ROS): Some studies propose that this compound's effects on reducing ROS might be attributable to direct inhibition of enzymes like NADPH oxidase (NOX2), rather than being solely a downstream effect of improved cardiac energetics.[7][13]
The massive accumulation of this compound in heart tissue could mean that even minor effects on these secondary targets become physiologically significant.[1][7]
Key Experimental Protocols
The elucidation of this compound's mechanisms has been dependent on specific, advanced experimental techniques.
Protocol: Assessment of Cardiac Energetics with ³¹P Magnetic Resonance Spectroscopy (MRS)
-
Objective: To non-invasively quantify the ratio of phosphocreatine (B42189) to ATP (PCr/ATP) in the myocardium, a direct measure of the heart's energy status.[12][14]
-
Methodology:
-
Patient Selection: Patients with heart failure (e.g., non-ischemic dilated cardiomyopathy) are recruited.[12][14]
-
Baseline Assessment: Each patient undergoes a baseline ³¹P MRS scan to determine their initial myocardial PCr/ATP ratio.[12][14] Clinical assessments and echocardiography are also performed.
-
Randomization: Patients are randomized in a double-blind, placebo-controlled fashion to receive either this compound (e.g., 100-200 mg daily) or a matching placebo for a defined period (e.g., 1 month).[12][14]
-
Therapeutic Monitoring: Plasma levels of this compound are monitored to ensure they remain within the therapeutic range (0.15–0.60 µg/ml), with dose adjustments made as necessary.[3]
-
Final Assessment: At the end of the treatment period, the ³¹P MRS scan and other clinical assessments are repeated.
-
Data Analysis: The change in the PCr/ATP ratio from baseline to the end of the study is calculated for both the this compound and placebo groups and compared statistically.[12]
-
Protocol: Assessment of Myocardial Function with Dobutamine (B195870) Stress Echocardiography
-
Objective: To quantitatively assess regional myocardial function at rest and under physiological stress.
-
Methodology:
-
Baseline Imaging: Resting transthoracic echocardiography with tissue Doppler imaging is performed to measure parameters like peak systolic velocity.[3][5]
-
Dobutamine Infusion: Dobutamine is infused intravenously at incremental doses to induce cardiac stress.
-
Stress Imaging: Echocardiographic images are acquired at each stage of the dobutamine infusion and at peak stress.[3]
-
Data Comparison: The procedure is performed before and after the this compound (or placebo) treatment period. Changes in myocardial function at rest and during peak stress are then compared to evaluate the drug's effect.[3][5]
-
Protocol: Proteomic and Metabolomic Analysis in Murine Models
-
Objective: To identify changes in the cardiac proteome and metabolome following this compound treatment to uncover underlying molecular mechanisms.[8]
-
Methodology:
-
Animal Model: C57BL/6 mice are fed this compound for a set period (e.g., 4 weeks) to achieve steady-state plasma concentrations within the therapeutic range.[8] A control group receives a placebo.
-
Tissue Harvesting: At the end of the treatment period, hearts are excised for analysis.
-
Proteomics (DIGE):
-
Cardiac protein extracts from control and this compound-treated mice are labeled with different fluorescent dyes.[8]
-
The samples are combined and separated using 2D Difference In-Gel Electrophoresis (DIGE).
-
Differentially expressed protein spots are identified, excised, and analyzed by mass spectrometry (LC-MS/MS) to determine their identity.[8]
-
-
Metabolomics (¹H NMR):
-
Cardiac metabolites are extracted from heart tissue.
-
High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to quantify the levels of various metabolites (e.g., creatine, taurine, acetate).[8]
-
-
Computational Modeling: The integrated proteomic and metabolomic data is used in computational network models to simulate the effects of this compound on myocardial metabolic fluxes.[8]
-
Conclusion
This compound stands out as a cardioprotective agent with a well-defined primary mechanism of action: the inhibition of CPT-1 and CPT-2, which orchestrates a beneficial metabolic shift from fatty acid to glucose oxidation. This enhancement of myocardial metabolic efficiency translates into substantial, quantifiable improvements in cardiac energetics, function, and clinical symptoms for patients with heart failure. While ongoing research continues to explore potential pleiotropic effects that may complement its primary mechanism, the role of this compound as a powerful metabolic modulator is firmly established. The detailed protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of metabolic modulation in cardiovascular disease.
References
- 1. Pleiotropic mechanisms of action of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 12. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Metabolic manipulation in chronic heart failure: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Perhexiline's Interaction with Mitochondrial Membrane Potential: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Perhexiline, a drug historically used for angina, exerts profound effects on cellular metabolism, primarily through its interaction with mitochondria. This technical guide delineates the core mechanisms of this compound's action on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability. The document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's mitochondrial effects, and visualizes the intricate signaling pathways involved. The central mechanism of this compound involves the inhibition of Carnitine Palmitoyltransferase (CPT), leading to a metabolic shift from fatty acid oxidation to glucose oxidation. Additionally, this compound directly impacts the mitochondrial respiratory chain, leading to decreased ΔΨm, mitochondrial dysfunction, and in some cases, apoptosis. Understanding these interactions is crucial for its therapeutic applications and for mitigating its potential hepatotoxicity.
Core Mechanism of Action: A Dual Impact on Mitochondria
This compound's primary mechanism of action is the inhibition of the carnitine palmitoyltransferase (CPT) system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] This inhibition forces a metabolic switch towards carbohydrate utilization, which is more oxygen-efficient and underlies its anti-anginal effects.[2][4][5]
Beyond its effects on CPT, this compound directly interacts with the components of the mitochondrial respiratory chain. This leads to impaired oxidative phosphorylation, a decrease in mitochondrial membrane potential, and can trigger apoptotic pathways.[6][7]
Inhibition of Carnitine Palmitoyltransferase (CPT)
This compound is a potent inhibitor of both CPT-1 and CPT-2.[4][8] CPT-1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for long-chain fatty acid oxidation.[9] By blocking CPT-1, this compound curtails the entry of fatty acids into the mitochondria.[2] Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to palmitoyl-CoA and a non-competitive inhibitor with respect to carnitine.[1] The inhibitory effect is more pronounced in cardiac than in hepatic mitochondria.[1]
Direct Effects on Mitochondrial Respiratory Chain
Studies have demonstrated that this compound can directly inhibit several complexes of the electron transport chain.[6][7] Specifically, it strongly inhibits Complex IV and Complex V, and moderately inhibits Complex II and the combined activity of Complex II + III.[6] This direct impairment of the respiratory chain contributes to the observed mitochondrial dysfunction and loss of membrane potential.[6][10]
Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the key quantitative data regarding this compound's inhibitory actions.
| Parameter | Tissue/Cell Type | Value | Reference |
| CPT-1 IC50 | Rat Cardiac Mitochondria | 77 µmol/L | [1] |
| Rat Hepatic Mitochondria | 148 µmol/L | [1] | |
| CPT-2 IC50 | Rat Cardiac Mitochondria | 79 µM | [8] |
Table 1: this compound's Inhibitory Concentrations for Carnitine Palmitoyltransferase (CPT).
| Cell Line | This compound Concentration | Effect on Mitochondrial Function | Reference |
| HepG2 | 5-25 µM (4h) | Causes mitochondrial dysfunction | [11] |
| HepG2 | 6.25 µM (24h) | Significantly reduced cellular ATP levels | [12] |
| HepG2 | 20 µM (2-4h) | Significantly increased caspase 3/7 activity | [12] |
| Cultured Rat Hepatocytes | 5 µmol/L (72h) | Decreased β-oxidation of palmitic acid by 38% and produced microvesicular steatosis | [7] |
| Cultured Rat Hepatocytes | 25 µmol/L (24h) | Markedly decreased hepatocellular ATP and cell viability | [7] |
Table 2: Cellular Effects of this compound on Mitochondrial Viability and Function.
Signaling Pathways and Apoptotic Induction
This compound-induced mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.[6][12] The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Key molecular events in this pathway include:
-
Alteration of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bad.[6][12]
-
Caspase Activation: The disruption of mitochondrial integrity leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[6][12]
-
Mitochondrial Permeability Transition Pore (mPTP): The opening of the mPTP is implicated in this compound-induced cytotoxicity, as inhibitors of the mPTP can attenuate its toxic effects.[6]
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction and apoptosis.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol is adapted from studies investigating this compound-induced mitochondrial dysfunction.[6][12]
Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.[13][14]
Materials:
-
Cell culture medium
-
96-well black wall/clear bottom plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
JC-1 staining solution (e.g., 2.5 µg/ml in culture medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black wall/clear bottom plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 4 or 24 hours). Include a vehicle control (e.g., DMSO).
-
JC-1 Staining: After treatment, aspirate the supernatant and incubate the cells with the JC-1 staining solution for 20-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with PBS to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (e.g., excitation ~560 nm, emission ~595 nm) and green (e.g., excitation ~485 nm, emission ~535 nm) channels using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Caption: Experimental workflow for JC-1 assay to measure mitochondrial membrane potential.
Assessment of Mitochondrial Respiration
To complement ΔΨm measurements, the effect of this compound on mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
Principle: This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting different mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A), various parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Procedure Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
This compound Pre-treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and load the cartridge with mitochondrial inhibitors.
-
Data Acquisition: Place the cell plate in the analyzer and initiate the assay to measure OCR changes in response to the injected compounds.
-
Data Analysis: Analyze the OCR data to determine the impact of this compound on different respiratory states.
Conclusion and Future Directions
This compound's interaction with mitochondria is multifaceted, involving both the inhibition of fatty acid metabolism and the direct impairment of the electron transport chain. These actions culminate in a reduction of the mitochondrial membrane potential, which can lead to cellular dysfunction and apoptosis, particularly at higher concentrations. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate these effects further.
Future research should focus on elucidating the precise molecular interactions between this compound and the respiratory chain complexes. Additionally, a deeper understanding of the downstream signaling consequences of the metabolic shift induced by this compound will be critical for optimizing its therapeutic window and minimizing its toxic side effects. The development of analogs with a more favorable therapeutic index could also be a promising avenue for future drug development efforts.
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by this compound of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Perhexiline In Vitro Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of perhexiline. This compound, an antianginal agent, has known hepatotoxic and cardiotoxic side effects, making robust in vitro screening crucial for research and development. The following protocols and data are designed to guide researchers in establishing reliable and reproducible cytotoxicity assays for this compound.
Core Mechanisms of this compound Cytotoxicity
This compound's toxicity is multifactorial, primarily impacting hepatocytes through several key mechanisms:
-
Mitochondrial Dysfunction: this compound inhibits carnitine palmitoyltransferase (CPT), which is essential for the mitochondrial uptake and oxidation of long-chain fatty acids.[1][2] This disruption of fatty acid metabolism leads to mitochondrial dysfunction.[3]
-
Induction of Apoptosis: Exposure to this compound has been shown to induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[3] This is often characterized by the activation of caspases, such as caspase 3/7.
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR).[4] Prolonged ER stress can trigger apoptosis. The p38 and JNK signaling pathways, which are branches of the MAPK cascade, are implicated in this process.[4]
-
Phospholipidosis: As a cationic amphiphilic drug, this compound can induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes.[5][6] While not directly cytotoxic in all cases, it is an indicator of potential organ damage.
Data Summary: this compound-Induced Hepatotoxicity
The following tables summarize quantitative data from in vitro studies on this compound's cytotoxic effects on various hepatic cell models.
Table 1: Cytotoxicity of this compound in Hepatic Cells (4-hour exposure)
| Cell Type | This compound Concentration (µM) | LDH Release (% of control) |
| Primary Human Hepatocytes | 20 | 39.6% |
| 25 | 47.3% | |
| HepG2 Cells | 25 | 55% |
Data extracted from a study on ER stress-induced hepatotoxicity.[4]
Table 2: Time- and Concentration-Dependent Cytotoxicity of this compound in HepG2 Cells
| Assay | Time (hours) | 5 µM | 10 µM | 15 µM | 20 µM | 25 µM |
| Cellular ATP Content | 4 | Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| 6 | Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | |
| MTS Assay | 2, 4, 6 | No significant change | No significant change | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease |
| LDH Assay | 2, 4, 6 | No significant change | No significant change | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase |
Summary of findings from a study on mitochondrial dysfunction. A reduction in ATP content was the most sensitive marker, observed at lower concentrations and earlier time points.[3]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general framework for culturing hepatic cells and exposing them to this compound.
Materials:
-
HepG2 cells, HepaRG cells, or primary human hepatocytes
-
Appropriate cell culture medium (e.g., Williams' Medium E)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound maleate (B1232345) salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in appropriate medium supplemented with FBS and antibiotics. Seed cells at a desired density (e.g., 4 x 10⁵ cells/mL for primary human hepatocytes in a 96-well plate) and allow them to adhere overnight.[4]
-
This compound Stock Solution: Prepare a stock solution of this compound maleate in DMSO.
-
Treatment: Dilute the this compound stock solution in a culture medium to achieve the desired final concentrations (e.g., 5, 10, 15, 20, 25 µM).[3][4] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired time period (e.g., 2, 4, 6, or 24 hours).[3][7]
-
Controls: Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated groups.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring the supernatant to a new plate and adding a reaction mixture containing a substrate and a dye.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Protocol 3: MTS Assay for Cell Viability
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Commercially available MTS assay kit
Procedure:
-
After the this compound treatment, add the MTS reagent directly to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Protocol 4: ATP Assay for Cellular Energy Status
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Commercially available ATP-based luminescence assay kit
Procedure:
-
Follow the kit manufacturer's protocol. This typically involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the luminescent signal using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP present.
Protocol 5: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
Procedure:
-
After treatment, add the caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for the time specified by the manufacturer.
-
Measure the resulting luminescent signal with a luminometer.
-
The signal is proportional to the amount of caspase-3/7 activity.
Protocol 6: In Vitro Phospholipidosis Assay
This assay detects the accumulation of phospholipids within cells.
Materials:
-
HepG2 cells
-
Fluorescent dye for phospholipidosis detection (e.g., LipidTOX™ Red)[6][8]
-
Hoechst 33342 for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HepG2 cells in a suitable plate format (e.g., 96- or 1536-well).[6]
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
During the final hours of incubation or after treatment, add the fluorescent phospholipidosis dye to the culture medium according to the manufacturer's instructions.
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the phospholipidosis dye within the cells. An increase in fluorescence indicates drug-induced phospholipidosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in this compound cytotoxicity and a general experimental workflow.
Caption: Signaling pathways in this compound-induced hepatotoxicity.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell based Phospholipidosis Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Perhexiline on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline, a drug historically used for angina treatment, has been largely withdrawn from many markets due to concerns about its potential for hepatotoxicity and neurotoxicity.[1][2] Understanding the molecular mechanisms underlying this compound-induced liver injury is crucial for both toxicological assessment and potentially repurposing this drug for other therapeutic applications, such as in oncology.[3] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying drug metabolism and hepatotoxicity.[4] This document provides detailed application notes and protocols for studying the effects of this compound on HepG2 cells, focusing on its impact on cell viability, apoptosis, and key signaling pathways.
Key Signaling Pathways Affected by this compound in HepG2 Cells
This compound has been shown to induce cytotoxicity in HepG2 cells through the activation of endoplasmic reticulum (ER) stress and the p38 MAPK signaling pathway.[1][2]
This compound-Induced ER Stress and Apoptosis
This compound treatment triggers ER stress in HepG2 cells, leading to the activation of apoptotic pathways.[1] This is characterized by the splicing of XBP1 mRNA and increased expression of ER stress markers.[1][2] The ER stress response contributes to this compound-induced apoptosis, as evidenced by the increased activity of caspase 3/7.[1] Inhibition of ER stress has been shown to attenuate the cytotoxic effects of this compound.[1][2]
Caption: this compound-induced ER stress signaling cascade in HepG2 cells.
This compound and the p38 MAPK Signaling Pathway
In addition to ER stress, this compound activates the p38 and JNK signaling pathways, which are branches of the MAPK cascade.[1] The activation of the p38 pathway, in particular, contributes significantly to this compound-induced apoptosis and cell death in HepG2 cells.[1][2] Inhibition of the p38 pathway has been demonstrated to reduce this compound's cytotoxic effects.[1]
Caption: this compound-induced p38 MAPK signaling pathway in HepG2 cells.
Data Presentation
Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Exposure Time (h) | Cytotoxicity Metric | Result | Reference |
| 5, 10, 15, 20, 25 | 4 | LDH Release | Up to 55% at 25 µM | [1] |
| 2, 4, 8, 20 | 24 | Cell Viability | Reduced viability at 8 and 20 µM | [5][6] |
| 2, 4, 8, 20 | 48 | Cell Viability | Reduced viability at 8 and 20 µM | [5][6] |
| 0, 2.5, 5, 7.5, 10 | 24 | Cellular ATP Content | Concentration-dependent decrease | [7] |
| 0, 2.5, 5, 7.5, 10 | 24 | Cell Viability (unspecified assay) | Concentration-dependent decrease | [7] |
| 0, 2.5, 5, 7.5, 10 | 24 | LDH Release | Concentration-dependent increase | [7] |
Apoptotic Effects of this compound on HepG2 Cells
| Concentration (µM) | Exposure Time (h) | Apoptosis Metric | Result | Reference |
| 5 - 25 | 2 | Caspase 3/7 Activity | Increased to 20-fold of control | [1] |
| 0, 2.5, 5, 7.5, 10 | 24 | Caspase 3/7 Activity | Concentration-dependent increase | [7] |
Experimental Protocols
General Cell Culture of HepG2 Cells
-
Media Preparation: Prepare growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8]
-
Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and transfer to a T75 flask.[8]
-
Cell Propagation: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 80-90% confluency. Aspirate the medium, rinse with DPBS, and detach the cells using 0.25% Trypsin/EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing.[8]
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for studying the effects of this compound on HepG2 cells.
Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Release Assay:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5-25 µM) for the desired duration (e.g., 4 hours).[1] Include a vehicle control (DMSO) and a positive control for maximum LDH release.
-
After incubation, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to the positive control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed HepG2 cells in 96-well plates.
-
Treat the cells with this compound at various concentrations (e.g., 2-20 µM) for 24 or 48 hours.[5][6]
-
After the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
Apoptosis Assay (Caspase 3/7 Activity)
-
Seed HepG2 cells in a white-walled 96-well plate.
-
Treat the cells with this compound (e.g., 5-25 µM) for a specified time (e.g., 2 hours).[1]
-
Use a commercially available caspase-Glo® 3/7 assay system. Add the reagent to the wells, mix, and incubate at room temperature.
-
Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.
Western Blotting
-
Culture and treat HepG2 cells with this compound (e.g., 5-25 µM) for 1 or 2 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total p38, JNK, ATF4, CHOP, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band densities using image analysis software.[1]
Role of CYP-Mediated Metabolism
The cytotoxicity of this compound in HepG2 cells is influenced by its metabolism, primarily by cytochrome P450 enzymes.[9] Studies using HepG2 cells overexpressing specific CYP enzymes have shown that CYP2D6 plays a major role in the hydroxylation of this compound. This metabolism can reduce the toxic effects of the drug.[9] Therefore, when interpreting results from this compound studies in HepG2 cells, it is important to consider their metabolic capacity. For more detailed investigations into the role of metabolism, the use of HepG2 cell lines engineered to express specific CYPs is recommended.[10]
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Perhexiline Efficacy in a Mouse Model of Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a prevalent inherited cardiac disease characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality. A key pathological feature of HCM is an energy deficit within the cardiomyocytes. Perhexiline, a metabolic modulator, has emerged as a potential therapeutic agent. It is thought to improve cardiac energetics by shifting the heart's metabolic preference from fatty acid oxidation to the more oxygen-efficient glucose utilization pathway.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a mouse model of hypertrophic cardiomyopathy.
This compound's Mechanism of Action in Hypertrophic Cardiomyopathy
This compound primarily acts by inhibiting carnitine palmitoyltransferase-1 and -2 (CPT-1 and CPT-2), enzymes crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[2] This inhibition forces a metabolic shift towards glycolysis, leading to more efficient ATP production per mole of oxygen consumed.[1] This metabolic reprogramming is hypothesized to alleviate the energy depletion observed in the hypertrophic heart. Additionally, studies suggest that this compound may have pleiotropic effects, including the upregulation of the cardioprotective ErbB4 receptor and the glucose transporter GLUT4, further contributing to its therapeutic potential.[3]
Signaling Pathway of this compound's Metabolic Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment improves toxic effects of β‐adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Perhexiline and its Metabolites using HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative analysis of perhexiline and its major metabolite, cis-hydroxythis compound, in human plasma using various High-Performance Liquid Chromatography (HPLC) based methods. This compound, an antianginal agent, requires careful therapeutic drug monitoring due to its narrow therapeutic index and polymorphic metabolism.[1][2][3][4] This document outlines three distinct HPLC methodologies to suit different laboratory capabilities: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, an HPLC method with Ultraviolet (UV) detection following pre-column derivatization, and an HPLC method with fluorescence detection, also requiring pre-column derivatization. Detailed experimental protocols, data presentation in tabular format, and visual workflows are provided to guide researchers in establishing a robust and reliable assay for this compound and its metabolites.
Introduction
This compound is a piperidine (B6355638) derivative used in the management of severe angina pectoris. The therapeutic efficacy of this compound is closely linked to its plasma concentration, with a narrow therapeutic window of 150-600 µg/L.[5] Concentrations above this range are associated with an increased risk of toxicity, including hepatotoxicity and peripheral neuropathy. The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6, which exhibits genetic polymorphism, leading to significant inter-individual variability in drug clearance.[1][3][4] Consequently, therapeutic drug monitoring (TDM) of this compound and its primary active metabolite, cis-hydroxythis compound, is crucial for optimizing dosage regimens and ensuring patient safety.[1][3][4]
This compound itself lacks a strong native chromophore, making direct UV detection challenging.[4] This has led to the development of methods involving derivatization to introduce a UV-absorbing or fluorescent tag to the molecule. This application note details three reliable HPLC-based methods for the simultaneous quantification of this compound and cis-hydroxythis compound in plasma, catering to laboratories with varying analytical instrumentation.
Signaling Pathway and Metabolism of this compound
This compound undergoes extensive hepatic metabolism, primarily through hydroxylation by the CYP2D6 enzyme. The major metabolic pathway involves the formation of monohydroxylated metabolites, with cis-hydroxythis compound being the most significant. Further metabolism can lead to the formation of dihydroxylated metabolites. The metabolic ratio of this compound to cis-hydroxythis compound can be an indicator of an individual's CYP2D6 metabolizer status.
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for three distinct HPLC-based assays for the quantification of this compound and its metabolites.
Method 1: LC-MS/MS for High-Sensitivity Analysis
This method is highly sensitive and specific, requiring minimal sample preparation.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., nordoxepin).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.05% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate this compound, cis-hydroxythis compound, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound, cis-hydroxythis compound, and the internal standard.
-
Method 2: HPLC-UV with Pre-column Derivatization
This method is suitable for laboratories equipped with a standard HPLC-UV system.
Experimental Workflow
Caption: HPLC-UV with derivatization workflow.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of this compound and its metabolite from plasma.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add the derivatizing agent, trans-4-nitrocinnamoyl chloride, and incubate for 30 minutes.[4][6]
-
The derivatized products are then ready for HPLC analysis.
-
-
HPLC Conditions:
Method 3: HPLC-Fluorescence with Pre-column Derivatization
This method offers enhanced sensitivity compared to UV detection.
Experimental Workflow
Caption: HPLC-Fluorescence with derivatization workflow.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
HPLC Conditions:
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable gradient or isocratic mixture of organic solvent and buffer.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths will depend on the specific dansyl derivative, but are typically in the range of 340-360 nm for excitation and 450-550 nm for emission.
-
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the described methods.
Table 1: Chromatographic and Detection Parameters
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV | Method 3: HPLC-Fluorescence |
| Column | Phenyl-Hexyl | Phenyl Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Gradient (Water/Methanol with Formic Acid) | Isocratic | Isocratic/Gradient |
| Detection | ESI+ | UV (340 nm)[4][6] | Fluorescence (Ex/Em variable) |
| Internal Standard | Nordoxepin | - | - |
Table 2: Method Validation Summary
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV | Method 3: HPLC-Fluorescence |
| Linearity Range (µg/L) | 10 - 2000[1] | - | 5 - (upper limit not specified)[2] |
| Limit of Quantification (LOQ) (µg/L) | 10[1] | This compound: 30, Hydroxythis compound: 20[4][6] | 5[2] |
| Intra-day Precision (%CV) | < 8.1%[1] | < 10%[4][6] | - |
| Inter-day Precision (%CV) | < 8.1%[1] | < 10%[4][6] | - |
| Accuracy/Bias (%) | ± 10%[1] | - | - |
Data for HPLC-UV and HPLC-Fluorescence methods are based on limited available information and may vary depending on the specific protocol.
Conclusion
This application note has detailed three robust and reliable HPLC-based methods for the quantification of this compound and its major metabolite, cis-hydroxythis compound, in human plasma. The choice of method will depend on the available instrumentation and the required sensitivity of the assay. The LC-MS/MS method offers the highest sensitivity and specificity, while the HPLC-UV and HPLC-fluorescence methods provide viable alternatives for laboratories without access to mass spectrometry. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of this compound.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. High-performance liquid chromatographic assay of this compound maleate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Method for the analysis of this compound and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for Assessing Perhexiline's Effect on Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline is a metabolic modulator known for its anti-anginal properties.[1] Its primary mechanism of action involves the inhibition of mitochondrial carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2).[2][3] These enzymes are crucial for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix, the rate-limiting step for fatty acid β-oxidation (FAO).[2] By inhibiting CPT1 and CPT2, this compound shifts the myocardial energy metabolism from relying on fatty acids to utilizing glucose and lactate (B86563).[4][5] This metabolic switch increases the efficiency of oxygen utilization, producing more ATP for the same amount of oxygen consumed, which is particularly beneficial in ischemic conditions.[3][4] This document provides a comprehensive set of protocols to assess the inhibitory effects of this compound on fatty acid oxidation in various experimental models.
Mechanism of Action: this compound's Inhibition of Fatty Acid Transport
The transport of LCFAs into the mitochondria is a multi-step process facilitated by the carnitine shuttle. This compound exerts its effect by directly inhibiting the key enzymes of this shuttle, CPT1 and CPT2.
Caption: this compound inhibits CPT1 and CPT2, blocking fatty acid transport into mitochondria.
General Experimental Workflow
A systematic approach is required to characterize the effects of this compound. The workflow involves selecting an appropriate biological model, applying the treatment, and utilizing a combination of biochemical, cell-based, and metabolomic assays for a comprehensive analysis.
Caption: General workflow for assessing the impact of this compound on fatty acid oxidation.
Data Presentation: Quantitative Effects of this compound
The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against CPT enzymes. The expected outcomes in cellular assays reflect this inhibition.
Table 1: Inhibitory Potency (IC50) of this compound against CPT Enzymes
| Enzyme | Source | IC50 (µM) | Reference |
|---|---|---|---|
| CPT1 | Rat Cardiac Mitochondria | 77 | [6] |
| CPT1 | Rat Hepatic Mitochondria | 148 | [6] |
| CPT2 | Rat Cardiac Mitochondria | 79 |[6] |
Table 2: Expected Outcomes of this compound Treatment in FAO Assays
| Assay Type | Key Parameter Measured | Expected Effect of this compound |
|---|---|---|
| CPT1/CPT2 Enzyme Assay | Rate of palmitoylcarnitine (B157527) formation | Dose-dependent decrease |
| Seahorse XF FAO Assay | Oxygen Consumption Rate (OCR) from palmitate | Dose-dependent decrease |
| Radiometric FAO Assay | Production of 14CO2 or 3H2O | Dose-dependent decrease |
| Metabolomics (LC-MS/MS) | Levels of long-chain acylcarnitines | Decrease |
| Metabolomics (NMR/MS) | Lactate and Glucose Utilization | Increase[2][5] |
Experimental Protocols
Protocol 1: Cellular Fatty Acid Oxidation via Extracellular Flux Analysis
This protocol uses the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) fueled by the oxidation of long-chain fatty acids, providing a real-time assessment of this compound's effect in intact cells.[7][8]
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium
-
Substrates: L-Carnitine, Palmitate-BSA FAO Substrate (or lab-prepared BSA-conjugated palmitate)[7]
-
Inhibitors: this compound, Etomoxir (B15894) (positive control), Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest (e.g., C2C12 myotubes, primary cardiomyocytes)
B. Method
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment (Optional): For longer-term effects, treat cells with various concentrations of this compound (e.g., 2 µM to 100 µM) or vehicle control for a specified duration (e.g., 4 to 24 hours) before the assay.[9]
-
Assay Preparation:
-
One hour before the assay, remove growth medium and wash cells with pre-warmed Seahorse XF Base Medium supplemented with L-carnitine.
-
Add the final assay medium containing the Palmitate-BSA substrate to the cells.
-
Incubate the plate in a 37°C non-CO₂ incubator for 45-60 minutes.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C.
-
-
Seahorse XF Analyzer Setup:
-
Load the hydrated sensor cartridge with this compound, etomoxir (positive control), and mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for injection.
-
Calibrate the instrument.
-
-
Assay Execution:
-
Place the cell plate into the calibrated Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject this compound (for acute effects) or vehicle and monitor the change in OCR. The decrease in OCR after injection corresponds to the inhibition of FAO.
-
Optionally, follow with injections of mitochondrial stress test compounds to assess FAO-dependent maximal respiration.[10]
-
C. Data Analysis
-
Calculate the percentage decrease in OCR after this compound injection relative to the basal OCR.
-
Compare the OCR of this compound-treated wells to vehicle-treated wells.
-
A significant reduction in OCR indicates inhibition of fatty acid oxidation.
Protocol 2: Radiometric Measurement of Fatty Acid Oxidation
This classic method quantifies FAO by measuring the conversion of a radiolabeled fatty acid substrate (e.g., [14C]palmitate or [3H]palmitic acid) into radiolabeled metabolic products.[11][12][13]
A. Materials
-
[1-14C]palmitic acid or [9,10-3H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cultured cells or tissue homogenates
-
Perchloric acid (PCA)
-
Scintillation vials and cocktail
-
Scintillation counter
B. Method
-
Substrate Preparation: Prepare a BSA-conjugated solution of the radiolabeled palmitate mixed with unlabeled ("cold") palmitate.
-
Cell Treatment:
-
Plate cells in 12-well or 24-well plates.
-
Incubate cells with serum-free medium containing various concentrations of this compound, vehicle control, and a positive control (e.g., etomoxir) for the desired duration.
-
-
FAO Reaction:
-
Add the radiolabeled palmitate-BSA substrate to each well to initiate the reaction.
-
For measuring 14CO2, seal the wells with a system that can trap released CO2 (e.g., a filter paper soaked in NaOH).
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.
-
For [14C]palmitate: The acid-soluble metabolites (ASMs), including [14C]acetyl-CoA, are separated from the unoxidized [14C]palmitate by centrifugation. The radioactivity in the supernatant is measured.[12]
-
For [3H]palmitic acid: The product, 3H2O, is separated from the unoxidized substrate by methods like column separation or evaporation.[11]
-
-
Quantification:
-
Transfer the supernatant (containing ASMs) or the captured product (14CO2 or 3H2O) to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Normalize the results to the amount of protein in each well.
-
C. Data Analysis
-
Calculate the rate of FAO (e.g., nmol of palmitate oxidized per mg of protein per hour).
-
Compare the FAO rates in this compound-treated samples to vehicle controls to determine the percent inhibition.
Protocol 3: CPT1/CPT2 Enzyme Activity Assay
This biochemical assay directly measures the enzymatic activity of CPT1 and CPT2 in isolated mitochondria or tissue homogenates, allowing for the direct calculation of IC50 values.[6][14]
A. Materials
-
Isolated mitochondria from tissue of interest (e.g., heart, liver)
-
Assay Buffer (e.g., HEPES-based buffer)
-
Substrates: L-[3H]carnitine, Palmitoyl-CoA
-
This compound at various concentrations
-
Malonyl-CoA (for specific inhibition of CPT1 to isolate CPT2 activity)
-
Scintillation cocktail and counter
B. Method
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup:
-
In microcentrifuge tubes, add isolated mitochondria, assay buffer, and varying concentrations of this compound or vehicle.
-
Pre-incubate for 5-10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mixture (L-[3H]carnitine and Palmitoyl-CoA).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
To specifically measure CPT2 activity, include malonyl-CoA in the reaction to inhibit CPT1. The difference between total activity and malonyl-CoA-insensitive activity represents CPT1 activity.
-
-
Reaction Termination: Stop the reaction by adding ice-cold HCl.
-
Product Separation:
-
Separate the radiolabeled product, [3H]palmitoylcarnitine, from the unreacted [3H]carnitine using a phase-separation method (e.g., adding butanol and vortexing, then centrifuging to separate the aqueous and organic layers).
-
-
Quantification:
-
Transfer an aliquot of the organic phase (containing the product) to a scintillation vial.
-
Allow the butanol to evaporate, then add scintillation cocktail and measure radioactivity.
-
C. Data Analysis
-
Calculate the specific activity of the enzyme (nmol/min/mg protein).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. agilent.com [agilent.com]
- 11. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Utilizing Patient-Derived Organoids to Assess Perhexiline Sensitivity
Introduction
Patient-derived organoids (PDOs) are self-organizing, three-dimensional (3D) structures grown in vitro from a patient's tissue.[1] These miniature organ models effectively replicate the cellular organization, genetic diversity, and physiological characteristics of the original tissue.[1] This makes them an exceptional preclinical tool for predicting how individual patients will respond to therapies.[2][3] Perhexiline, a drug used for refractory angina and explored for other conditions like heart failure, shows significant variability in patient efficacy and toxicity.[4][5] This variability is largely due to its complex metabolism and mechanism of action, highlighting the need for a personalized dosing approach.[4][6] These application notes outline the use of PDOs as a high-fidelity platform to test this compound sensitivity, paving the way for more precise and individualized treatment strategies.
Key Applications
-
Predicting Therapeutic Response: PDOs enable patient-specific screening of this compound to identify individuals most likely to benefit, particularly for conditions like refractory angina or chronic heart failure.[3][4]
-
Assessing and Mitigating Toxicity: this compound use is associated with risks of hepatotoxicity and peripheral neuropathy, especially in patients with impaired metabolism.[4][7] By testing this compound on organoids derived from a patient's healthy tissue (e.g., liver organoids), potential adverse reactions can be predicted before treatment begins.[5]
-
Investigating Mechanisms of Action: PDOs offer a robust human-relevant model to dissect the molecular pathways through which this compound exerts its therapeutic and toxic effects.[8]
-
Drug Discovery and Development: The PDO platform can be used to screen for novel drug combinations that enhance this compound's efficacy or to develop new therapeutics that target similar metabolic pathways.
Experimental Workflow & Protocols
The process of using PDOs for this compound sensitivity testing involves a series of coordinated steps, from sample acquisition to data analysis.
Caption: A high-level overview of the PDO experimental workflow.
Protocol 1: Generation and Culture of Patient-Derived Organoids (General Protocol)
This protocol provides a fundamental framework for establishing PDO cultures from patient biopsy specimens.[2][9] Optimization of media components is often required depending on the tissue of origin.[9]
Materials:
-
Patient biopsy tissue (e.g., tumor, liver, heart)
-
Tissue Collection Medium (e.g., DMEM/F12 with antibiotics)[10]
-
Basement Membrane Matrix (e.g., Matrigel)
-
Advanced DMEM/F12
-
Supplements: B27, N2, GlutaMAX, HEPES, Penicillin-Streptomycin[12]
-
N-acetylcysteine
-
Tissue-specific growth factors (e.g., EGF, Noggin, R-spondin-1, FGF10)
-
ROCK inhibitor (e.g., Y-27632)
-
Sterile PBS
Procedure:
-
Tissue Processing:
-
Enzymatic Digestion:
-
Transfer fragments to a tube containing pre-warmed Digestion Medium.[13]
-
Incubate at 37°C for 30-60 minutes on a shaking platform to dissociate the tissue into cell clusters or single cells.[1][13]
-
Neutralize the enzyme activity by adding an equal volume of cold Advanced DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Centrifuge the suspension at 200-300 x g for 5 minutes at 4°C to pellet the cells.[11]
-
-
Organoid Seeding:
-
Carefully aspirate the supernatant and resuspend the cell pellet in a cold basement membrane matrix.[15]
-
Dispense 25-50 µL droplets ("domes") of the cell-matrix mixture onto a pre-warmed multi-well culture plate.[11]
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.[11]
-
-
Organoid Culture and Maintenance:
-
Carefully add pre-warmed, tissue-specific organoid growth medium supplemented with a ROCK inhibitor for the first 2-3 days to prevent cell death.[12]
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.[1]
-
Monitor organoid development using a brightfield microscope.
-
-
Organoid Passaging:
Protocol 2: this compound Sensitivity Testing Using a 3D Viability Assay
This protocol details a method for assessing the dose-dependent cytotoxic effect of this compound on established PDO cultures using a luminescence-based ATP assay.
Materials:
-
Mature PDO cultures in a multi-well plate
-
This compound maleate (B1232345)
-
DMSO (for stock solution)
-
Complete organoid growth medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)[16][17]
-
Opaque-walled multi-well plates (e.g., white 96-well or 384-well plates for luminescence assays)[16]
-
Luminometer
Procedure:
-
Organoid Plating for Assay:
-
Harvest and dissociate mature organoids into small, uniform fragments.
-
Count and seed a standardized number of fragments per well into an opaque-walled assay plate containing the basement membrane matrix.
-
Culture for 2-4 days to allow organoids to reform before drug treatment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound maleate in DMSO.
-
Perform a serial dilution of this compound in a complete organoid growth medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used).
-
Carefully remove the existing medium from the organoids and replace it with the medium containing the different this compound concentrations or the vehicle control.
-
-
Viability Assessment (e.g., using CellTiter-Glo® 3D):
-
After a pre-determined incubation period (e.g., 72-120 hours), equilibrate the plate and the viability reagent to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.[15][16]
-
Place the plate on a shaker for 5 minutes to induce cell lysis and then incubate for an additional 25 minutes at room temperature, protected from light, to stabilize the luminescent signal.[16]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Quantitative data from this compound sensitivity assays across multiple PDO lines should be organized into a structured table to facilitate comparison and correlation with clinical information.
| Patient ID | Tissue of Origin | This compound IC50 (µM) | CYP2D6 Metabolizer Status | Clinical Outcome |
| PDO-001 | Angina (Cardiac) | 12.5 | Normal | Responder |
| PDO-002 | Angina (Cardiac) | 38.7 | Poor | Non-Responder |
| PDO-003 | Heart Failure | 9.8 | Normal | Responder |
| PDO-004 | Healthy Liver | >100 | Normal | N/A (Toxicity Control) |
| PDO-005 | Healthy Liver | 45.2 | Poor | N/A (Toxicity Control) |
Caption: Example data table correlating this compound IC50 values in PDOs with patient metabolizer status and clinical response.
This compound's Mechanism of Action
This compound's primary therapeutic effect is achieved by modulating cellular energy metabolism.[18] It inhibits the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and, to a lesser extent, CPT-2.[8][18] This inhibition blocks the transport of long-chain fatty acids into the mitochondria, reducing fatty acid β-oxidation.[4][19] Consequently, the cell shifts its energy production to rely more on glucose oxidation, a process that generates more ATP per unit of oxygen consumed.[6][18] This "oxygen-sparing" effect is particularly beneficial in ischemic conditions like angina.[4][8]
Caption: this compound inhibits CPT-1, reducing fatty acid metabolism and promoting more oxygen-efficient glucose metabolism for ATP production.[8][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to grow patient-derived organoids (PDOs) | Molecular Devices [moleculardevices.com]
- 14. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Organoid viability assay [bio-protocol.org]
- 17. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 18. go.drugbank.com [go.drugbank.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Establishing a Therapeutic Drug Monitoring Protocol for Perhexiline in Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline is an antianginal agent that has seen renewed interest for its potential therapeutic benefits in conditions such as chronic heart failure and hypertrophic cardiomyopathy.[1] Its clinical utility is, however, complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, primarily due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This variability can lead to toxic plasma concentrations in individuals who are poor metabolizers.[4] Therefore, therapeutic drug monitoring (TDM) is essential to ensure patient safety and optimize therapeutic efficacy.[5][6][7] These application notes provide a comprehensive protocol for establishing a robust TDM workflow for this compound in a research setting, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for its quantification.[6][8]
Quantitative Data Summary
A thorough understanding of this compound's pharmacokinetic and pharmacodynamic profile is crucial for effective TDM. The following tables summarize key quantitative data for easy reference.
Table 1: this compound Therapeutic Drug Monitoring Parameters
| Parameter | Value | Reference |
| Therapeutic Range | 150 - 600 µg/L (0.54 - 2.16 µmol/L) | [8][9] |
| Toxic Concentration | > 600 µg/L | [4][8] |
| Sample Type | Serum or Plasma | [3][8] |
| Tube Type | Plain red top (non-gel) or Lithium Heparin (non-gel) | [3][8] |
| Sampling Time | Trough (immediately prior to the next dose) | [3] |
| Time to Steady State | Approx. 14 days (can be up to 3 months in slow metabolizers) | [8] |
Table 2: Example LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.005 mg/L (5 µg/L) | [10] |
| Upper Limit of Quantification (ULOQ) | 3.0 mg/L (3000 µg/L) | [10] |
| Intra-assay Precision (%CV) | ≤ 5% | [10] |
| Inter-assay Precision (%CV) | < 15% | [10] |
| Accuracy (%Bias) | < ±15% | [10] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are paramount for accurate TDM results.
Protocol 1: Blood Sample Collection and Processing
-
Sample Timing: Collect blood samples at trough concentration, immediately before the administration of the next dose.[3]
-
Tube Selection: Use either a plain red-top tube (for serum) or a lithium heparin green-top tube (for plasma). Crucially, do not use gel-containing tubes as they can interfere with the assay. [3][8]
-
Blood Collection: Draw at least 4 mL of whole blood.
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C as soon as possible after collection.[8]
-
Carefully aspirate the supernatant (serum or plasma) into a clean, labeled polypropylene (B1209903) tube.
-
-
Sample Storage:
-
For short-term storage (up to 72 hours), samples can be refrigerated at 2-8°C.[8]
-
For long-term storage, freeze the samples at -20°C or below.
-
This compound Quantification by LC-MS/MS
This protocol is based on the principles of protein precipitation followed by LC-MS/MS analysis, a rapid and robust method for this compound quantification.[2][10]
Protocol 2: Plasma/Serum Sample Preparation (Protein Precipitation)
-
Reagent Preparation:
-
Precipitation Solution: Acetonitrile containing 0.1% formic acid.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog like nordoxepin) in methanol.[2]
-
Working IS Solution: Dilute the IS stock solution in the precipitation solution to a final concentration of 100 ng/mL.
-
-
Sample Preparation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 100 µL of plasma/serum into the appropriately labeled tubes.
-
Add 300 µL of the working IS solution to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 278.3 -> Product ion (Q3) m/z 98.1
-
Internal Standard (e.g., Nordoxepin): Precursor ion (Q1) m/z 266.2 -> Product ion (Q3) m/z 219.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
-
Data Analysis:
-
Quantify this compound concentrations in unknown samples by constructing a calibration curve from the analysis of standards with known concentrations. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Visualizations
This compound Therapeutic Drug Monitoring Workflow
Caption: Workflow for this compound Therapeutic Drug Monitoring.
This compound's Mechanism of Action: Inhibition of Fatty Acid Oxidation
Caption: this compound inhibits CPT1 and CPT2, shifting myocardial metabolism.
References
- 1. youtube.com [youtube.com]
- 2. Best practice in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic monitoring of the anti-anginal drug this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The validation of an LC-MS/MS assay for this compound and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 8. This compound [testguide.adhb.govt.nz]
- 9. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Perhexiline Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of Perhexiline stock solutions with Dimethyl Sulfoxide (DMSO) for in vitro cell culture experiments.
Introduction
This compound is a metabolic modulator that inhibits carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, key enzymes in mitochondrial fatty acid oxidation.[1][2][3] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glycolysis.[1][2][3] Due to its effects on cellular metabolism and signaling pathways, this compound is a compound of interest in various research areas, including cancer and cardiovascular disease.[4][5] This document outlines the procedures for preparing stable stock solutions of this compound using DMSO and provides protocols for its application in cell culture.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and application of this compound solutions.
Table 1: Physicochemical Properties of this compound Maleate (B1232345)
| Property | Value | Source |
| Molecular Weight | 393.56 g/mol | [6] |
| Supplied as | Crystalline solid | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years (as solid) | [6] |
Table 2: Solubility of this compound Maleate
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | [6] |
| DMSO | ≥5 mg/mL | |
| DMSO | 78 mg/mL (198.19 mM) | [7] |
| Ethanol | ~5 mg/mL | [6] |
| Dimethyl formamide | ~25 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Table 3: Recommended Concentrations for Cell Culture
| Reagent | Recommended Final Concentration | Notes | Source |
| This compound | 5 - 25 µM | Effective concentration can be cell-type dependent. A dose-response experiment is recommended. | [5] |
| DMSO | ≤ 0.5% (v/v) | Most cell lines tolerate up to 0.5%. Some are sensitive to concentrations as low as 0.1%. Always include a vehicle control. | [8][9][10] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound maleate powder (FW: 393.56 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh out 3.94 mg of this compound maleate powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolving: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid overheating.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO is stable for at least one year at -80°C.[7]
Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock).
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[9]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium as used for the highest concentration of this compound.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assays, western blotting, etc.).
Diagrams
Experimental Workflow
Caption: Workflow for preparing and applying this compound in cell culture.
Simplified Signaling Pathway of this compound Action
Caption: this compound's impact on metabolism and signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Animal Models for Studying Perhexiline-Induced Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a prophylactic antianginal agent, has demonstrated considerable efficacy but its use has been curtailed by concerns over neurotoxicity and hepatotoxicity.[1][2] Understanding the mechanisms of this compound-induced neurotoxicity and developing reliable preclinical models are crucial for risk assessment and the development of safer therapeutic strategies. These application notes provide detailed protocols for inducing and assessing this compound-induced neurotoxicity in various animal models, including rodents, zebrafish, and Caenorhabditis elegans. The methodologies described are based on established neurotoxicity testing paradigms and tailored for the investigation of this compound's specific neurotoxic effects.
Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are thought to be multifactorial. A key mechanism is the inhibition of carnitine palmitoyltransferase (CPT)-1 and CPT-2, enzymes critical for the mitochondrial uptake and metabolism of long-chain fatty acids.[1][3] This disruption of fatty acid metabolism can lead to mitochondrial dysfunction, a hallmark of this compound toxicity.[4][5] Studies have shown that this compound can induce a loss of mitochondrial membrane potential.[4][6]
Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[7] A key pathway in the UPR involves the phosphorylation of PERK (protein kinase R-like endoplasmic reticulum kinase), which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key regulator of cellular stress responses.[8][9][10] Chronic activation of this pathway can contribute to cellular dysfunction and apoptosis. The principal neurotoxic effect of this compound is a predominantly demyelinating sensorimotor polyneuropathy.[11]
Rodent Models (Mouse and Rat)
Rodent models are well-established for studying drug-induced peripheral neuropathy.[12] Both mice and rats have been shown to develop signs of neurotoxicity upon this compound administration.[13][14] The Dark Agouti (DA) rat, which has a genetic impairment in debrisoquine (B72478) hydroxylation similar to poor metabolizers in humans, is a particularly relevant model for studying the genetically determined aspect of this compound neurotoxicity.[15]
Experimental Protocol: Induction of this compound Neurotoxicity in Rodents
This protocol provides a general framework for a sub-chronic toxicity study. The exact dose and duration should be optimized in pilot studies.
-
Animal Selection:
-
Species: Mouse (e.g., C57BL/6J) or Rat (e.g., Sprague-Dawley, Wistar, or Dark Agouti for specific metabolic studies).
-
Age: Young adult (8-10 weeks old).
-
Sex: Both males and females should be included to assess for sex-specific differences.
-
-
Dose Selection and Administration:
-
Rationale: Dosing should be based on the reported oral LD50 values for this compound: 2641 mg/kg for mice and 2150 mg/kg for rats.[13][15] A sub-chronic study should utilize doses that are a fraction of the LD50 to induce neurotoxicity without causing acute lethality.
-
Suggested Dose Range: 50, 100, and 200 mg/kg/day. A vehicle control group (e.g., 0.5% carboxymethylcellulose) is mandatory.
-
Administration: Oral gavage is the recommended route to mimic clinical exposure.
-
Duration: 4 to 8 weeks.
-
-
Monitoring:
-
Clinical Signs: Observe animals daily for signs of neurotoxicity, including gait abnormalities, limb weakness, and changes in general activity.
-
Body Weight: Record body weight twice weekly. Significant weight loss can be an early indicator of toxicity.[16]
-
Assessment of Neurotoxicity in Rodents
A multi-faceted approach is recommended to comprehensively evaluate neurotoxicity.
1. Behavioral Testing:
-
Sensory Neuropathy:
-
Mechanical Allodynia (von Frey Test): Assess the withdrawal threshold to mechanical stimulation of the plantar surface of the hind paw using calibrated von Frey filaments. A decrease in the threshold indicates mechanical hypersensitivity.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the latency of paw withdrawal from a radiant heat source. A shorter latency suggests thermal hyperalgesia.
-
-
Motor Neuropathy:
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time an animal can remain on a rotating rod. A decrease in latency to fall indicates motor impairment.
-
Grip Strength Test: Quantify forelimb and hindlimb muscle strength using a grip strength meter.
-
2. Electrophysiology (Nerve Conduction Velocity):
-
Motor Nerve Conduction Velocity (MNCV):
-
Procedure: Stimulate the sciatic nerve at two points (e.g., sciatic notch and ankle) and record the compound muscle action potential (CMAP) from the intrinsic foot muscles.
-
Calculation: MNCV (m/s) = Distance between stimulation points (mm) / (Proximal latency - Distal latency) (ms).
-
-
Sensory Nerve Conduction Velocity (SNCV):
3. Histopathology:
-
Tissue Collection: At the end of the study, perfuse animals with 4% paraformaldehyde and collect sciatic nerves, dorsal root ganglia (DRG), and spinal cord.
-
Intraepidermal Nerve Fiber Density (IENFD):
-
Procedure: Collect a punch biopsy from the plantar surface of the hind paw. Stain sections with an antibody against Protein Gene Product 9.5 (PGP9.5).
-
Quantification: Count the number of nerve fibers crossing the dermal-epidermal junction and express as fibers/mm. A reduction in IENFD is a sensitive marker of peripheral neuropathy.
-
-
Myelin Staining:
-
Procedure: Embed nerve sections in resin and stain with osmium tetroxide or use Luxol Fast Blue for paraffin (B1166041) sections.
-
Analysis: Assess for demyelination, axonal degeneration, and the presence of intracytoplasmic inclusions in Schwann cells.[14]
-
Quantitative Data Summary (Hypothetical)
The following tables illustrate how to present quantitative data from a rodent study.
Table 1: Behavioral Assessment of this compound-Induced Neurotoxicity in Rats
| Treatment Group | von Frey Threshold (g) | Hargreaves Latency (s) | Rotarod Latency (s) | Grip Strength (g) |
| Vehicle Control | 15.2 ± 1.5 | 10.5 ± 1.2 | 180 ± 25 | 450 ± 50 |
| This compound (50 mg/kg) | 10.8 ± 1.8 | 8.1 ± 1.0 | 155 ± 30 | 420 ± 45 |
| This compound (100 mg/kg) | 6.5 ± 1.2 | 5.9 ± 0.8 | 110 ± 28 | 350 ± 40 |
| This compound (200 mg/kg) | 3.1 ± 0.9 | 4.2 ± 0.6 | 75 ± 20 | 280 ± 35 |
| *Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 2: Electrophysiological and Histopathological Assessment
| Treatment Group | Sciatic MNCV (m/s) | Sural SNCV (m/s) | IENFD (fibers/mm) |
| Vehicle Control | 55.8 ± 4.2 | 45.1 ± 3.8 | 12.5 ± 1.8 |
| This compound (50 mg/kg) | 48.2 ± 3.9 | 39.6 ± 3.5 | 10.1 ± 1.5 |
| This compound (100 mg/kg) | 39.5 ± 3.5** | 32.8 ± 3.1 | 7.8 ± 1.2 |
| This compound (200 mg/kg) | 31.2 ± 3.1*** | 25.4 ± 2.9 | 4.5 ± 0.9 |
| Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Zebrafish Model (Danio rerio)
The zebrafish larva is a powerful high-throughput screening model for developmental and neurotoxicity studies due to its rapid development, optical transparency, and genetic tractability.[19][20]
Experimental Protocol: Zebrafish Larva Neurotoxicity Assay
-
Animal Maintenance: Maintain adult zebrafish and raise embryos according to standard protocols.
-
Drug Exposure:
-
Concentration Range: Based on preliminary toxicity assays, a range of 1 µM to 50 µM this compound is suggested for initial screening. A vehicle control (e.g., 0.1% DMSO) is essential.
-
Procedure: At 3 days post-fertilization (dpf), place individual larvae into 96-well plates containing embryo medium with the respective this compound concentrations.
-
Duration: 24 to 48 hours.
-
-
Assessment of Neurotoxicity:
-
Locomotor Activity: Use an automated tracking system to monitor larval movement in response to light-dark cycles.[21] Changes in activity patterns, such as hypo- or hyperactivity, can indicate neurotoxicity.
-
Apoptosis (TUNEL Assay):
-
Neuronal Morphology: Use transgenic zebrafish lines with fluorescently labeled neurons (e.g., motor neurons, sensory neurons) to visualize any morphological abnormalities, such as axonal degeneration or neuronal loss.
-
Quantitative Data Summary (Hypothetical)
Table 3: Neurotoxicity Endpoints in Zebrafish Larvae
| This compound (µM) | Total Distance Moved (mm) | % TUNEL-positive Cells (Brain) | % Abnormal Motor Neurons |
| 0 (Vehicle) | 1500 ± 250 | 2 ± 1 | 1 ± 1 |
| 1 | 1450 ± 230 | 3 ± 1 | 2 ± 1 |
| 10 | 980 ± 180 | 15 ± 4 | 12 ± 3 |
| 50 | 450 ± 120 | 42 ± 8 | 38 ± 6** |
| Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to vehicle control. |
Caenorhabditis elegans Model
C. elegans is a simple, yet powerful, invertebrate model for neurotoxicity studies due to its well-characterized nervous system, short lifespan, and ease of genetic manipulation.[4][8]
Experimental Protocol: C. elegans Neurotoxicity Assay
-
Worm Maintenance: Culture and synchronize C. elegans (e.g., wild-type N2 strain or transgenic strains with fluorescently labeled neurons) on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Drug Exposure:
-
Concentration Range: A range of 10 µM to 500 µM this compound in the NGM plates is suggested for initial studies.
-
Procedure: Expose synchronized L4 larvae to this compound-containing plates.
-
Duration: 24 to 72 hours.
-
-
Assessment of Neurotoxicity:
-
Locomotion Behavior:
-
Thrashing Assay: Count the number of body bends per minute in liquid medium. A decrease in thrashing rate indicates motor dysfunction.
-
Body Bend Assay: Count the number of sinusoidal bends on a solid surface.
-
-
Neuronal Degeneration:
-
Procedure: Use transgenic strains expressing GFP in specific neurons (e.g., dopaminergic, GABAergic).[1]
-
Analysis: Score for neuronal loss, axonal breaks, and other morphological abnormalities using fluorescence microscopy.
-
-
Quantitative Data Summary (Hypothetical)
Table 4: Neurotoxicity Endpoints in C. elegans
| This compound (µM) | Thrashing Rate (bends/min) | % Worms with Neuronal Degeneration |
| 0 (Vehicle) | 180 ± 20 | 5 ± 2 |
| 10 | 175 ± 22 | 8 ± 3 |
| 100 | 125 ± 18 | 35 ± 6 |
| 500 | 70 ± 15 | 78 ± 9 |
| *Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to vehicle control. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow for Rodent Studies
Caption: Experimental workflow for assessing this compound neurotoxicity in rodents.
Experimental Workflow for Zebrafish Studies
Caption: Experimental workflow for zebrafish neurotoxicity screening.
Conclusion
The animal models and protocols described in these application notes provide a comprehensive framework for investigating this compound-induced neurotoxicity. The choice of model will depend on the specific research question, with rodent models offering a high degree of translational relevance for peripheral neuropathy, and zebrafish and C. elegans providing high-throughput screening capabilities for identifying neurotoxic potential and elucidating underlying mechanisms. A combination of behavioral, electrophysiological, and histopathological endpoints is recommended for a thorough assessment of this compound's effects on the nervous system.
References
- 1. Exposure of C. elegans eggs to a glyphosate-containing herbicide leads to abnormal neuronal morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Brain-Derived Neurotrophic Factor Elevates Activating Transcription Factor 4 (ATF4) in Neurons and Promotes ATF4-Dependent Induction of Sesn2 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal-induced neurodegeneration in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain-Derived Neurotrophic Factor Elevates Activating Transcription Factor 4 (ATF4) in Neurons and Promotes ATF4-Dependent Induction of Sesn2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activating transcription factor 4 (ATF4) modulates post-synaptic development and dendritic spine morphology [frontiersin.org]
- 11. medlink.com [medlink.com]
- 12. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound maleate and peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscle and nerve changes induced by this compound maleate in man and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Electrophysiological study of latent neuropathies induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound maleate neurotoxicity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peripheral neuropathy due to perhexilene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound neuropathy: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 20. Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The sensitivity of the zebrafish embryo coiling assay for the detection of neurotoxicity by compounds with diverse modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Perhexilline-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Airborne toluene exposure causes germline apoptosis and neuronal damage that promotes neurobehavioural changes in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lentiviral-Based Models for Studying Perhexiline Resistance
Introduction
Perhexiline is a metabolic modulator known to inhibit the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2][3] This inhibition shifts myocardial and cellular metabolism from long-chain fatty acid oxidation (FAO) towards glucose oxidation for ATP production.[4][5] This "oxygen-sparing" effect has made it effective in treating conditions like refractory angina.[6][7] However, as with many targeted therapies, the development of resistance can limit its clinical efficacy. Understanding the molecular mechanisms of this compound resistance is crucial for optimizing its use and developing strategies to overcome it.
Lentiviral vector systems are powerful tools for creating stable, genetically modified cell lines, making them ideal for investigating drug resistance.[8][9] These systems can be used to either overexpress specific genes (gain-of-function) or suppress their expression using shRNA or CRISPR/Cas9 (loss-of-function). By creating cell lines with modified expression of candidate genes, researchers can directly test their involvement in conferring resistance to this compound.
Application 1: Validating Candidate Resistance Genes
Lentiviral vectors can be used to generate cell lines that stably overexpress genes hypothesized to mediate this compound resistance. Based on its mechanism of action, logical candidate genes include:
-
CPT1 and CPT2: Increased expression of the drug's primary targets could potentially overcome the inhibitory effect of this compound by increasing the total amount of available enzyme.
-
Drug Efflux Pumps (e.g., ABC transporters): Overexpression of membrane pumps that actively transport this compound out of the cell is a common mechanism of drug resistance.
-
Metabolic Bypass Pathway Enzymes: Upregulation of enzymes in alternative energy-producing pathways could compensate for the inhibition of fatty acid oxidation.
Application 2: Functional Genomics Screens for Novel Resistance Genes
For an unbiased, genome-wide approach, lentiviral libraries (either cDNA for overexpression or shRNA/CRISPR for knockdown) can be used. A population of cells is transduced with the library and then treated with a selective concentration of this compound. Cells that survive and proliferate are enriched for genetic modifications that confer resistance. Sequencing the integrated lentiviral constructs in the resistant population can identify novel genes and pathways involved in this compound resistance.[9][10]
Proposed Signaling Pathway for this compound Action and Resistance
The following diagram illustrates the mechanism of this compound's inhibition of fatty acid oxidation and a hypothesized resistance mechanism involving the overexpression of its target, CPT1.
Caption: Mechanism of this compound action and a proposed CPT1-mediated resistance model.
Quantitative Data Summary
This table summarizes known inhibitory concentrations of this compound and provides a hypothetical example of data from an experiment using a lentiviral model.
| Parameter | Target / Cell Line | Value | Source |
| IC50 | Rat Cardiac CPT-1 | 77 µM | [1][2] |
| IC50 | Rat Hepatic CPT-1 | 148 µM | [1][2] |
| IC50 | CPT-2 | 79 µM | [2] |
| Therapeutic Range | Human Plasma | 0.15 - 0.6 mg/L | [6][11] |
| Hypothetical IC50 | Control Cancer Cell Line (Lenti-GFP) | 25 µM | Experimental Data |
| Hypothetical IC50 | CPT1 Overexpressing Cell Line (Lenti-CPT1) | 150 µM | Experimental Data |
Experimental Protocols
Protocol 1: Generation of a CPT1-Overexpressing Stable Cell Line
This protocol describes the creation of a stable cell line overexpressing CPT1 using a lentiviral vector that also contains a puromycin (B1679871) resistance gene.
Materials:
-
HEK293T cells (for virus packaging)
-
Target cancer cell line (e.g., MCF-7, PC-3)
-
Lentiviral transfer plasmid with CPT1 cDNA and puromycin resistance marker
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene (10 mg/mL stock)
-
Puromycin
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Packaging Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS, 1% Pen-Strep).
-
Incubate at 37°C, 5% CO2 overnight. Cells should be ~70-80% confluent on the day of transfection.
-
-
Day 2: Transfection of HEK293T Cells
-
In Tube A, dilute plasmids: 10 µg CPT1 transfer plasmid, 5 µg psPAX2, and 5 µg pMD2.G in 500 µL of serum-free media.
-
In Tube B, dilute 60 µL of transfection reagent in 500 µL of serum-free media.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection mixture dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 4: Harvest Lentivirus
-
Carefully collect the cell culture supernatant (which contains the viral particles) into a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.
-
The virus can be used immediately or aliquoted and stored at -80°C.
-
-
Day 5: Transduction of Target Cells
-
Seed 2 x 10^5 target cells per well in a 6-well plate in 2 mL of complete DMEM.
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Add the desired volume of viral supernatant to the cells (a range of dilutions is recommended to determine optimal transduction).
-
Incubate at 37°C, 5% CO2 for 48-72 hours.
-
-
Day 8 onwards: Puromycin Selection
-
Aspirate the media containing the virus and replace it with fresh complete media containing the appropriate concentration of puromycin (previously determined by a kill curve for the specific target cell line).
-
Replace the selection media every 2-3 days.
-
Continue selection for 7-10 days, or until all non-transduced control cells have died.
-
Expand the surviving polyclonal population of CPT1-overexpressing cells.
-
-
Validation:
-
Confirm CPT1 overexpression via qPCR and Western blot analysis compared to a control cell line transduced with a non-targeting vector (e.g., Lenti-GFP).
-
Experimental Workflow Diagram
The diagram below outlines the key steps from vector production to the final analysis of drug resistance.
Caption: Workflow for generating and testing a this compound-resistant cell line.
Protocol 2: Determining this compound IC50 using a Cell Viability Assay
This protocol details how to measure the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Lenti-CPT1 stable cell line and Lenti-Control stable cell line
-
96-well clear-bottom, black-walled plates
-
This compound maleate (B1232345)
-
DMSO (for drug stock)
-
Complete DMEM
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count the Lenti-CPT1 and Lenti-Control cells.
-
Seed 5,000 cells per well in 90 µL of complete DMEM into a 96-well plate.
-
Include wells for "cells only" (no drug) and "media only" (background) controls.
-
Incubate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
Day 2: this compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2X serial dilution series of this compound in complete DMEM. For example, from 200 µM down to ~0.1 µM (10 concentrations). Also include a vehicle control (DMEM + DMSO).
-
Carefully add 10 µL of each 2X drug concentration to the appropriate wells (final volume will be 100 µL). This will result in a 1X final concentration series (e.g., 100 µM to ~0.05 µM).
-
Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
-
Day 5: Measure Cell Viability
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (media only wells) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each cell line.
-
Compare the IC50 of the Lenti-CPT1 line to the Lenti-Control line. A significant increase in the IC50 value for the Lenti-CPT1 line indicates that CPT1 overexpression confers resistance to this compound.
-
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound Maleate used for? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 9. Lentiviral vector-based insertional mutagenesis identifies genes involved in the resistance to targeted anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lentiviral Vector-based Insertional Mutagenesis Identifies Genes Involved in the Resistance to Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound maleate in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Perhexiline's Metabolic Effects Using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a drug known for its metabolic effects, primarily through the inhibition of fatty acid oxidation (FAO).[1][2] It achieves this by inhibiting carnitine palmitoyltransferase (CPT) 1 and 2, enzymes essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][3][4] This inhibition forces a metabolic shift towards the utilization of glucose and lactate, which can be particularly relevant in therapeutic areas such as cardiology.[1][3]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time. It measures two key parameters of cellular metabolic function: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6] By using specific inhibitors and substrates in tailored assays, the Seahorse XF Analyzer can dissect the metabolic phenotype of cells and elucidate the mechanism of action of compounds like this compound.
These application notes provide detailed protocols for using the Seahorse XF Analyzer to quantify the metabolic effects of this compound, focusing on its impact on mitochondrial respiration, glycolysis, and fatty acid oxidation.
This compound's Mechanism of Action
This compound's primary molecular targets are CPT1 and CPT2.[3] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. CPT2, on the inner mitochondrial membrane, completes the process. By inhibiting these enzymes, this compound effectively reduces the cell's ability to use fatty acids as an energy source, compelling a switch to carbohydrates.
Caption: this compound's inhibition of CPT1 and CPT2 blocks fatty acid entry into mitochondria.
Experimental Protocols
General Workflow for Seahorse XF Assays
The general workflow for conducting experiments with the Seahorse XF Analyzer involves cell seeding, sensor cartridge hydration, assay execution with compound injections, and data analysis.
Caption: Standard experimental workflow for a Seahorse XF assay.
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay determines the impact of this compound on key parameters of mitochondrial function.
Objective: To assess how this compound affects basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)[7]
-
This compound
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[8]
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a utility plate and incubate overnight at 37°C in a non-CO2 incubator.[9]
-
-
Cell Plate Preparation (Day of Assay):
-
Prepare the assay medium and warm it to 37°C. Adjust the pH to 7.4.
-
Wash the cells twice with the assay medium.
-
Add the final volume of assay medium to each well.
-
For this compound treatment, add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
-
Compound Loading:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure basal OCR and ECAR, then sequentially inject the compounds and measure the response.[7]
-
Data Presentation:
| Parameter | Vehicle Control (OCR pmol/min) | This compound (10 µM) (OCR pmol/min) |
| Basal Respiration | 150 ± 10 | 120 ± 8 |
| ATP Production | 100 ± 7 | 80 ± 6 |
| Proton Leak | 50 ± 3 | 40 ± 2 |
| Maximal Respiration | 300 ± 20 | 200 ± 15 |
| Spare Respiratory Capacity | 150 ± 12 | 80 ± 7 |
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures the shift towards glycolysis induced by this compound.
Objective: To quantify glycolysis, glycolytic capacity, and glycolytic reserve in the presence of this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))[10]
-
This compound
-
Assay Medium: Seahorse XF Base Medium supplemented with glutamine.[10]
-
Cultured cells of interest
Procedure:
-
Cell Seeding and Cartridge Hydration:
-
Follow steps 1 and 2 from the Mito Stress Test protocol.
-
-
Cell Plate Preparation (Day of Assay):
-
Prepare the glycolysis stress test assay medium (lacking glucose and pyruvate) and warm to 37°C. Adjust pH to 7.4.[11]
-
Wash cells with this medium and add the final volume to each well, including this compound or vehicle.
-
Incubate in a non-CO2 incubator at 37°C for one hour.
-
-
Compound Loading:
-
Prepare and load Glucose, Oligomycin, and 2-DG into the sensor cartridge ports.
-
-
Seahorse XF Analyzer Operation:
-
Run the Glycolysis Stress Test protocol. The instrument measures basal ECAR, then injects glucose to measure glycolysis, oligomycin to measure glycolytic capacity, and 2-DG to inhibit glycolysis.[10]
-
Data Presentation:
| Parameter | Vehicle Control (ECAR mpH/min) | This compound (10 µM) (ECAR mpH/min) |
| Non-glycolytic Acidification | 20 ± 2 | 20 ± 2 |
| Glycolysis | 50 ± 4 | 75 ± 6 |
| Glycolytic Capacity | 100 ± 8 | 120 ± 9 |
| Glycolytic Reserve | 50 ± 5 | 45 ± 4 |
Protocol 3: Seahorse XF Fatty Acid Oxidation (FAO) Assay
This assay directly measures the inhibition of fatty acid oxidation by this compound.
Objective: To determine the extent to which this compound inhibits the oxidation of exogenous long-chain fatty acids.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Palmitate-BSA FAO Substrate[12]
-
L-Carnitine
-
This compound
-
Etomoxir (B15894) (optional, as a positive control for CPT1 inhibition)
-
Assay Medium: Seahorse XF Base Medium supplemented with L-Carnitine.[13]
-
Cultured cells of interest
Procedure:
-
Cell Seeding and Cartridge Hydration:
-
Follow steps 1 and 2 from the Mito Stress Test protocol.
-
-
Cell Plate Preparation (Day of Assay):
-
Prepare the FAO assay medium.
-
Wash cells with the assay medium.
-
Add fresh assay medium containing the Palmitate-BSA FAO substrate to the wells.[13]
-
Incubate in a non-CO2 incubator at 37°C for one hour.
-
-
Compound Loading:
-
Load this compound (and etomoxir for control wells) into the sensor cartridge for injection. Subsequent injections from a Mito Stress Test kit can also be included to assess mitochondrial function while on fatty acids.
-
-
Seahorse XF Analyzer Operation:
-
Begin the assay by measuring the basal OCR of cells utilizing palmitate.
-
Inject this compound and monitor the subsequent change in OCR. A decrease in OCR indicates inhibition of FAO.[13]
-
Data Presentation:
| Treatment | Basal OCR on Palmitate (pmol/min) | Post-Injection OCR (pmol/min) | % Inhibition of FAO |
| Vehicle Control | 180 ± 15 | 175 ± 14 | ~3% |
| This compound (10 µM) | 185 ± 16 | 90 ± 8 | ~51% |
| Etomoxir (40 µM) | 182 ± 14 | 75 ± 7 | ~59% |
Expected Metabolic Shift
The collective results from these assays are expected to demonstrate a clear metabolic shift away from fatty acid oxidation and towards glycolysis in the presence of this compound.
Caption: this compound induces a metabolic shift from FAO to glycolysis.
Conclusion
The Seahorse XF Analyzer provides a robust platform to dissect the metabolic effects of this compound. By employing the Mito Stress, Glycolysis Stress, and Fatty Acid Oxidation assays, researchers can quantitatively demonstrate this compound's inhibition of FAO and the subsequent compensatory shift to glycolysis. This detailed metabolic profiling is invaluable for understanding its therapeutic mechanism and for the development of novel metabolic modulators.
References
- 1. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. agilent.com [agilent.com]
- 6. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 7. agilent.com [agilent.com]
- 8. content.protocols.io [content.protocols.io]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. agilent.com [agilent.com]
- 11. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Perhexiline solubility issues in aqueous cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for working with perhexiline in an R&D setting, focusing on overcoming its solubility challenges in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This compound, particularly the commonly used maleate (B1232345) salt, is a hydrophobic and lipophilic compound with very low solubility in aqueous solutions like cell culture media.[1][2][3] Precipitation, often appearing as cloudiness or visible particles, typically occurs when a concentrated stock solution made in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium.[3] This phenomenon, known as "crashing out," happens because the drug is no longer soluble as the solvent composition abruptly changes from organic to aqueous.
Q2: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing this compound stock solutions for in vitro studies.[2][4] Ethanol and dimethyl formamide (B127407) can also be used.[2] It is crucial to use fresh, anhydrous (water-free) DMSO to ensure maximum solubility.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[3] It is critical to always include a vehicle control in your experiments (i.e., medium with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[3]
Q4: I'm still getting precipitation even after following the basic protocol. What troubleshooting steps can I take?
If precipitation persists, consider the following:
-
Lower the Stock Concentration: Instead of a highly concentrated stock (e.g., 100 mM), try preparing a 10 mM or 20 mM stock in DMSO. This reduces the "solvent shock" upon dilution into the aqueous media.[3]
-
Use a Two-Step Dilution: Prepare an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Mix this intermediate solution gently but thoroughly before adding it to the final cell culture plate.[3]
-
Increase Final Volume Gradually: When adding the this compound stock to your medium, do not add it all at once. Pipette the stock solution slowly into the medium while gently swirling or mixing to facilitate dispersion.
-
Consider Serum Content: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds.[3] If you are working in serum-free conditions, the likelihood of precipitation may increase. If your experiment allows, a low percentage of serum (e.g., 1-2%) might help maintain solubility.
Q5: How should I store my this compound solutions?
This compound maleate powder should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Aqueous solutions of this compound are not stable and it is recommended to not store them for more than one day.[2]
Data Presentation
This compound Maleate Solubility
The following table summarizes the solubility of this compound maleate in various solvents. Data is compiled from multiple sources and may show slight variations.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| Water | Insoluble / ~2.72e-05 mg/mL | ~0.07 µM | [1] |
| DMSO | 5 - 78 mg/mL | 12.7 - 198 mM | [2][4] |
| Ethanol | 5 - 10 mg/mL | ~12.7 - 25.4 mM | [2][4] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | ~63.5 mM | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.27 mM | [2] |
Molecular Weight of this compound Maleate: 393.56 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound maleate powder (FW: 393.56 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 7.87 mg of this compound maleate powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Diluting this compound into Aqueous Cell Culture Media (Two-Step Method)
This protocol provides an example for preparing a final concentration of 10 µM this compound in a 6-well plate containing 2 mL of medium per well.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (e.g., 200 µM):
-
In a sterile tube, add 990 µL of the pre-warmed complete cell culture medium.
-
Add 10 µL of the 20 mM this compound stock to the medium.
-
Immediately and gently mix by pipetting up and down or by flicking the tube. Do not vortex, as this can cause shearing and precipitation. This creates a 1:100 dilution, resulting in a 200 µM intermediate solution.
-
-
Prepare Final Working Concentration (10 µM):
-
To a well in a 6-well plate containing 1.9 mL of pre-warmed medium, add 100 µL of the 200 µM intermediate solution. This brings the total volume to 2 mL.
-
Gently swirl the plate to ensure even distribution.
-
-
Vehicle Control: In a separate well, add the corresponding amount of vehicle. For this example, you would prepare a "dummy" intermediate solution with 10 µL of pure DMSO in 990 µL of medium, and then add 100 µL of that solution to 1.9 mL of medium in the control well. This ensures the final DMSO concentration (in this case, 0.05%) is consistent between treated and control cells.
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: this compound inhibits CPT1/2, shifting metabolism to glycolysis.
Caption: this compound can induce cytotoxicity via ER stress and p38/JNK pathways.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perhexiline Concentration for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing perhexiline concentrations in their in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a drug known for its antianginal properties.[1] In a research context, its primary mechanism of action is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, which are crucial enzymes for fatty acid oxidation (FAO).[2][3][4] By inhibiting these enzymes, this compound disrupts the mitochondrial uptake and metabolism of long-chain fatty acids.[1] This disruption can lead to several downstream effects in cancer cells, including the induction of apoptosis (programmed cell death), autophagy, and an increase in reactive oxygen species (ROS).[2][4] However, some studies suggest that this compound's anti-tumor activity can be independent of FAO inhibition. For instance, in glioblastoma models, its cytotoxic effects have been linked to the inhibition of the protein tyrosine kinase oncogene FYN.[5][6] this compound has also been shown to induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction in hepatic cells.[7][8]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: A definitive starting concentration depends heavily on the cell type and the experimental endpoint. However, based on published data, a broad dose-response experiment is recommended, typically ranging from 1 µM to 25 µM . Cytotoxic effects in sensitive cell lines can be observed at concentrations as low as 4 µM, while more resistant cells may require concentrations up to 25 µM to see a significant effect.[7][9] It is crucial to perform a concentration-response curve to determine the precise IC50 (half-maximal inhibitory concentration) or other relevant metrics for your specific cell model and experimental conditions.[10]
Q3: How do effective this compound concentrations vary across different cell types?
A3: The effective concentration of this compound shows significant variability depending on the cell line's origin and metabolic profile. Cancer cell lines, particularly those reliant on fatty acid oxidation, tend to be more sensitive. The table below summarizes reported effective concentrations and IC50 values for various cell types.
| Cell Type | Model | Effective Concentration / IC50 | Incubation Time | Key Findings |
| Colorectal Cancer (CRC) Cells | HT29, SW620, HCT116 | ~4 µM (IC50) | 72 hours | Reduced cell viability and induced apoptosis.[9][11][12] |
| Colorectal Cancer (CRC) Spheroids | HT29 | ≥6 µM | 72 hours | Induced apoptosis and loss of spheroid integrity.[1][9] |
| Hepatic Cells | HepG2, HepaRG | 5-25 µM | 2-6 hours | Reduced cell viability and induced mitochondrial dysfunction.[8] |
| Hepatic Cells | Primary Human Hepatocytes | 20-25 µM | 4 hours | Significant increase in cytotoxicity (LDH release).[7] |
| Glioblastoma Stem Cells | MES83 | 5 µM | 48 hours | Induced apoptosis. |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | 5 µM | 48 hours | Selectively induced massive apoptosis.[13] |
| Human Foreskin Fibroblasts (HFF) | HFF (non-cancerous) | 20 µM | 72 hours | Complete inhibition of cell growth, showing higher tolerance than CRC cells.[9] |
| Macrophage Cell Line | THP-1 | Up to 5 µM | 72 hours | Well-tolerated with no signs of toxicity.[6] |
Q4: How do the recommended in vitro concentrations relate to clinically relevant plasma concentrations?
A4: In vitro experimental concentrations are often significantly higher than the therapeutic plasma concentrations observed in patients. The established therapeutic range for this compound in plasma is typically maintained between 0.15–0.60 mg/L (approximately 0.54–2.16 µM) to ensure efficacy while minimizing toxicity.[14][15] In research settings, concentrations ranging from 5 µM to 25 µM are used to study cellular mechanisms and potential toxicity.[7] The use of concentrations up to 100-fold higher than the clinical maximum concentration (Cmax) is a strategy sometimes employed in in vitro studies to identify potential risks and mechanisms of toxicity that might not be apparent at lower, clinically equivalent doses.[7][10]
Q5: Are there functional differences between racemic this compound and its (+)- and (-)- enantiomers?
A5: this compound used in clinical settings is a 50:50 racemic mixture of its (+) and (-) enantiomers.[9] Pharmacokinetic studies have shown that the (-)-enantiomer is metabolized and cleared from the body more rapidly than the (+)-enantiomer, a process dependent on the CYP2D6 enzyme.[1][16] However, in in vitro studies using colorectal cancer cell lines, the racemic mixture and both individual enantiomers demonstrated similar cytotoxic capacities, with nearly identical IC50 values.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
| Issue | Possible Causes | Recommended Solutions |
| High Cytotoxicity at Low Concentrations | - The cell line is highly sensitive to FAO inhibition or other off-target effects.- Error in concentration calculation or stock dilution. | - Verify Cell Sensitivity: Review literature for your specific cell line. Consider using a less sensitive line as a negative control.- Check Calculations: Double-check all calculations for stock preparation and dilutions.- Perform a Wider Dose-Response: Test lower concentrations (e.g., in the nanomolar range) to find a non-toxic working range. |
| No Significant Effect at High Concentrations | - The cell line is resistant or does not rely on the metabolic pathways targeted by this compound.- The drug has degraded due to improper storage or handling.- Insufficient incubation time. | - Confirm Mechanism: Validate that your cell model is sensitive to CPT-1/FAO inhibition. Some cells, like certain glioblastoma lines, may not respond to FAO inhibition by this compound.[5]- Use a Positive Control: Test a cell line known to be sensitive to this compound (e.g., HT29) in parallel.- Check Drug Integrity: Prepare fresh stock solutions from powder. Store stock solution at -80°C for up to 6 months.[13]- Extend Incubation: Increase the treatment duration (e.g., from 24h to 48h or 72h). |
| Drug Precipitates in Culture Medium | - this compound concentration exceeds its solubility limit in the medium.- High final concentration of the solvent (e.g., DMSO). | - Prepare Fresh Dilutions: Make working concentrations fresh from a DMSO stock for each experiment.- Control Solvent Concentration: Ensure the final DMSO concentration is consistent and low across all wells (typically ≤ 0.1%).- Pre-warm Medium: Warm the culture medium to 37°C before adding the this compound stock solution to aid solubility.[17] |
| Inconsistent Results Between Experiments | - Variability in cell health, density, or passage number.- Inconsistent drug preparation.- "Edge effects" in multi-well plates. | - Standardize Cell Culture: Use cells within a consistent range of low passage numbers and ensure they are in the logarithmic growth phase.- Standardize Drug Prep: Always prepare fresh working dilutions from a validated stock solution immediately before use.- Minimize Plate Effects: Avoid using the outer wells of 96-well plates for treatments, or fill them with sterile media/PBS to create a humidity barrier.[17] |
Visualized Diagrams and Workflows
Signaling Pathway
Caption: this compound's primary anti-cancer mechanisms.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
Key Experimental Protocols
Protocol 1: General Cell Viability Assessment (MTS Assay)
This protocol provides a method for assessing the cytotoxic effects of this compound on adherent or suspension cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours (for adherent cells).
-
This compound Preparation: Prepare a 2X working concentration series of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Remove the existing medium from cells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO only and a media-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC50 value.
Protocol 2: Assessment of Apoptosis via Caspase 3/7 Activation
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with the desired range of this compound concentrations as described in Protocol 1.
-
Incubation: Incubate for the chosen duration (e.g., studies have shown significant activation after 2-4 hours in HepG2 cells[8] and peaking at 40 hours in HT29 cells[9]).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase 3/7 activity.
Protocol 3: Measuring CPT-1-Mediated Fatty Acid Oxidation
This protocol provides a high-level overview for assessing FAO inhibition using a Seahorse XF Analyzer.[18]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
This compound Pre-treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours) in a standard incubator.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates for FAO (e.g., palmitate-BSA) and incubate at 37°C in a non-CO2 incubator.
-
Cartridge Loading: Load the hydrated sensor cartridge with compounds to be injected during the assay. This will typically include a CPT-1 inhibitor like etomoxir (B15894) (as a control to confirm FAO-dependent respiration) and other mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A) for a full mitochondrial stress test.
-
Seahorse Assay: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and begin the assay. The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The decrease in OCR after the injection of a known CPT-1 inhibitor (or in this compound-treated cells compared to control) indicates the rate of FAO. Analyze the data using Seahorse Wave software to quantify the effect of this compound on FAO-dependent respiration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Proteomic characterisation of this compound treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
- 7. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration-time profile for this compound and hydroxythis compound in patients at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. benchchem.com [benchchem.com]
- 18. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perhexiline in Solution for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of perhexiline in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound maleate (B1232345) stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound maleate is highly soluble in DMSO, with reported solubilities of approximately 30 mg/mL and higher.[1]
Q2: How should I store this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3][4] Under these conditions, the stock solution is generally stable for at least one month at -20°C and up to six months at -80°C.[3][4][5]
Q3: How stable is this compound once diluted in cell culture medium?
A3: this compound is sparingly soluble and less stable in aqueous solutions like cell culture media.[1] It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1][2] For long-term experiments, it is best practice to prepare fresh dilutions of this compound in your cell culture medium immediately before use. The stability in media at 37°C during incubation is not well-documented, and it is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Q4: What is the mechanism of action of this compound?
A4: this compound's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and, to a lesser extent, CPT-2.[5] This inhibition shifts the myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to increased glucose and lactate (B86563) utilization. This metabolic switch results in more efficient ATP production for the same oxygen consumption.
Q5: I observed a precipitate after diluting my this compound DMSO stock into the cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue, especially with compounds that have low aqueous solubility.[6] Please refer to the troubleshooting guide below for detailed steps on how to address this.
Data Summary Tables
Table 1: Solubility of this compound Maleate
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Dimethyl formamide | ~25 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble/Sparingly soluble | [1][7] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Source |
| This compound Maleate (Solid) | -20°C | ≥ 4 years | [1] |
| This compound in DMSO (Stock) | -20°C | Up to 1 month | [3][4][5] |
| This compound in DMSO (Stock) | -80°C | Up to 6 months | [3][4] |
| This compound in Aqueous Buffer/Medium (Working) | 2-8°C | Not recommended for more than one day | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound maleate powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube or vial. Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C can aid dissolution if necessary.[6] Visually inspect the solution to ensure no particles are visible.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2][3][4]
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol is adapted from methods used to determine this compound stability in plasma and can be used to assess its stability in your specific cell culture medium.
-
Preparation of this compound-Spiked Medium: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS). Spike the medium with your this compound DMSO stock solution to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Incubation: Place the this compound-spiked medium in a sterile, capped tube and incubate at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis by LC-MS/MS:
-
Thaw the samples at room temperature before analysis.
-
Perform a protein precipitation step by adding an acetonitrile/methanol mixture containing 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of this compound in your cell culture medium at 37°C.
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting this compound Stock in Medium
-
Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in aqueous solutions.[1]
-
Solution:
-
Ensure the final concentration of this compound in the medium does not exceed its solubility limit.
-
Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, vortex, and then add this to the final volume of medium.
-
Gently warm the medium to 37°C and mix thoroughly to aid dissolution.[6]
-
-
-
Possible Cause 2: Components in the Medium. Salts and proteins in the cell culture medium can sometimes cause compounds to precipitate.[8]
-
Solution:
-
Visually inspect the medium under a microscope to confirm if it is a chemical precipitate and not microbial contamination.
-
If the problem persists, consider using a serum-free medium for a short duration if your experiment allows, to see if serum components are the cause.
-
-
Issue 2: Inconsistent or Lack of Expected Biological Effect
-
Possible Cause 1: Degradation of this compound. this compound may be degrading in the cell culture medium at 37°C over the course of your experiment.
-
Solution:
-
Replace the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Perform a stability study as described in the protocol above to understand the degradation rate in your specific experimental conditions.
-
-
-
Possible Cause 2: Incorrect Stock Solution Concentration. This could be due to weighing errors or incomplete dissolution.
-
Solution:
-
Ensure your balance is properly calibrated.
-
Visually confirm complete dissolution of the this compound powder in DMSO when making your stock solution.
-
-
-
Possible Cause 3: Multiple Freeze-Thaw Cycles of Stock Solution. Repeated freezing and thawing can lead to degradation of the compound.
-
Solution:
-
Always aliquot your stock solution into single-use volumes after preparation.[2]
-
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. captivatebio.com [captivatebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound = 98 HPLC 6724-53-4 [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
Overcoming Perhexiline's narrow therapeutic window in experimental design
This guide provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of using perhexiline in experimental settings, with a focus on overcoming its narrow therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT), specifically CPT-1 and CPT-2.[1][2] This inhibition shifts myocardial and cellular energy metabolism from long-chain fatty acid oxidation to glucose and lactate (B86563) utilization.[3][4] The result is more efficient ATP production for the same amount of oxygen consumed, which explains its "oxygen-sparing" and anti-anginal effects.[2][3] Some studies suggest other mechanisms may also contribute, such as effects on surface membrane ion channels and generation of reactive oxygen species (ROS).[5]
Q2: Why is this compound known for having a narrow therapeutic window?
A2: this compound has a narrow therapeutic window due to significant inter-individual variability in its metabolism, which is primarily handled by the cytochrome P450 enzyme CYP2D6.[4][6] Genetic variations (polymorphisms) in the CYP2D6 gene lead to different metabolizer phenotypes: poor, intermediate, extensive, and ultra-rapid metabolizers.[7][8] Poor metabolizers clear the drug very slowly, leading to high plasma concentrations that can cause severe toxicity even at standard doses.[3][9] This makes therapeutic drug monitoring (TDM) essential for safe use.[10][11]
Q3: What are the target therapeutic and toxic concentrations of this compound?
A3: To ensure efficacy while minimizing toxicity, plasma this compound concentrations should be maintained within a specific range. The generally accepted therapeutic window is 0.15 to 0.60 µg/mL (equivalent to approximately 0.54 to 2.16 µmol/L).[10][12][13] Concentrations above 0.6 µg/mL are associated with an increased risk of adverse effects, including nausea, dizziness, hepatotoxicity, and peripheral neuropathy.[9][12]
Q4: What are the major adverse effects to monitor for in animal studies?
A4: The most critical adverse effects are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[3][9][14] In experimental models, researchers should monitor for signs of liver distress through regular liver function tests (LFTs).[15][16] Neurological toxicity may manifest as weakness, ataxia (loss of coordination), or changes in gait.[15] Other potential side effects include hypoglycemia (especially in diabetic models), weight loss, and cardiac arrhythmias.[10][15]
Q5: How does CYP2D6 status impact experimental design?
A5: CYP2D6 status is a critical determinant of this compound clearance.[7] In clinical settings, genotyping for CYP2D6 can help predict dose requirements.[8] In animal studies, particularly with non-human primates or specific rodent strains, understanding the activity of the CYP2D6 ortholog is crucial. If working with cell lines, using cells that express human CYP2D6 (e.g., engineered HepG2 cells) can provide more clinically relevant data on metabolism and toxicity.[6][17] Studies have shown that CYP2D6-mediated metabolism protects cells from this compound-induced cytotoxicity.[17]
Troubleshooting Guide
Q1: My in vitro cell culture experiment shows unexpectedly high cytotoxicity at low concentrations. What could be the cause?
A1: Several factors could contribute to this:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to metabolic shifts or mitochondrial inhibition. This compound has been shown to induce apoptosis and mitochondrial dysfunction in hepatic cells like HepG2 at concentrations of 5-25 µM.[18][19]
-
Low CYP2D6 Expression: If your cell line has low or no native CYP2D6 expression, it cannot metabolize this compound effectively, leading to higher intracellular drug accumulation and toxicity.[17]
-
ER Stress: this compound can induce endoplasmic reticulum (ER) stress in hepatic cells, which contributes to its toxicity.[20]
-
Media Composition: The energy substrates available in your culture media (e.g., glucose vs. galactose) can influence cellular reliance on oxidative phosphorylation. Cells grown in galactose are more sensitive to mitochondrial toxicants.[19]
Q2: In my animal study, I'm observing high variability in plasma concentrations despite consistent dosing. Why is this happening?
A2: High inter-individual variability is a hallmark of this compound pharmacokinetics.[4] This can be due to:
-
Metabolic Differences: Natural variations in the expression and activity of metabolic enzymes (like CYP2D6) among individual animals can lead to different clearance rates.
-
Saturable Metabolism: this compound's metabolism can become saturated, meaning small increases in dose can lead to disproportionately large increases in plasma concentration.[21]
-
Long Half-Life: The drug has a long half-life and can take a long time to reach steady-state, especially in poor metabolizers (up to a month in some cases).[21] Dose adjustments should be made cautiously and with sufficient time between changes.
Q3: Some animals in my study are showing signs of neurotoxicity (e.g., ataxia). What should I do?
A3: These are signs of this compound toxicity, likely due to plasma concentrations exceeding the therapeutic window.
-
Cease Dosing Immediately: Stop administering the drug to the affected animals.
-
Measure Plasma Concentrations: If possible, collect a blood sample to determine the this compound concentration. This will confirm if it is in the toxic range.
-
Supportive Care: Provide supportive care as needed.
-
Dose Adjustment: Once the plasma concentration falls back into the therapeutic range, treatment can be resumed at a significantly lower dose.[9] This highlights the critical need for TDM in your protocol.
Key Data Summary Tables
Table 1: this compound Therapeutic and Toxic Concentrations
| Parameter | Concentration (µg/mL) | Concentration (µmol/L) | Notes |
| Therapeutic Range | 0.15 - 0.60 | 0.54 - 2.16 | Target range for efficacy and safety.[10][12][13] |
| Concentration for Nausea/Dizziness | > 0.60 | > 2.16 | Onset of common, milder adverse effects.[9][12] |
| Concentration for Severe Toxicity | > 0.60 | > 2.16 | Increased risk of hepatotoxicity and peripheral neuropathy.[9] |
Table 2: Key Pharmacokinetic & Metabolic Parameters
| Parameter | Value / Description | Reference |
| Primary Metabolic Enzyme | Cytochrome P450 2D6 (CYP2D6) | [6][7][17] |
| Metabolizer Phenotypes | Poor, Intermediate, Extensive, Ultra-rapid | [7][8] |
| Time to Steady State | Highly variable; 3 days (standard) to >4 weeks (poor metabolizers) | [10][21] |
| Protein Binding | >90% | [1] |
| Absorption | Well absorbed (>80%) after oral administration | [1] |
Table 3: Example Dosing in Preclinical Models
| Model | Dosing Regimen | Application | Reference |
| Female DA Rats | 200 mg/kg, p.o., daily for 8 weeks | Peripheral Neuropathy Study | [18] |
| Glioblastoma Mouse Model | 80 mg/kg, oral gavage, for 3 days | Anti-tumor Activity Study | [18] |
| In Vitro (HepG2 cells) | 5 - 25 µM | Cytotoxicity / Apoptosis Study | [18][20] |
| In Vitro (Colorectal Cancer Cells) | IC50 values of ~4 µM | Cytotoxicity Study | [22] |
Note: These are example doses. All dosing regimens must be carefully determined and optimized for the specific animal strain, cell line, and experimental goals, ideally guided by pilot studies and TDM.
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) in Animal Studies
Objective: To maintain this compound plasma concentrations within the therapeutic window (0.15-0.60 µg/mL) to ensure efficacy and prevent toxicity in animal models.
Methodology:
-
Baseline Sampling: Before initiating dosing, collect a baseline blood sample from all animals.
-
Initial Dosing: Begin with a conservative starting dose based on literature for the specific animal model (see Table 3). Administer the dose consistently (e.g., same time each day).
-
First TDM Sample: Collect a blood sample 72-96 hours after the first dose.[12] This initial sample helps identify potential poor metabolizers early. Samples should be collected as trough concentrations (i.e., just before the next scheduled dose).[21]
-
Sample Processing:
-
Dose Adjustment Logic:
-
If concentration > 0.60 µg/mL: Withhold the next dose. Re-measure after 48-72 hours. Restart at a reduced dose (e.g., 50% of original) once the level is within the therapeutic range.
-
If concentration is 0.15 - 0.60 µg/mL: Continue with the current dose.
-
If concentration < 0.15 µg/mL: The dose can be cautiously increased. Wait at least 1-2 weeks before re-measuring, as steady state may not have been reached.[10]
-
-
Steady-State Monitoring: After the initial adjustment period, measure concentrations every 2-4 weeks to confirm the animal is at a stable steady state.[10] Any change in the animal's health or introduction of other drugs requires more frequent monitoring.[13]
Protocol 2: In Vitro Cytotoxicity Assessment with Metabolic Considerations
Objective: To determine the cytotoxic effects of this compound on a cell line while accounting for its metabolic profile.
Methodology:
-
Cell Line Selection:
-
Standard Approach: Use the desired cancer or tissue-specific cell line (e.g., Caco-2, H9c2).
-
Metabolic Approach: To better mimic in vivo conditions, use a cell line engineered to express human CYP2D6 (e.g., CYP2D6-overexpressing HepG2 cells) and compare results to the parent (wild-type) cell line.[17]
-
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound maleate (B1232345) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution to treat cells with a range of concentrations (e.g., 1 µM to 50 µM). Include a vehicle-only control.
-
-
Incubation: Expose cells to this compound for relevant time points (e.g., 4, 24, 48 hours). Short incubations (2-6 hours) can reveal acute effects like mitochondrial dysfunction, while longer periods show downstream effects like apoptosis.[18][19]
-
Cytotoxicity Assays:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium to quantify membrane damage and cell lysis.[18][20]
-
ATP Content Assay: Measure intracellular ATP levels to assess mitochondrial function and overall cell viability.[18][19]
-
Caspase 3/7 Activity Assay: Measure the activity of executioner caspases to specifically quantify apoptosis.[18][19]
-
-
Data Analysis: Calculate IC50 values for each cell line and time point. Compare the IC50 between the CYP2D6-expressing and wild-type cells. A higher IC50 in the CYP2D6-expressing cells would indicate that metabolism reduces this compound's toxicity.[17]
Mandatory Visualizations
Caption: this compound inhibits CPT-1/2, shifting metabolism from fatty acids to glucose.
Caption: Experimental workflow for in vivo this compound studies with integrated TDM.
Caption: Troubleshooting logic for addressing unexpected this compound toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pleiotropic mechanisms of action of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. Therapeutic monitoring of the anti-anginal drug this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [testguide.adhb.govt.nz]
- 13. litfl.com [litfl.com]
- 14. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 15. mims.com [mims.com]
- 16. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 17. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 22. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perhexiline-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering perhexiline-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in primary hepatocytes?
A1: this compound-induced cytotoxicity in primary hepatocytes is multifactorial, primarily involving:
-
Mitochondrial Dysfunction: this compound inhibits mitochondrial carnitine palmitoyltransferase-1 (CPT-1), shifting metabolism from fatty acids to glucose.[1][2] This can lead to mitochondrial dysfunction, characterized by decreased ATP production, loss of mitochondrial membrane potential, and inhibition of respiratory complexes II, IV, and V.[3][4]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR).[5][6] This is marked by the splicing of XBP1 mRNA and increased expression of ER stress markers.[5]
-
Apoptosis: Both intrinsic and extrinsic apoptotic pathways are activated by this compound.[3] This is evidenced by increased caspase-3/7, -8, and -9 activity, cleavage of caspase-3 and -9, and changes in the expression of Bcl-2 family proteins.[3]
-
Activation of MAPK Signaling Pathways: this compound treatment can activate the p38 and JNK signaling pathways, which contribute to apoptosis and cell death.[5][7]
Q2: Why do I observe significant cytotoxicity at clinically relevant concentrations of this compound in my primary cell cultures?
A2: While therapeutic plasma concentrations of this compound are typically maintained between 0.15 and 0.60 mg/L (~0.5 to 2.16 µM), in vitro studies often show cytotoxicity at concentrations between 5 and 25 µM.[5][8] This discrepancy can be attributed to several factors:
-
Metabolic Capacity: Primary hepatocytes in culture may have different metabolic capacities compared to the in vivo liver environment. The expression and activity of metabolic enzymes like Cytochrome P450 2D6 (CYP2D6), which is crucial for this compound metabolism, can vary.[9][10]
-
Poor Metabolizer Phenotype: A significant portion of the population has reduced CYP2D6 function ("poor metabolizers"), leading to higher plasma concentrations and increased risk of toxicity.[1][2] Primary cells sourced from donors with this phenotype may be more susceptible.
-
In Vitro System Sensitivity: The controlled environment of cell culture lacks the complex homeostatic mechanisms of a whole organism, potentially making cells more vulnerable to drug-induced stress.
Q3: How does CYP2D6 metabolism affect this compound cytotoxicity?
A3: CYP2D6 is the primary enzyme responsible for hydroxylating this compound into its less toxic metabolites.[1][9]
-
Protective Role: Efficient metabolism by CYP2D6 reduces cellular exposure to the parent compound, thereby mitigating its cytotoxic effects.[9][10] Studies have shown that HepG2 cells overexpressing CYP2D6 exhibit significantly reduced this compound-induced toxicity.[9]
-
Inhibition and Poor Metabolism: Inhibition of CYP2D6 or a genetic predisposition for poor metabolism leads to the accumulation of this compound, increasing the risk of mitochondrial damage, ER stress, and apoptosis.[2][9]
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity in primary hepatocytes treated with this compound.
| Potential Cause | Troubleshooting Step |
| Cell Donor Variability (CYP2D6 Status) | If possible, obtain information on the CYP2D6 genotype of the cell donor. Consider using hepatocytes from multiple donors to account for metabolic differences. |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the EC50 in your specific cell type. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells. Run a vehicle-only control. |
| Culture Conditions | Optimize cell seeding density and ensure the health of the primary cultures before drug exposure. Stressed cells may be more susceptible to toxicity. |
Issue 2: Difficulty in reproducing literature findings on this compound cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Different Cell Models | Be aware that different hepatic cell models (e.g., primary human hepatocytes, HepaRG, HepG2) can exhibit varying sensitivities to this compound.[5] |
| Assay Timing and Endpoint | The timing of cytotoxicity assessment is critical. This compound can induce both early (e.g., 2-4 hours) and later (e.g., 24 hours) cytotoxic effects.[3] Ensure your assay endpoint (e.g., LDH release, ATP levels, caspase activity) aligns with the expected mechanism and timing. |
| Protocol Discrepancies | Review your experimental protocol against the cited literature for any differences in media composition, incubation times, or assay procedures. |
Data Summary
Table 1: this compound-Induced Cytotoxicity in Hepatic Cells
| Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Cytotoxicity Endpoint | Observation | Reference |
| Primary Human Hepatocytes | 20 | 4 | LDH Release | ~40% increase | [5] |
| Primary Human Hepatocytes | 25 | 4 | LDH Release | ~47% increase | [5] |
| HepG2 | 25 | 4 | LDH Release | ~55% increase | [5] |
| HepG2 | 20 | 2 and 4 | Caspase 3/7 Activity | Significant increase | [3] |
| HepG2 | 6.25 | 24 | Cellular ATP | Significant reduction | [3] |
Table 2: Mitigation of this compound-Induced Cytotoxicity in HepG2 Cells
| Mitigating Agent | Agent Concentration | This compound Concentration (µM) | Observation | Reference |
| 4-PBA (ER Stress Inhibitor) | 1 mM | 25 | LDH release reduced from ~40% to ~20% | [5] |
| Salubrinal (ER Stress Inhibitor) | 20 µM | 20 and 25 | Attenuated cytotoxicity | [5] |
| SB239063 (p38 Inhibitor) | 10 µM | 25 | Attenuated apoptosis and cell death | [5] |
| Bongkrekic Acid (MPTP Inhibitor) | 10 µM | 20 | Attenuated cytotoxicity | [3] |
| CYP2D6 Overexpression | N/A | Various | Significantly reduced toxic effect | [9] |
Experimental Protocols
1. LDH Release Assay for Cytotoxicity
-
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Methodology:
-
Seed primary hepatocytes in a 96-well plate at a density of 4 x 10^5 cells/ml and allow them to attach overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) or vehicle control for the desired time (e.g., 4 hours).[5]
-
After incubation, carefully collect the supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release as: (Sample LDH - Blank) / (Maximum LDH - Blank) * 100.
-
2. Caspase-3/7 Activity Assay for Apoptosis
-
Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
-
Methodology:
-
Seed cells in a 96-well plate as described above.
-
Treat cells with this compound or vehicle control.
-
At the end of the treatment period (e.g., 2 or 4 hours), add a luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 Assay kit) directly to the wells.[3]
-
Incubate at room temperature for 1-2 hours to allow for substrate cleavage and signal generation.
-
Measure luminescence using a plate reader.
-
Normalize the results to the number of cells or total protein content.
-
3. Cellular ATP Level Assay for Mitochondrial Function
-
Objective: To assess cell viability and mitochondrial function by quantifying intracellular ATP levels.
-
Methodology:
-
Seed cells in a 96-well plate.
-
After treatment with this compound for the desired duration (e.g., 2, 4, 6, or 24 hours), lyse the cells and stabilize the ATP using a suitable reagent (e.g., from an ATPlite™ luminescence assay system).[3]
-
Add the luciferase-based substrate solution to the cell lysate.
-
Measure the resulting luminescence, which is proportional to the ATP concentration.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Signaling pathways of this compound-induced cytotoxicity.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound | springermedizin.de [springermedizin.de]
Adjusting Perhexiline dosage in animal models with poor metabolism
This guide provides technical support for researchers working with perhexiline in animal models, with a specific focus on adjusting dosages for strains that exhibit a poor metabolizer (PM) phenotype.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolism a critical factor in research?
A1: this compound is a drug used for its anti-anginal properties, which is now being explored for other cardiovascular therapies.[1] Its use is limited by potential hepatotoxicity and peripheral neuropathy, which are linked to elevated plasma concentrations of the drug.[2][3] The metabolism of this compound is highly dependent on the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] Individuals, including certain animal strains, with reduced or absent CYP2D6 activity (known as "poor metabolizers") clear the drug much more slowly, leading to drug accumulation and an increased risk of toxicity.[3][6] Therefore, understanding the metabolic capacity of the animal model is crucial for safe and effective experimentation.
Q2: What defines a "poor metabolizer" (PM) of this compound?
A2: A poor metabolizer has a significantly reduced capacity to metabolize drugs via the CYP2D6 pathway due to genetic variations.[2] In humans, this often results from inheriting two non-functional CYP2D6 alleles.[2] In a clinical setting, PMs require substantially lower and less frequent doses to maintain therapeutic plasma concentrations (0.15–0.60 mg/L).[2][7] Phenotypically, a PM can be identified by the ratio of the metabolite (cis-hydroxythis compound) to the parent drug in the plasma; a ratio of less than 0.3 or 0.4 is often indicative of a PM status.[2][7]
Q3: Which animal models are used to represent the human poor metabolizer (PM) phenotype for this compound?
A3: The female Dark Agouti (DA) rat is a well-established animal model for the human CYP2D6 poor metabolizer phenotype.[8][9] Compared to extensive metabolizer models like the Sprague-Dawley (SD) rat, the DA rat exhibits slower hydroxylation of this compound, leading to higher plasma and liver concentrations of the drug when given the same dose.[1][10] This makes the DA rat particularly useful for investigating the potential toxicity of this compound.[8][9]
Q4: Why is dosage adjustment so critical in PM animal models?
Troubleshooting Guide
Q1: My animals are showing signs of toxicity (e.g., weight loss, ataxia, neuropathy). What should I do?
A1: These are known signs of this compound toxicity, likely due to excessive plasma concentrations.[3][11]
-
Immediate Action: Cease dosing immediately.
-
Confirmation: If possible, collect a blood sample to perform Therapeutic Drug Monitoring (TDM) and measure the plasma this compound concentration. Concentrations above the typical therapeutic range of 0.15-0.6 mg/L are associated with toxicity.[7]
-
Dose Adjustment: Once the animal has recovered, re-initiate treatment at a significantly lower dose. A 50-75% dose reduction is a reasonable starting point, followed by careful TDM to guide further adjustments.
-
Consider Model: Confirm that you are using the appropriate dose for your specific animal model. A dose suitable for an extensive metabolizer like a Sprague-Dawley rat will likely be toxic to a poor metabolizer like a Dark Agouti rat.[1]
Q2: I am not observing the expected therapeutic effect. Could this be related to metabolism?
A2: While less common in PM models, a lack of efficacy could be related to metabolism if the dose has been over-corrected or if you are unknowingly working with an ultra-rapid metabolizer model.
-
Confirm Phenotype: Ensure your animals are indeed poor metabolizers. Perform phenotyping or genotyping as described in the protocols below.
-
Therapeutic Drug Monitoring (TDM): Measure plasma drug concentrations to ensure they are within the therapeutic range (0.15-0.6 mg/L).[11] It is possible your adjusted dose is too low to achieve therapeutic levels.
-
Dose Titration: If concentrations are sub-therapeutic, gradually increase the dose with regular TDM to ensure levels do not become excessive.
Q3: My plasma concentration results are highly variable between animals in the same group. What are the potential causes?
A3: High inter-animal variability can be caused by several factors:
-
Genetic Heterogeneity: The animal colony may not be genetically uniform, resulting in a mix of metabolic phenotypes (poor, intermediate, and extensive metabolizers).
-
Dosing Inaccuracy: Ensure precise and consistent administration of the drug, especially when dealing with small volumes.
-
Sample Handling: Inconsistent timing of blood sample collection relative to dosing can cause significant variability. Follow a strict TDM protocol.
-
Drug Interactions: Co-administration of other drugs can inhibit or induce CYP2D6 activity, altering this compound metabolism.[5] Review all administered compounds for potential interactions.
Quantitative Data Summary
Table 1: this compound Pharmacokinetics in Rat Models (8-week study at 200 mg/kg/d)
| Parameter | Sprague-Dawley (SD) Rat (Extensive Metabolizer) | Dark Agouti (DA) Rat (Poor Metabolizer) | Fold Difference (DA vs. SD) | Reference |
| Median Plasma this compound | 0.09 mg/L (Range: 0.04-0.13) | 0.50 mg/L (Range: 0.16-1.13) | ~5.6x Higher | [1] |
| Median Liver this compound | 5.42 ng/mg (Range: 0.92-8.22) | 24.5 ng/mg (Range: 9.40-54.7) | ~4.5x Higher | [1] |
| Plasma Metabolic Ratio | 1.55 | 0.89 | Lower in DA | [1] |
| Biochemical Toxicity Marker | No effect on plasma LDH | Increased plasma LDH | - | [1] |
Table 2: Therapeutic Drug Monitoring (TDM) Parameters for this compound
| Parameter | Recommended Value/Guideline | Notes | Reference |
| Therapeutic Range | 0.15 - 0.6 mg/L (µg/mL) | Based on human clinical data, aimed at maximizing efficacy while minimizing toxicity. | [7][11] |
| Initial TDM Sample | 3-5 days after starting treatment | Helps to quickly identify poor metabolizers who may have rapidly accumulating concentrations. | [11] |
| Time to Steady-State | 14-30 days or longer | This compound has a very long half-life, especially in poor metabolizers. | [6][11] |
| Monitoring Frequency | Monthly until stable, then every 3 months. | Adjust frequency based on dose changes or signs of toxicity. | [11] |
| Key Toxicities to Monitor | Ataxia, weight loss, peripheral neuropathy, hepatotoxicity (monitor LFTs). | Clinical signs are crucial alongside plasma levels. | [11] |
Visualizations and Workflows
References
- 1. Comparison of CYP2D metabolism and hepatotoxicity of the myocardial metabolic agent this compound in Sprague-Dawley and Dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound maleate in anginal patients with and without peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of CYP2D6 genotype with this compound phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselectivity in the tissue distribution of this compound contributes to different effects on hepatic histology and peripheral neural function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meditrax.com.au [meditrax.com.au]
Preventing Perhexiline precipitation in phosphate-buffered saline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of perhexiline in phosphate-buffered saline (PBS). The following information is designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to PBS?
A1: this compound is a lipophilic (fat-soluble) molecule with very low solubility in aqueous solutions like PBS. Precipitation, often seen as cloudiness or solid particles, typically occurs for two main reasons:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your PBS solution is higher than its solubility limit.
-
Salt Formation: this compound is a basic compound (pKa ≈ 10.58) and can form an insoluble phosphate (B84403) salt when it interacts with the phosphate ions in the PBS buffer[1][2].
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Due to its poor aqueous solubility, this compound maleate (B1232345) should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. Ethanol can also be used[3][4][5].
Q3: What is the maximum concentration of this compound I can achieve in PBS?
A3: The solubility of this compound in a PBS solution is highly dependent on the amount of co-solvent (like DMSO) present. A known data point is a solubility of approximately 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2)[3]. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid cellular toxicity, typically below 0.5% and ideally below 0.1% for cell-based assays.
Q4: Can I store this compound in a PBS solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day due to the risk of precipitation and degradation over time[3]. Prepare fresh dilutions from your organic stock solution for each experiment. Stock solutions in DMSO are more stable and can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guide: this compound Precipitation in PBS
This guide will help you diagnose and solve issues with this compound precipitation during your experiments.
Problem: Immediate precipitation (cloudiness) upon diluting DMSO stock in PBS.
This is the most common issue, often referred to as "crashing out."
Troubleshooting Workflow
Caption: Troubleshooting decision tree for immediate this compound precipitation.
Problem: Solution is initially clear but becomes cloudy over time.
This suggests that the solution is supersaturated and the drug is slowly precipitating out.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Moving samples between the incubator and the bench can cause temperature changes that decrease solubility. | Minimize the time culture plates or tubes are outside of a controlled temperature environment. |
| Evaporation | In long-term experiments (e.g., in cell culture), evaporation of water from the media can increase the effective concentration of this compound above its solubility limit. | Ensure proper humidification in your incubator. Use sealed plates or flasks for long-term studies. |
| Interaction with Media Components | Components in complex media (e.g., serum proteins) can sometimes interact with the compound over time. | While serum often helps to stabilize hydrophobic compounds, unforeseen interactions can occur. If this is suspected, test the stability in a simpler buffer first. |
| pH Shift | A change in the pH of the buffer over time can affect the ionization state and solubility of this compound. | Ensure your buffer is stable at the experimental temperature and conditions (e.g., CO2 levels for cell culture). |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound in PBS
This protocol is suitable for most in vitro assays.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound maleate powder in 100% DMSO to create a stock solution of 10-100 mM. For example, to make a 10 mM stock, dissolve 3.94 mg of this compound maleate (MW: 393.56 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
-
Prepare the Final Working Solution:
-
Pre-warm your PBS (pH 7.2-7.4) to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
To minimize the final DMSO concentration, it is often best to perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
While vigorously vortexing the pre-warmed PBS, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing is critical to prevent localized high concentrations that lead to precipitation.
-
Example: To make a 10 µM final solution, add 10 µL of a 1 mM intermediate stock to 990 µL of PBS. This results in a final DMSO concentration of 1%. If this is too high, a more dilute intermediate stock should be used.
-
Protocol 2: Advanced Method Using a Surfactant (for difficult cases)
If precipitation persists even at low concentrations, a non-ionic surfactant can be used to improve solubility.
-
Prepare a Surfactant-Containing Buffer:
-
Prepare your PBS and add a small amount of a non-ionic surfactant like Tween® 20 or Polysorbate 80. A final concentration of 0.01% to 0.1% is a good starting point.
-
Sterile-filter the surfactant-containing PBS if it will be used in cell culture.
-
-
Prepare this compound Solution:
-
Follow the same steps as in Protocol 1, but use the surfactant-containing PBS as your final diluent. The surfactant molecules will help to form micelles around the hydrophobic this compound, keeping it in solution.
-
Data Presentation
Solubility of this compound Maleate in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | ~39.4 | 100 | [5] |
| Ethanol | ~7.9 | 20 | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.27 | [3] |
| Water | Insoluble | Insoluble | [4] |
Key Physicochemical Properties of this compound
| Property | Value | Significance | Reference(s) |
| Molecular Weight (as Maleate) | 393.56 g/mol | For calculating molar concentrations. | [3] |
| pKa (Strongest Basic) | 10.58 | This compound is protonated and positively charged at physiological pH (7.4). | DrugBank Online |
| LogP | ~6.2 | Indicates high lipophilicity and poor water solubility. | PubChem |
Signaling Pathway and Logical Relationships
Proposed Mechanism of this compound Precipitation in PBS
Caption: this compound protonation and subsequent phosphate salt precipitation.
References
In vitro to in vivo scaling factor considerations for Perhexiline studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro to in vivo scaling of perhexiline.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound metabolism, and why is this important for in vitro to in vivo extrapolation (IVIVE)?
A1: this compound is almost exclusively metabolized by the cytochrome P450 enzyme CYP2D6.[1][2] This is a critical consideration for IVIVE because CYP2D6 is highly polymorphic in the human population, leading to significant inter-individual variability in drug metabolism.[3][4] Patients can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultra-rapid metabolizers (UMs), which directly impacts this compound clearance and exposure.[3][5] Therefore, in vitro systems used for scaling must be well-characterized for their CYP2D6 activity, and the genetic polymorphism must be accounted for in any in vivo predictions.
Q2: What are the major metabolites of this compound?
A2: The primary metabolites of this compound are the monohydroxylated diastereomers: cis-4-axial-hydroxythis compound (M1) and trans-4-equatorial-hydroxythis compound (M3).[2] The formation of the major metabolite, cis-OH-perhexiline, is catalyzed by CYP2D6.[3]
Q3: Why is therapeutic drug monitoring (TDM) essential for this compound?
A3: TDM is crucial for this compound due to its narrow therapeutic index, significant inter-individual pharmacokinetic variability driven by CYP2D6 polymorphism, and saturable (non-linear) metabolism.[6][7] Small changes in dosage can lead to disproportionately large changes in plasma concentrations, increasing the risk of toxicity, such as hepatotoxicity and peripheral neuropathy.[4] TDM helps to maintain plasma concentrations within the therapeutic range of 0.15-0.6 mg/L.[8]
Q4: What are the key challenges in scaling this compound pharmacokinetics from in vitro data?
A4: The main challenges include:
-
CYP2D6 Polymorphism: The profound impact of CYP2D6 genetic variants on this compound metabolism makes it difficult to predict in vivo clearance for the entire population from a single in vitro system.
-
Non-linear Kinetics: this compound exhibits saturable metabolism, meaning that at therapeutic concentrations, the metabolizing enzymes can become saturated.[3] This non-linear kinetic behavior is challenging to scale from in vitro systems where substrate concentrations might not fully reflect the in vivo saturation.
-
Stereoselectivity: this compound is administered as a racemic mixture, and its enantiomers are metabolized differently. The (-) enantiomer is more rapidly metabolized by CYP2D6.[9][10] This stereoselectivity should be considered in both in vitro assays and in vivo predictions.
Troubleshooting Guides
In Vitro Metabolism Studies
Problem: High variability in this compound metabolism rates between different batches of human liver microsomes (HLMs).
-
Possible Cause: Different HLM batches may be from donors with different CYP2D6 genotypes (e.g., poor vs. extensive metabolizers).
-
Troubleshooting Steps:
-
Genotype or Phenotype your HLMs: Whenever possible, use HLMs from genotyped donors or phenotype the batches for CYP2D6 activity using a probe substrate (e.g., dextromethorphan) before initiating this compound studies.
-
Use Pooled Microsomes: Employing pooled HLMs from a large number of donors can help to average out the effects of individual genetic variations and provide a more representative metabolic rate for the general population.
-
Run Parallel Controls: Always include a positive control substrate for CYP2D6 to ensure the enzymatic activity of the microsomes is as expected.
-
Problem: Low or no detectable formation of hydroxylated this compound metabolites.
-
Possible Cause 1: Inactive Cofactors. The metabolism of this compound by CYP2D6 is dependent on NADPH.
-
Troubleshooting Steps:
-
Ensure the NADPH solution is freshly prepared and stored correctly.
-
Verify the final concentration of NADPH in the incubation is sufficient (typically around 1 mM).[1]
-
-
-
Possible Cause 2: Inappropriate Incubation Conditions.
-
Troubleshooting Steps:
-
Confirm the incubation temperature is maintained at 37°C.
-
Check the pH of the incubation buffer (should be ~7.4).
-
Ensure the incubation time is sufficient. For this compound, incubation times of up to 120 minutes have been used.[2]
-
-
-
Possible Cause 3: Low this compound Concentration.
-
Troubleshooting Steps:
-
Verify the concentration of the this compound stock solution.
-
Consider that the apparent Km for this compound hydroxylation in EMs is low (around 3.3 µM).[2] Ensure your substrate concentration range brackets this value to observe metabolite formation.
-
-
In Vitro to In Vivo Scaling and Prediction
Problem: Significant underprediction of in vivo clearance based on in vitro intrinsic clearance (CLint).
-
Possible Cause: The scaling factors used may not be appropriate for this compound, or the in vitro system may not fully recapitulate the in vivo environment.
-
Troubleshooting Steps:
-
Refine Scaling Factors: Standard scaling factors for microsomal protein per gram of liver and liver weight should be critically evaluated. Consider using empirical or regression-based scaling factors if available for similar compounds.
-
Account for CYP2D6 Phenotype: Scale the in vitro data separately for EM and PM phenotypes if you have data from genotyped microsomes. This will provide a range of predicted in vivo clearances that reflect the population variability.
-
Consider Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can incorporate system-specific data (e.g., CYP2D6 expression levels in different populations) and drug-specific parameters (e.g., in vitro kinetic data) to provide a more mechanistic and robust prediction of in vivo pharmacokinetics.[11][12][13]
-
Problem: The predicted human dose is not aligning with clinically observed effective doses.
-
Possible Cause: The simple scaling of clearance may not be sufficient to predict a therapeutic dose due to this compound's non-linear pharmacokinetics and the impact of CYP2D6 polymorphism on the dose-concentration relationship.
-
Troubleshooting Steps:
-
Incorporate Michaelis-Menten Kinetics: Instead of a simple linear scaling of clearance, use the in vitro derived Vmax and Km values to model the saturable metabolism in your in vivo predictions.
-
Simulate Different Phenotypes: Use your IVIVE model to predict the dose required to achieve therapeutic concentrations in simulated EM and PM populations. This will provide a predicted dose range rather than a single value. For example, PMs may only require 50 mg weekly, whereas ultra-rapid metabolizers might need up to 500 mg daily.[5]
-
Factor in Stereoselectivity: If possible, model the pharmacokinetics of the individual enantiomers, as their different clearance rates will influence the overall exposure and response.
-
Data Presentation
Table 1: In Vitro Kinetic Parameters for this compound Monohydroxylation in Human Liver Microsomes
| CYP2D6 Phenotype | Apparent K_m (µM) | V_max (pmol/min/mg protein) | In Vitro Intrinsic Clearance (CL_int) (µL/min/mg protein) | Reference |
| Extensive Metabolizer (EM) | 3.3 ± 1.5 | 9.1 ± 3.1 | 2.9 ± 0.5 | [2] |
| Poor Metabolizer (PM) | 124 ± 141 | 1.4 ± 0.6 | 0.026 | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Humans
| CYP2D6 Phenotype | Apparent Oral Clearance (CL/F) | Recommended Dose Range | Reference |
| Poor Metabolizer (PM) | 23 - 72 mL/min | 10 - 25 mg/day | [3] |
| Extensive Metabolizer (EM) | 134 - 868 mL/min | 100 - 250 mg/day | [3] |
| Ultra-rapid Metabolizer (UM) | 947 - 1462 mL/min | 300 - 500 mg/day | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (from a reputable supplier, preferably with known CYP2D6 activity).
-
This compound maleate.
-
NADPH regenerating system (or NADPH).
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Acetonitrile (B52724) (for reaction termination).
-
Internal standard for LC-MS/MS analysis (e.g., nordoxepin).[6]
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1-30 µM).[1][2]
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (e.g., 0.1 mg/mL final concentration) and this compound in phosphate buffer at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration of 1 mM).[1]
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.[6][7]
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t_½) as 0.693/k.
-
Calculate the in vitro intrinsic clearance (CL_int) using the following formula: CL_int (µL/min/mg protein) = (0.693 / t_½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: Metabolic pathway of this compound highlighting the central role of CYP2D6.
Caption: Logical workflow for this compound IVIVE considering CYP2D6 polymorphism.
References
- 1. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphic hydroxylation of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. This compound [testguide.adhb.govt.nz]
- 9. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of PBPK modelling in drug discovery and development at Pfizer | Semantic Scholar [semanticscholar.org]
- 12. certara.com [certara.com]
- 13. Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Perhexiline in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of perhexiline in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2] This inhibition shifts the myocardial substrate utilization from long-chain fatty acids to carbohydrates (glucose and lactate), leading to increased ATP production for the same oxygen consumption and enhancing myocardial efficiency.[1][2][3]
Q2: What are the major known off-target effects of this compound in cellular assays?
A2: The most significant off-target effects of this compound observed in cellular assays include:
-
Mitochondrial Dysfunction: this compound can induce mitochondrial damage, leading to a decrease in cellular ATP levels, loss of mitochondrial membrane potential, and inhibition of respiratory complexes.[4][5]
-
Endoplasmic Reticulum (ER) Stress: It can cause ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[6][7]
-
Lysosomal Function Alterations: this compound can affect lysosomal function, leading to changes in lysosomal enzyme activity and the formation of myeloid bodies.[8][9]
-
Cytochrome P450 (CYP) Inhibition: this compound metabolism is highly dependent on CYP2D6, and it can inhibit this enzyme, potentially leading to drug-drug interactions and variable cellular concentrations.[2][10]
-
Ion Channel Modulation: this compound has been shown to block several cardiac ion currents, including calcium channels.[11][12]
Q3: At what concentrations are the off-target effects of this compound typically observed in vitro?
A3: Off-target effects of this compound are generally observed in a concentration-dependent manner. Cytotoxicity and mitochondrial dysfunction in hepatic cell lines like HepG2 and primary human hepatocytes can be seen at concentrations as low as 5-10 µM.[4][6] Significant ER stress and apoptosis are also induced in a similar concentration range.[6]
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use of Genetically Modified Cell Lines: Employ cell lines with modified expression of the on-target protein (CPT-1) to see if the observed effect is dependent on its presence.
-
Chemical Analogs: Utilize structural analogs of this compound with different activity profiles.
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the cells with downstream metabolites of the inhibited pathway (e.g., providing an alternative energy source if mitochondrial dysfunction is observed).
-
Orthogonal Assays: Confirm findings using multiple, independent assays that measure different aspects of the same biological process.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity and apoptosis observed at expected therapeutic concentrations.
-
Possible Cause: Off-target mitochondrial dysfunction and/or ER stress. This compound is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4][5] It can also trigger apoptosis via the ER stress response.[6][7]
-
Troubleshooting Steps:
-
Confirm Mitochondrial Dysfunction:
-
Measure cellular ATP levels. A significant decrease is indicative of mitochondrial impairment.[4]
-
Assess mitochondrial membrane potential using dyes like JC-1. A shift from red to green fluorescence indicates depolarization.[4]
-
Perform a "glucose-galactose" assay. Cells grown in galactose are more sensitive to mitochondrial toxins.[4]
-
-
Investigate ER Stress:
-
Inhibit Apoptosis:
-
Problem 2: Inconsistent results and high variability between experiments.
-
Possible Cause: Variable metabolism of this compound by cytochrome P450 enzymes, particularly CYP2D6, in different cell lines or even between passages of the same cell line.[2][10]
-
Troubleshooting Steps:
-
Characterize CYP2D6 Activity: If possible, determine the CYP2D6 metabolic activity of your cell line.
-
Use a CYP2D6 Inhibitor: Co-treatment with a specific CYP2D6 inhibitor (e.g., quinidine) can help to create a more consistent cellular exposure to the parent this compound compound.[10]
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions, as these can influence metabolic enzyme expression.
-
Problem 3: Alterations in cellular morphology, such as the appearance of vacuoles.
-
Possible Cause: Disruption of lysosomal function. This compound can lead to the accumulation of lipids and the formation of myeloid bodies within lysosomes.[8][9]
-
Troubleshooting Steps:
-
Lysosomal Staining: Use lysosomal-specific dyes (e.g., LysoTracker) to visualize lysosomal morphology and distribution.
-
Measure Lysosomal Enzyme Activity: Assay the activity of specific lysosomal enzymes (e.g., β-galactosidase) to assess functional changes.[9]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| HepG2 | ATP Assay | 5 - 25 | 2 - 6 h | Concentration- and time-dependent decrease in ATP levels | [4] |
| HepG2 | LDH Release | 10 - 25 | 6 h | Significant increase in LDH release | [4] |
| Primary Human Hepatocytes | LDH Release | 20 - 25 | 4 h | 39.6% - 47.3% increase in LDH release | [6] |
| Colorectal Cancer Cell Lines | Crystal Violet | ~4 | 48 h | IC50 for cell viability | [13] |
| Human Foreskin Fibroblasts | Crystal Violet | ~11 | 48 h | IC50 for cell viability | [13] |
Table 2: Effects of this compound on Mitochondrial Function in HepG2 Cells
| Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Cellular ATP Levels | 6.25 - 10 | 24 h | Significant reduction in ATP | [4] |
| JC-1 Staining | 5 - 25 | 4 h | Loss of mitochondrial membrane potential | [4] |
| Caspase 3/7 Activity | 5 - 25 | 2 - 4 h | Significant increase in caspase activity | [4] |
Experimental Protocols
Cellular ATP Level Assay
-
Principle: Measurement of intracellular ATP content as an indicator of cell viability and mitochondrial function.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Use a commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the wells, mix, and incubate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control cells.[4]
-
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measurement of LDH released from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, carefully collect the culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.
-
Mix the supernatant with the assay reagents in a separate 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).[4][6]
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Methodology:
-
Culture and treat cells with this compound in a 96-well plate.
-
At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at both green and red emission wavelengths using a fluorescence plate reader or a fluorescence microscope.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[4]
-
Mandatory Visualizations
Caption: On-target mechanism of this compound action.
Caption: this compound-induced ER stress and apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of this compound's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perhexilene: effects on hepatic lysosomal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the calcium antagonists this compound and cinnarizine on vascular and cardiac contractile protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Perhexiline Bioavailability In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro bioavailability of Perhexiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the influence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: Why is the presence of serum proteins a critical consideration in our in vitro this compound bioavailability studies?
A1: this compound is a lipophilic compound, and as such, it is prone to extensive binding to plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). In in vitro systems, the presence of serum (e.g., Fetal Bovine Serum, FBS) in cell culture media can lead to the sequestration of this compound, reducing its free (unbound) concentration. According to the "free drug theory," only the unbound fraction of a drug is available to diffuse across membranes and interact with cellular targets. Therefore, failing to account for protein binding can lead to an underestimation of this compound's true potency and permeability, resulting in misleading interpretations of its bioavailability.
Q2: What are the primary serum proteins that bind to this compound?
A2: The two main proteins in plasma that bind to drugs are:
-
Human Serum Albumin (HSA): The most abundant plasma protein, it primarily binds acidic and lipophilic drugs.
-
Alpha-1-Acid Glycoprotein (AAG): This protein is an acute-phase reactant and is known to bind to basic and neutral drugs.
Given this compound's chemical properties, it is expected to bind to both of these proteins.
Q3: How does protein binding affect the interpretation of in vitro permeability assays like the Caco-2 assay?
A3: In a Caco-2 permeability assay, which models the intestinal epithelium, the presence of serum proteins in the basolateral (receiver) compartment can act as a "sink," mimicking the in vivo scenario where drugs are carried away by the bloodstream. This can enhance the apparent permeability of highly protein-bound drugs like this compound. Conversely, if serum proteins are present in the apical (donor) compartment, the free concentration of this compound available for transport will be reduced, potentially lowering the measured permeability. Therefore, it is crucial to carefully consider the composition of the assay buffers on both sides of the cell monolayer and to calculate the unbound drug concentration.
Q4: Should we conduct our experiments in serum-free media to eliminate the variable of protein binding?
A4: While using serum-free media can simplify the interpretation of results by eliminating the confounding factor of protein binding, it may not be physiologically relevant and can introduce other experimental artifacts. Many cell lines, including Caco-2, may have altered morphology, viability, or transporter expression in the absence of serum. A more robust approach is to conduct experiments with and without a defined concentration of serum proteins (e.g., physiological concentrations of HSA and AAG) and to quantify the unbound fraction of this compound in each condition. This allows for a more accurate assessment of the impact of protein binding on bioavailability.
Troubleshooting Guides
Problem 1: High variability in this compound permeability measurements across experiments.
-
Possible Cause 1: Inconsistent Serum Protein Concentration. The concentration of proteins in different lots of FBS can vary, leading to differences in the unbound fraction of this compound.
-
Troubleshooting Steps:
-
Use a single, well-characterized lot of FBS for a series of experiments.
-
Consider using purified human serum albumin and alpha-1-acid glycoprotein at physiological concentrations to create a more defined assay medium.
-
Always measure the unbound fraction of this compound in the specific medium used for each experiment.
-
-
-
Possible Cause 2: Non-specific Binding. Being a lipophilic compound, this compound can bind to plasticware and the cell monolayer itself, leading to poor recovery and variable results.
-
Troubleshooting Steps:
-
Use low-binding plates and labware.
-
Include a recovery assessment in your experimental design to quantify the amount of drug lost to non-specific binding.
-
The addition of a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer can sometimes reduce non-specific binding, but this should be carefully validated to ensure it does not affect cell monolayer integrity.
-
-
Problem 2: Difficulty in quantifying the unbound concentration of this compound.
-
Possible Cause: Limitations of the chosen analytical method. Standard analytical methods may not be sensitive enough to accurately measure the low concentrations of free drug, especially for highly bound compounds.
-
Troubleshooting Steps:
-
Equilibrium Dialysis: This is considered the gold standard for determining protein binding. Ensure that the dialysis membrane does not bind the drug and that equilibrium is reached. It's important to correct for any volume shifts that occur during dialysis.
-
Ultrafiltration: This method is faster than equilibrium dialysis but can be prone to artifacts such as drug binding to the filter membrane. Use low-binding filter units and validate the method by testing for non-specific binding.
-
LC-MS/MS: Employ a highly sensitive and validated LC-MS/MS method for the quantification of this compound in the protein-free fraction.
-
-
Problem 3: Low apparent permeability of this compound in Caco-2 assays even in the absence of serum.
-
Possible Cause 1: Active Efflux. this compound may be a substrate for efflux transporters expressed in Caco-2 cells, such as P-glycoprotein (P-gp), which actively pump the drug out of the cells, reducing its net transport.
-
Troubleshooting Steps:
-
Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux.
-
Perform the permeability assay in the presence of known inhibitors of relevant efflux transporters to see if the permeability of this compound increases.
-
-
-
Possible Cause 2: Poor Aqueous Solubility. The limited solubility of this compound in aqueous assay buffers can be the rate-limiting step for its transport across the cell monolayer.
-
Troubleshooting Steps:
-
Ensure that the concentration of this compound used in the assay does not exceed its solubility in the assay buffer.
-
The use of a co-solvent (e.g., DMSO) to prepare the dosing solution is common, but its final concentration in the assay should be kept low (typically <1%) and consistent across all experiments, as it can affect cell membrane integrity.
-
-
Quantitative Data Summary
Table 1: Representative Data on this compound Concentrations in In Vitro and In Vivo Systems
| Parameter | Value | Species | Matrix | Reference |
| Therapeutic Plasma Concentration | 0.15 - 0.60 mg/L | Human | Plasma | [1] |
| Peak Plasma Concentration (after 300 mg oral dose) | 112 ± 20 ng/mL | Human | Plasma | [2] |
| Apparent Km (CYP2D6 metabolism) | 3.3 ± 1.5 µM | Human | Liver Microsomes | [3] |
Experimental Protocols
1. Determination of this compound Binding to Serum Proteins using Equilibrium Dialysis
This protocol provides a general framework for determining the fraction of unbound this compound in the presence of serum proteins.
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum, Fetal Bovine Serum (FBS), or a solution of purified HSA and AAG in PBS
-
Equilibrium dialysis apparatus with low-binding dialysis membranes (e.g., molecular weight cutoff of 10 kDa)
-
Validated LC-MS/MS method for this compound quantification
-
-
Procedure:
-
Prepare a solution of this compound in the protein-containing medium (e.g., serum) at the desired concentration.
-
Load the protein-containing this compound solution into one chamber of the dialysis unit.
-
Load an equal volume of PBS into the opposing chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
After incubation, collect samples from both the protein-containing chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the protein-containing chamber.
-
2. Caco-2 Permeability Assay to Assess the Impact of Serum Proteins
This protocol outlines how to evaluate the effect of serum proteins on the transport of this compound across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts) for 21 days to form a confluent monolayer.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without serum proteins (e.g., 4% BSA in the basolateral compartment).
-
This compound dosing solution in transport buffer.
-
Validated LC-MS/MS method for this compound quantification.
-
-
Procedure:
-
Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with warm transport buffer.
-
Apical-to-Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (A) compartment.
-
Add transport buffer (with or without serum proteins) to the basolateral (B) compartment.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Add the this compound dosing solution to the basolateral (B) compartment (with or without serum proteins).
-
Add transport buffer to the apical (A) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Compare the Papp values obtained in the presence and absence of serum proteins to determine their impact on this compound transport.
-
Visualizations
Caption: Experimental workflow for assessing the impact of serum proteins on this compound's in vitro bioavailability.
Caption: Logical relationship of serum protein binding to this compound's cellular availability.
References
- 1. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further studies on the pharmacokinetics of this compound maleate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Perhexiline response due to CYP2D6 polymorphisms in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the variability in perhexiline response due to CYP2D6 polymorphisms in cell line models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and cell lines expressing different CYP2D6 variants.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the microplate.- Uneven drug distribution. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.- Mix the plate gently after adding this compound. |
| No significant difference in this compound toxicity between wild-type and CYP2D6-expressing cell lines. | - Low level of CYP2D6 expression or activity in the engineered cell line.- this compound concentration is too high, causing non-specific toxicity.- Insufficient incubation time for metabolic differences to manifest. | - Verify CYP2D6 expression and activity using RT-qPCR, western blotting, or a fluorescent probe assay.- Perform a dose-response experiment to identify a concentration range where metabolic differences are apparent.- Extend the incubation time to allow for sufficient metabolism of this compound. |
| Unexpectedly high toxicity in CYP2D6 extensive metabolizer (EM) cell lines. | - Formation of a toxic metabolite.- Off-target effects of this compound independent of CYP2D6 metabolism. | - Analyze cell culture supernatant for this compound metabolites using LC-MS/MS.- Investigate downstream cellular pathways affected by this compound, such as mitochondrial function and ER stress.[1] |
| Difficulty in detecting this compound and its metabolites in cell culture supernatant. | - Low concentration of the analytes.- Matrix effects from the culture medium.- Inefficient extraction method. | - Concentrate the sample before analysis.- Optimize the LC-MS/MS method, including the use of appropriate internal standards.- Validate the extraction procedure for recovery and matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound's primary mechanism of action is the inhibition of carnitine palmitoyltransferase (CPT)-1 and CPT-2, enzymes crucial for the mitochondrial uptake and beta-oxidation of long-chain fatty acids.[2][3] This inhibition leads to a metabolic shift from fatty acid metabolism to glucose utilization for energy production.[2]
Q2: How do CYP2D6 polymorphisms influence this compound's effects in cell lines?
A2: CYP2D6 is the primary enzyme responsible for metabolizing this compound into its less active hydroxylated metabolites.[4] Cell lines representing "poor metabolizer" (PM) phenotypes, which have low or no CYP2D6 activity, will exhibit higher intracellular concentrations of the parent drug, leading to increased cytotoxicity at lower doses.[5] Conversely, "extensive metabolizer" (EM) cell lines with high CYP2D6 activity will clear this compound more rapidly, showing less toxicity at the same concentrations.[5]
Q3: What are the expected differences in IC50 values for this compound between poor and extensive metabolizer cell lines?
A3: It is expected that the IC50 value for this compound will be significantly lower in CYP2D6 poor metabolizer (e.g., expressing CYP2D64) cell lines compared to extensive metabolizer (e.g., expressing wild-type CYP2D61) cell lines. This is due to the reduced metabolic clearance of this compound in PM cells, leading to higher intracellular drug accumulation and toxicity.
Q4: Besides cytotoxicity, what other cellular effects of this compound can be monitored in vitro?
A4: this compound has been shown to induce mitochondrial dysfunction, apoptosis, and endoplasmic reticulum (ER) stress.[1][3] These effects can be monitored through various assays, including:
-
Mitochondrial membrane potential assays (e.g., JC-1 staining).[3][6]
-
Apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining).[3][7]
-
ER stress marker expression analysis (e.g., western blotting for CHOP and ATF4).[1]
Q5: What are suitable positive and negative controls for in vitro this compound experiments?
A5:
-
Negative Control: Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Control (for cytotoxicity): A known cytotoxic agent for the specific cell line being used.
-
Positive Control (for CYP2D6 activity): A known CYP2D6 substrate (e.g., dextromethorphan) can be used to confirm the metabolic competency of the cell lines.
-
Cell Line Controls: Parental cell line (e.g., wild-type HepG2) and cells transfected with an empty vector can be used as comparators for CYP2D6-expressing cell lines.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's effects and metabolism.
| Parameter | Cell Line / System | Value | Reference |
| This compound IC50 (CPT-1 Inhibition) | Rat cardiac mitochondria | 77 µM | [9] |
| Rat hepatic mitochondria | 148 µM | [9] | |
| This compound IC50 (Cytotoxicity) | Colorectal cancer cell lines | ~4 µM | [10] |
| This compound-induced LDH release | HepG2 cells (25 µM for 24h) | ~55% of maximum | [1] |
| CYP2D6-mediated this compound metabolism | CYP2D6-overexpressing HepG2 cells | ~99% reduction in parent drug level compared to control cells | [5] |
Experimental Protocols
This compound Cytotoxicity Assay (ATP-based)
This protocol is adapted from commercially available ATP-based cell viability assays (e.g., CellTiter-Glo®).
Materials:
-
CYP2D6 variant-expressing and control cell lines (e.g., HepG2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well microplates
-
ATP-based cell viability reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP-based reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
CYP2D6 Genotyping of Cell Lines (Allele-Specific PCR)
This is a generalized protocol for identifying specific CYP2D6 alleles. Primer sequences and PCR conditions should be optimized based on the target allele.
Materials:
-
Genomic DNA extracted from cell lines
-
Allele-specific forward primers
-
Common reverse primer
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Isolate high-quality genomic DNA from the cell lines to be tested.
-
Set up PCR reactions with allele-specific primers for the wild-type and variant alleles in separate tubes. Include a non-template control.
-
Perform PCR using an optimized thermal cycling program. A typical program might include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Resolve the PCR products on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The presence or absence of a band in the allele-specific reactions will indicate the genotype of the cell line.
Quantification of this compound and Metabolites by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound and its hydroxy-metabolites in cell culture supernatant.
Materials:
-
Cell culture supernatant samples
-
This compound, hydroxythis compound, and internal standard (e.g., hexadiline) analytical standards
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Detect the parent and product ions for this compound, its metabolites, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct calibration curves using the analytical standards.
-
Quantify the concentrations of this compound and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Signaling pathways involved in this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound Response
Caption: Experimental workflow for evaluating this compound response in vitro.
Logical Relationship: CYP2D6 Genotype and this compound Response
Caption: Relationship between CYP2D6 genotype, metabolism, and cellular response.
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reframeDB [reframedb.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound and its metabolite hydroxythis compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the effects of DMSO as a solvent for Perhexiline
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Perhexiline, with a specific focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound maleate (B1232345) is sparingly soluble in aqueous solutions.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and nonpolar compounds, including this compound, making it suitable for preparing stock solutions for in vitro experiments.[1][2]
Q2: What are the known cellular effects of DMSO?
A2: While widely used, DMSO is not biologically inert. It can exert a variety of effects on cells in a dose-dependent manner, including:
-
Cytotoxicity: At higher concentrations, typically above 1%, DMSO can cause cell death.[3]
-
Altered Cell Proliferation and Differentiation: Even at lower, non-toxic concentrations, DMSO can influence cell growth rates and induce differentiation in certain cell types.[4]
-
Modulation of Signaling Pathways: DMSO has been shown to affect various signaling pathways, which can confound experimental results.[5]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line being used.[6] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), with a concentration of 0.1% or lower being preferable, especially for sensitive or primary cell lines.[2][6] It is crucial to perform a dose-response curve for your specific cell line to determine the highest concentration of DMSO that does not produce a significant effect on the endpoints you are measuring.
Q4: How do I properly control for the effects of DMSO in my this compound experiments?
A4: The most critical control is the vehicle control . This entails treating a parallel set of cells with the same concentration of DMSO that is used to deliver this compound, but without this compound itself.[7] This allows you to isolate the effects of this compound from those of the solvent. Your experimental setup should include the following groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the treatment group.
-
This compound Treatment Group: Cells in culture medium with the desired concentration of this compound (and the corresponding concentration of DMSO).
Troubleshooting Guides
Issue: My this compound solution precipitates when I add it to the cell culture medium.
-
Possible Cause: The final concentration of this compound is too high for its aqueous solubility, or the addition of the DMSO stock to the aqueous medium is too rapid.
-
Solution:
-
Prepare a higher concentration stock of this compound in 100% DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final this compound concentration, while keeping the final DMSO concentration low.
-
Perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the medium, first, create an intermediate dilution of the stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium.[8]
-
Add the this compound stock solution dropwise to the culture medium while gently swirling.[8]
-
Issue: I am observing unexpected effects in my vehicle control group.
-
Possible Cause: The concentration of DMSO, although intended to be a control, is biologically active in your experimental system.
-
Solution:
-
Lower the final DMSO concentration. If possible, reduce the final concentration of DMSO to 0.1% or lower.[2]
-
Perform a thorough DMSO dose-response experiment. This will help you identify a "no observable effect concentration" (NOEC) for DMSO in your specific cell line and for your endpoints of interest.
-
Ensure consistent DMSO concentration across all relevant wells. All experimental wells (except the untreated control) that are being compared should have the exact same final concentration of DMSO.
-
Data on DMSO Effects
The following tables summarize the dose-dependent effects of DMSO on cell viability. It is important to note that these values are cell-type specific and should be used as a guideline.
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal cytotoxic effects.[2] | Recommended for most applications, especially for sensitive cell lines and long-term exposure. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure, but may cause subtle effects.[2] | Use with caution and validate with a DMSO dose-response curve for your specific cell line. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and significant off-target effects.[3] | Generally not recommended unless absolutely necessary and validated. |
| > 1.0% | Often cytotoxic. | Avoid for most cell culture applications. |
Table 2: Quantitative Effects of DMSO on Cell Viability in Specific Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time | Effect on Viability |
| HepG2 | 2.5% | 24 hours | >30% reduction in viability[9] |
| HepG2 | 0.625% | 72 hours | >30% reduction in viability[9] |
| Huh7 | 5% | 24 hours | ~49% reduction in viability[9] |
| Human Leukemic T cells (Molt-4 and Jurkat) | ≥ 2% | 24 hours | Significant cytotoxicity |
| Human Apical Papilla Cells (hAPC) | 1% | 72 hours | Significant reduction in viability[10] |
| Skin Fibroblasts | 0.5% - 3% | 4 days | Dose-dependent reduction in viability[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of DMSO
This protocol allows you to determine the optimal, non-toxic concentration of DMSO for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[9]
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, and 5% (v/v).[9] Include a "medium only" control.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for a duration that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).[9]
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.[9]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. Plot the cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Preparing this compound Stock and Working Solutions
-
This compound Stock Solution:
-
This compound maleate has a solubility of approximately 30 mg/mL in DMSO.[1]
-
To prepare a 10 mM stock solution (this compound maleate FW: 393.6 g/mol ), dissolve 3.94 mg of this compound maleate in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
-
This compound Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Pre-warm your complete cell culture medium to 37°C.[8]
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.
-
Mix gently by inverting the tube.
-
Visually inspect the working solution to ensure no precipitation has occurred before adding it to your cells.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for using this compound with a DMSO vehicle control.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. btsjournals.com [btsjournals.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Perhexiline and Ranolazine on Late Sodium Current
For Immediate Release
A Head-to-Head Examination of Two Antianginal Agents and Their Impact on a Key Cardiac Ion Channel
In the landscape of cardiovascular therapeutics, both Perhexiline and Ranolazine (B828) have carved out significant roles in the management of chronic stable angina. While their clinical applications are similar, their primary mechanisms of action and their effects on the late component of the cardiac sodium current (late INa) present a compelling area for comparative analysis. This guide provides an in-depth, objective comparison of the performance of this compound and Ranolazine on the late sodium current, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Ranolazine is a selective inhibitor of the late INa.[1][2] Under pathological conditions such as myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i). This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions ([Ca2+]i) and subsequent intracellular calcium overload.[1][3] This calcium dysregulation is implicated in the electrical and mechanical dysfunction of the heart, contributing to arrhythmias and impaired relaxation.[3][4] By inhibiting the late INa, Ranolazine mitigates this cascade, reducing sodium- and calcium-dependent cardiotoxicity.[3][5]
This compound, on the other hand, is primarily known as an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for fatty acid metabolism.[6] By inhibiting CPT-1, this compound shifts myocardial energy substrate utilization from fatty acids to glucose, a more oxygen-efficient process.[7] However, this compound also exhibits multi-channel blocking properties, including the inhibition of the late INa.[6][8] This secondary mechanism contributes to its anti-ischemic effects, likely through a similar pathway of reducing intracellular sodium and subsequent calcium overload, although this is less extensively characterized compared to Ranolazine.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of drug-induced inhibition. The following table summarizes the reported IC50 values for this compound and Ranolazine on the late sodium current from various experimental models. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and methodologies.
| Drug | IC50 on Late INa | Experimental Model | Reference |
| This compound | 1359 ng/mL (~2.9 µM) | hNav1.5 expressed in mammalian cells | [6] |
| Ranolazine | 5-21 µM | Canine ventricular myocytes | [3] |
| 6 µM | Canine ventricular myocytes | [9] | |
| 7.5 µM (at 0.1 Hz) | R1623Q mutant hNav1.5 in HEK293 cells | [10] | |
| 1.9 µM (at 5 Hz) | R1623Q mutant hNav1.5 in HEK293 cells | [10] |
Note: The conversion of this compound's IC50 from ng/mL to µM assumes a molecular weight of approximately 471.8 g/mol .
Experimental Protocols for Measuring Late Sodium Current
The assessment of a drug's effect on the late INa is predominantly conducted using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes or cells expressing specific ion channels.
General Whole-Cell Patch-Clamp Protocol:
A typical experimental setup involves the following steps:
-
Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., canine, rabbit) or utilization of cell lines (e.g., HEK293) stably expressing the human cardiac sodium channel, hNav1.5.
-
Electrode and Solution Preparation: Glass micropipettes with a resistance of 1-2 MΩ are filled with an internal solution containing ions that mimic the intracellular environment. The external solution is a physiological saline solution.
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal). A brief suction is then applied to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the late INa. A common protocol involves a holding potential of around -120 mV to ensure the availability of sodium channels, followed by a long depolarizing pulse (e.g., 200-500 ms) to a potential of -20 mV to -30 mV to inactivate the fast component of the sodium current and allow for the measurement of the sustained late component.[10]
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The late INa is typically measured as the mean current during the latter part of the depolarizing pulse. The effect of the drug is assessed by comparing the current before and after its application at various concentrations to determine the IC50 value.
Specific Protocol for Ranolazine:
A study by Fredj et al. (2008) investigating the use-dependent block of late INa by Ranolazine in HEK293 cells expressing the R1623Q mutant of hNav1.5 utilized a series of 40 depolarizing pulses (50-msec duration) to -20 mV from a holding potential of -140 mV at varying frequencies (1, 2, and 5 Hz). The late INa was measured as the mean current between 46 and 48 msec of the depolarizing step.[10]
Specific Protocol for this compound:
A study by Gatenby et al. (2021) reported the use of a manual patch-clamp technique to assay the effects of this compound on various cardiac ion channels, including the late hNav1.5 current, in mammalian cells.[8] While the detailed voltage-clamp protocol for specifically isolating the late INa was not exhaustively detailed in the primary text, it would have followed the general principles outlined above.
Signaling Pathways and Logical Relationships
The inhibition of the late sodium current by both this compound and Ranolazine initiates a cascade of events that ultimately leads to cardioprotection. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 2. Pathophysiology and pharmacology of the cardiac "late sodium current." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Metabolic therapeutics in angina pectoris: history revisited with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and ECG Effects of this compound, a Mixed Cardiac Ion Channel Inhibitor, Evaluated in Nonclinical Assays and in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 10. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Perhexiline vs. Beta-Blockers in Refractory Angina: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of perhexiline and beta-blockers in the management of refractory angina. The information is based on available experimental data from clinical trials, focusing on quantitative outcomes, experimental methodologies, and the distinct mechanisms of action of these two drug classes.
Introduction to Therapeutic Strategies
Refractory angina presents a significant clinical challenge, occurring in patients who continue to experience symptoms despite optimal medical therapy with conventional anti-anginal agents, including beta-blockers. This guide explores the therapeutic rationale and comparative efficacy of two distinct approaches: the metabolic modulation offered by this compound and the hemodynamic regulation provided by beta-blockers.
This compound acts as a metabolic modulator by inhibiting carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism.[1][2][3] This inhibition shifts the myocardial energy substrate preference from fatty acids to glucose, a more oxygen-efficient fuel source.[1][2] This metabolic switch is particularly beneficial in ischemic conditions, leading to improved myocardial efficiency.[1][2]
Beta-blockers are a cornerstone in angina therapy. They competitively antagonize beta-adrenergic receptors in the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[4][5][6] This reduction in cardiac workload lowers myocardial oxygen demand, thereby alleviating anginal symptoms.[4][6][7]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of this compound, both as an adjunct to beta-blocker therapy and in direct comparison with a beta-blocker.
Table 1: Efficacy of this compound as Add-on Therapy in Patients with Refractory Angina on Beta-Blockers
| Outcome Measure | Baseline (on Beta-Blockers) | This compound + Beta-Blockers | Placebo + Beta-Blockers | Study |
| Weekly Angina Attacks | ||||
| Cole et al. (1990) | Not specified | 65% of patients noted improvement | No patients noted improvement | [8][9] |
| Nitroglycerin Consumption | ||||
| Cole et al. (1990) | Not specified | Reduced in parallel with angina attacks | No change | [8][9] |
| Exercise Duration (seconds) | ||||
| Cole et al. (1990) | Not specified | 63% of patients had improved performance | 18% of patients had improved performance | [8][9] |
| Other Findings | ||||
| Horowitz et al. (1985) | Not specified | Marked reduction in frequency and severity of attacks in 45% of patients (short-term) | Not applicable | [10] |
Table 2: Direct Comparison of this compound and Beta-Blocker (Oxprenolol) in Angina Pectoris
| Outcome Measure | This compound | Oxprenolol (B1678068) | p-value | Study |
| Patient Preference | 12 out of 14 patients | 2 out of 14 patients | <0.05 | Pilcher (1978) |
| Efficacy in Treatment | Effective | Effective | <0.01 (for both vs. baseline) | Pilcher (1978) |
| Side Effects | Higher incidence | Lower incidence | Not specified | Pilcher (1978) |
Experimental Protocols
Detailed methodologies from key clinical trials are outlined below to provide context for the presented data.
This compound as Add-on Therapy in Refractory Angina (Cole et al., 1990)[8][9]
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Patient Population: 17 patients with refractory angina who remained symptomatic on maximal anti-anginal therapy, which included nitrates, a beta-blocker, and a calcium channel antagonist. Patients were not candidates for coronary revascularization.
-
Intervention: Patients received either this compound maleate (B1232345) or a matching placebo for a 3-month period, followed by a crossover to the other treatment for another 3 months. The dosage of this compound was adjusted to maintain plasma levels within the therapeutic range of 150-600 ng/ml.
-
Outcome Measures:
-
Subjective: Patients maintained a detailed diary of anginal episodes (frequency, duration, precipitating events) and sublingual nitroglycerin consumption.
-
Objective: Symptom-limited exercise tolerance testing was performed at the end of each 3-month treatment period.
-
-
Monitoring: Regular monitoring of plasma drug levels, liver function tests, and neurological examinations were conducted to ensure patient safety.
Comparative Trial of this compound Maleate and Oxprenolol (Pilcher, 1978)
-
Study Design: A randomized, single-blind comparative study.
-
Patient Population: 14 patients with angina pectoris.
-
Intervention: Patients were randomly allocated to receive either this compound or the beta-blocker oxprenolol.
-
Outcome Measures:
-
Efficacy: The effectiveness of each drug in treating angina was assessed, though the specific parameters were not detailed in the abstract.
-
Patient Preference: Patients were asked to state their preferred treatment at the end of the trial.
-
Safety: The incidence of side effects was recorded for both treatment groups.
-
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and beta-blockers are visualized in the following diagrams.
This compound: Metabolic Modulation Pathway
Caption: this compound inhibits CPT-1, shifting myocardial metabolism from fatty acids to more oxygen-efficient glucose oxidation.
Beta-Blockers: Adrenergic Receptor Blockade Pathway
Caption: Beta-blockers block beta-1 adrenergic receptors, reducing heart rate and contractility to decrease myocardial oxygen demand.
Discussion and Conclusion
The available evidence suggests that this compound is a potent anti-anginal agent, demonstrating significant efficacy in patients with refractory angina, even when added to a regimen that includes beta-blockers. The direct comparison with oxprenolol further supports its efficacy, although with a higher incidence of side effects.
The fundamental difference in their mechanisms of action provides a clear rationale for their use in different clinical scenarios. Beta-blockers reduce myocardial oxygen demand through hemodynamic effects, making them a first-line therapy for stable angina.[4][7] this compound, by optimizing myocardial energy metabolism, offers a complementary and potentially synergistic approach, particularly in the context of ischemia where oxygen supply is limited.[1][2]
The clinical use of this compound requires careful monitoring of plasma concentrations to mitigate the risk of adverse effects.[8][10] However, for patients with refractory angina who are not candidates for revascularization and remain symptomatic despite maximal conventional therapy, this compound represents a valuable therapeutic option.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Efficacy and safety of this compound maleate in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. This compound maleate treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Perhexiline: A Comparative Analysis of its Anti-Cancer Efficacy Against Standard Chemotherapeutics
For Immediate Release
Adelaide, Australia - In the ongoing search for more effective and targeted cancer therapies, the antianginal drug perhexiline is emerging as a potent anti-cancer agent. This guide provides a comprehensive comparison of this compound's anti-cancer effects against established chemotherapeutics, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, traditionally used to treat angina, exhibits significant anti-tumor activity by targeting the metabolic plasticity of cancer cells. Its primary mechanism involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), crucial enzymes in fatty acid metabolism.[1][2] This disruption of fatty acid oxidation (FAO) leads to reduced energy production in cancer cells, induction of programmed cell death (apoptosis), and inhibition of cell proliferation.[1][3] Notably, some studies suggest that this compound may also exert its anti-cancer effects through CPT1/2-independent mechanisms, such as targeting the protein tyrosine kinase FYN in glioblastoma.
This comparison guide delves into the quantitative data from various in vitro studies, presenting a side-by-side analysis of this compound's efficacy with that of doxorubicin, cisplatin, oxaliplatin (B1677828), and temozolomide (B1682018) across different cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard chemotherapeutics in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | 2 - 6 | [1] |
| This compound | MDA-MB-231 | 2 - 6 | [1] |
| Doxorubicin | MCF-7 | 0.1 - 8.3 | [4][5] |
| Doxorubicin | MDA-MB-231 | 1 - 6.6 | [4] |
Table 2: Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HCT116, DLD-1 | ~4 | [6] |
| This compound | HT29, WiDr, SW620, LS174T | ~4 | [7] |
| Oxaliplatin | HT29 | 0.33 | [7] |
| Oxaliplatin | WiDr | 0.13 | [7] |
| Oxaliplatin | SW620 | 1.13 | [7] |
| Oxaliplatin | LS174T | 0.19 | [7] |
Table 3: Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | A549 | 3 - 22 | [1] |
| Cisplatin | A549 | 6.59 - 9 | [8][9] |
| Cisplatin | H1299 | 27 | [8] |
Table 4: Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | U87, U251 | Not explicitly stated, but showed dose-dependent cytotoxicity | [10] |
| Temozolomide | U87 | 123.9 - 230 | |
| Temozolomide | U251 | 176.5 - 240 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the respective chemotherapeutic agent. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or chemotherapeutics at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caspase-3/7 Activity Assay
-
Cell Lysis and Reagent Addition: Following drug treatment, a reagent containing a luminogenic caspase-3/7 substrate is added to the cells, leading to cell lysis.
-
Substrate Cleavage: Activated caspases 3 and 7 in apoptotic cells cleave the substrate, releasing a luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
Conclusion
References
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netjournals.org [netjournals.org]
- 10. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Effects of Perhexiline and Metformin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of metabolic therapeutics, both Perhexiline and metformin (B114582) have carved out significant niches, albeit through distinct mechanistic pathways. Metformin is a cornerstone in the management of type 2 diabetes, lauded for its robust glucose-lowering effects and favorable safety profile.[1][2] this compound, originally developed as an anti-anginal agent, is gaining renewed interest for its unique metabolic modulating properties, particularly in cardiovascular contexts.[3] This guide provides a detailed, objective comparison of the metabolic effects of these two drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential applications.
At a Glance: Key Metabolic Effects
| Feature | This compound | Metformin |
| Primary Mechanism | Inhibition of Carnitine Palmitoyltransferase-1 & 2 (CPT-1 & CPT-2)[3] | Activation of AMP-activated protein kinase (AMPK)[1] |
| Primary Metabolic Shift | Switches substrate utilization from fatty acids to glucose/lactate[4] | Decreases hepatic gluconeogenesis and increases peripheral glucose uptake[1][2] |
| Effect on Glucose Metabolism | May increase glucose utilization as a consequence of fatty acid oxidation inhibition. Clinical data on insulin (B600854) sensitivity is varied, with one study in T2DM patients showing an increase in insulin resistance (HOMA-IR).[5] | Potent glucose-lowering effect, improves insulin sensitivity, and enhances glucose uptake in peripheral tissues.[1] |
| Effect on Lipid Metabolism | Inhibits fatty acid oxidation.[6] | Reduces plasma levels of triglycerides, total cholesterol, and LDL cholesterol.[7][8][9][10] |
Delving into the Mechanisms of Action
The divergent metabolic effects of this compound and metformin stem from their fundamentally different molecular targets.
This compound: The Fatty Acid Oxidation Inhibitor
This compound's primary mechanism of action is the inhibition of carnitine palmitoyltransferase (CPT), a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] By inhibiting both CPT-1 and CPT-2, this compound effectively curtails the heart's and other tissues' reliance on fatty acids as a primary fuel source. This forces a metabolic switch towards the utilization of carbohydrates, such as glucose and lactate, for energy production.[4] This shift is particularly relevant in ischemic conditions where oxygen supply is limited, as the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation.
Metformin: The AMPK Activator
Metformin's pleiotropic metabolic effects are largely attributed to its activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activation of AMPK in the liver leads to the inhibition of gluconeogenesis, the process of producing glucose, thereby reducing hepatic glucose output.[2][11] In peripheral tissues like skeletal muscle, metformin enhances insulin sensitivity and promotes glucose uptake.[1] Metformin's activation of AMPK also influences lipid metabolism by inhibiting fatty acid synthesis and promoting fatty acid oxidation.[1]
Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data on the metabolic effects of this compound and metformin, compiled from various experimental studies.
Disclaimer: The data presented below are from separate studies that may have used different experimental models and conditions. Direct head-to-head comparative studies are limited, and therefore, these values should be interpreted with caution.
Table 1: Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | Drug | Model | Dosage/Concentration | Key Finding | Reference |
| Insulin Resistance (HOMA-IR) | This compound | Humans (T2DM) | Titrated to therapeutic range (0.15–0.6 mg/L) | Increased from a median of 4.47 to 6.08 (p=0.028) | [5] |
| Metformin | Humans (T2DM) | 1000 mg/day + Pioglitazone 30 mg/day | Decreased from 4.70 to 2.50 | [12] | |
| Fasting Plasma Glucose | This compound | Humans (T2DM) | Titrated to therapeutic range (0.15–0.6 mg/L) | No significant change | [5] |
| Metformin | Humans (T2DM) | 500 mg, twice before clamp | Decreased hepatic glucose production by ~30% | [11] | |
| Fasting Plasma Insulin | This compound | Humans (T2DM) | Titrated to therapeutic range (0.15–0.6 mg/L) | Increased from a median of 16.5 to 19.0 mU/L (p=0.014) | [5] |
| Metformin | Humans (Older adults with IGT) | Not specified | Decreased insulin AUC | [13][14] |
Table 2: Effects on Lipid Metabolism
| Parameter | Drug | Model | Dosage/Concentration | Key Finding | Reference |
| Total Cholesterol | Metformin | Humans (T2DM) | Meta-analysis | Significant reduction | [7][9] |
| LDL Cholesterol | Metformin | Humans (T2DM) | Meta-analysis | Significant reduction | [7][9] |
| Triglycerides | Metformin | Humans (T2DM) | Meta-analysis | Significant reduction | [7][9] |
| Fatty Acid Oxidation | This compound | Rat Heart | Not specified | Reduced fatty acid oxidation | [4] |
| Metformin | Rat Sertoli Cells | 10 mM | Decreased fatty acid oxidation | [6] | |
| Metformin | NIDDM Subjects | 500 mg x 2 | Suppressed lipid oxidation by ~25% | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of this compound and metformin, the following diagrams illustrate their primary signaling pathways.
Experimental Protocols
1. Measurement of Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition by this compound
This protocol is adapted from studies investigating the inhibitory effects of compounds on CPT-1 activity.
-
Objective: To determine the in vitro inhibitory potency of this compound on CPT-1.
-
Materials:
-
Isolated rat liver or heart mitochondria
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA)
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
-
-
Procedure:
-
Isolate mitochondria from rat liver or heart tissue via differential centrifugation.
-
Pre-incubate the mitochondrial preparations with various concentrations of this compound or vehicle control for a specified time.
-
Initiate the CPT-1 reaction by adding a substrate mixture containing [³H]L-carnitine and palmitoyl-CoA.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]L-carnitine using a separation technique (e.g., phase separation with butanol).
-
Quantify the amount of [³H]palmitoylcarnitine formed using liquid scintillation counting.
-
Calculate the percentage of CPT-1 inhibition for each this compound concentration and determine the IC50 value.
-
2. Measurement of AMP-activated Protein Kinase (AMPK) Activation by Metformin
This protocol is based on standard methods for assessing AMPK activation in cell culture.
-
Objective: To determine the effect of metformin on the activation of AMPK in a cellular model.
-
Materials:
-
Cell line (e.g., L6 myotubes, HepG2 hepatocytes)
-
Metformin solutions of varying concentrations
-
Cell lysis buffer
-
Protein assay kit
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, and secondary antibodies
-
Western blotting equipment and reagents
-
-
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with different concentrations of metformin or vehicle control for a specified duration.
-
Lyse the cells using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK, indicating the level of activation.
-
Conclusion
This compound and metformin exert their metabolic effects through distinct and well-defined pathways. This compound's inhibition of CPT-1 and CPT-2 positions it as a modulator of substrate utilization, with potential applications in conditions characterized by metabolic inflexibility, such as ischemic heart disease. Metformin's role as a potent AMPK activator solidifies its position as a first-line therapy for type 2 diabetes, with broad effects on glucose and lipid homeostasis.
While direct comparative data remains a key area for future research, this guide provides a foundational understanding of their individual metabolic profiles. For researchers and drug development professionals, a clear grasp of these differences is crucial for identifying novel therapeutic strategies, designing informative preclinical and clinical studies, and ultimately, advancing the treatment of metabolic diseases. The contrasting mechanisms of these two drugs may also open avenues for combination therapies that could offer synergistic metabolic benefits.
References
- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin and Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cardiac fatty acid or glucose oxidation to treat heart failure in preclinical models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Metformin on Lipid Profiles of Type 2 Diabetes Mellitus: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics Profiling of Metformin-Induced Changes in Obesity and Type 2 Diabetes Mellitus: Insights and Biomarker Potential [mdpi.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. peerj.com [peerj.com]
- 11. Acute antihyperglycemic mechanisms of metformin in NIDDM. Evidence for suppression of lipid oxidation and hepatic glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Metformin vs. Metformin Plus Pioglitazone on Lipid Profile and Insulin Sensitivity | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. mcgill.ca [mcgill.ca]
- 14. Metformin regulates metabolic and nonmetabolic pathways in skeletal muscle and subcutaneous adipose tissues of older adults - PMC [pmc.ncbi.nlm.nih.gov]
How does Perhexiline's mechanism differ from other fatty acid oxidation inhibitors?
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic modulators targeting fatty acid oxidation (FAO) for therapeutic benefit is populated by several key agents, each with a distinct mechanism of action. This guide provides a detailed comparison of perhexiline with other notable FAO inhibitors—etomoxir (B15894), trimetazidine (B612337), and ranolazine (B828)—highlighting the nuances in their molecular interactions and the resulting physiological effects. Through a presentation of supporting experimental data, detailed methodologies, and visual pathway analysis, this document aims to offer a clear and objective resource for the scientific community.
Differentiating Mechanisms of Action
The fundamental difference between this compound and other fatty acid oxidation inhibitors lies in its dual inhibitory action and its specific targets within the metabolic pathway. While most inhibitors target a single enzyme, this compound uniquely inhibits both Carnitine Palmitoyltransferase-1 (CPT-1) and Carnitine Palmitoyltransferase-2 (CPT-2).[1][2][3][4][5] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondrial matrix, the primary site of β-oxidation. By inhibiting both, this compound effectively curtails the entry of fatty acids for energy production, forcing a metabolic shift towards glucose utilization.[1][2][6] This switch is particularly beneficial in ischemic conditions, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2][3]
In contrast, other FAO inhibitors exhibit more targeted, albeit distinct, mechanisms:
-
Etomoxir acts as an irreversible inhibitor of CPT-1a, the liver isoform of CPT-1.[7] Its mechanism involves the formation of a covalent bond with the enzyme, leading to its inactivation.[8] However, the clinical use of etomoxir has been hampered by concerns over hepatotoxicity and off-target effects, including inhibition of the mitochondrial adenine (B156593) nucleotide translocator and complex I of the electron transport chain at higher concentrations.[9][10]
-
Trimetazidine is proposed to inhibit the final enzyme in the β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[9][11][12] This inhibition also promotes a shift from fatty acid to glucose metabolism.[9][11] However, the precise mechanism of trimetazidine remains a subject of debate, with some studies questioning the significance of 3-KAT inhibition at clinically relevant concentrations and suggesting that its effects on CPT-1 are weak.[13][14][15]
-
Ranolazine's primary anti-anginal effect is attributed to the inhibition of the late inward sodium current (INa) in cardiomyocytes. While it is also described as a partial inhibitor of fatty acid oxidation, this is considered a secondary mechanism that is evident at higher concentrations.[1] The FAO inhibitory action of ranolazine is thought to contribute to its metabolic effects but is not its principal mode of action. Some studies suggest its effects on FAO may be indirect, possibly through inhibition of mitochondrial electron transport.[7]
The following diagram illustrates the points of inhibition for each of these drugs within the fatty acid oxidation pathway.
Caption: Inhibition sites of this compound and other FAO inhibitors.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors can be quantitatively compared using their half-maximal inhibitory concentrations (IC50). The following table summarizes the available data from various experimental models. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, species, and tissue types.
| Inhibitor | Target Enzyme | Species/Tissue | IC50 | Reference(s) |
| This compound | CPT-1 | Rat Heart Mitochondria | 77 µM | [14] |
| CPT-1 | Rat Liver Mitochondria | 148 µM | ||
| CPT-2 | Rat Heart Mitochondria | 79 µM | [11] | |
| Etomoxir | CPT-1 | Murine Heart Mitochondria | 1.4 µM | |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase | Rat Heart Mitochondria | ~75 nM | |
| CPT-1 | Rat Myocardium | 1.3 mM | [14] | |
| Ranolazine | Late INa | - | 6 µM | |
| IKr | - | 12 µM | ||
| Fatty Acid Oxidation | - | Significant effects at 20 µM | [11] |
Impact on Myocardial Metabolism: A Data-Driven Comparison
The ultimate physiological consequence of these inhibitors is a shift in myocardial substrate utilization. The table below presents data on the effects of these drugs on fatty acid and glucose oxidation rates in cardiac models.
| Inhibitor | Model | Change in Fatty Acid Oxidation | Change in Glucose Oxidation | Reference(s) |
| This compound | Langendorff-perfused rat heart (ischemia) | Attenuated increase in diastolic tension, suggesting metabolic benefit | Not directly quantified | |
| Trimetazidine | Isolated working rat heart (0.4 mM palmitate) | ↓ 16.4% (from 488 to 408 nmol/g dry wt/min) | ↑ 25.9% (from 1889 to 2378 nmol/g dry wt/min) | |
| Obese human subjects | ↓ ~40% (total myocardial FAO) | Not directly quantified, but improved cardiac efficiency | [3] | |
| Ranolazine | Isolated perfused rat heart | No significant effect | No significant effect | [2] |
| Etomoxir | Isolated cardiac myocytes | >95% inhibition | Reciprocal increase | [1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Determination of CPT-1 and CPT-2 Activity
This protocol is adapted from studies investigating the inhibitory effects of this compound.
1. Isolation of Mitochondria:
-
Excise hearts or livers from euthanized rats and immediately place them in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.
-
Resuspend the final mitochondrial pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. CPT Activity Assay:
-
The activity of CPT-1 is measured as the rate of formation of [3H]palmitoylcarnitine from [3H]carnitine and palmitoyl-CoA.
-
The assay mixture typically contains buffer (e.g., 75 mM Tris-HCl, pH 7.4), ATP, MgCl2, KCN (to inhibit mitochondrial respiration), rotenone (B1679576) (to inhibit complex I), and bovine serum albumin (BSA).
-
Add the mitochondrial preparation to the assay mixture.
-
To differentiate CPT-1 from CPT-2 activity, malonyl-CoA, a specific inhibitor of CPT-1, is included in parallel reactions. CPT-2 activity is considered malonyl-CoA insensitive.
-
To measure CPT-2 activity, the mitochondrial membranes are disrupted (e.g., by freeze-thawing or detergents) to allow substrate access to the enzyme located on the inner mitochondrial membrane.
-
Initiate the reaction by adding [3H]carnitine and palmitoyl-CoA.
-
After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the radiolabeled palmitoylcarnitine (B157527) using an organic solvent (e.g., butanol) and quantify the radioactivity by liquid scintillation counting.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations.
The following diagram outlines the general workflow for a CPT activity assay.
Caption: Workflow for a Carnitine Palmitoyltransferase (CPT) activity assay.
Measurement of 3-Ketoacyl-CoA Thiolase (3-KAT) Activity
This protocol is based on methods used to assess the effect of trimetazidine.
1. Preparation of Mitochondrial Fractions:
-
Isolate mitochondria as described in the CPT activity assay protocol.
-
To separate the mitochondrial matrix and membrane fractions, sonicate the mitochondrial suspension and centrifuge at high speed (e.g., 100,000 x g for 1 hour). The supernatant contains the matrix fraction, and the pellet contains the membrane fraction.
2. 3-KAT Activity Assay:
-
The activity of 3-KAT is determined spectrophotometrically by monitoring the decrease in the absorbance of the substrate, acetoacetyl-CoA, at 304 nm.
-
The assay mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, and the mitochondrial fraction (either matrix or membrane).
-
Initiate the reaction by adding Coenzyme A (CoA). The thiolytic cleavage of acetoacetyl-CoA by 3-KAT is dependent on the presence of CoA.
-
Monitor the change in absorbance over time at a constant temperature (e.g., 30°C).
-
For IC50 determination, include a range of inhibitor concentrations in the assay mixture.
Conclusion
This compound distinguishes itself from other fatty acid oxidation inhibitors through its unique dual inhibition of both CPT-1 and CPT-2. This broader blockade of fatty acid entry into the mitochondria leads to a robust shift toward more oxygen-efficient glucose metabolism. While etomoxir is a potent CPT-1 inhibitor, its clinical utility is limited by off-target effects. Trimetazidine targets the terminal step of β-oxidation, but its primary mechanism of action is still debated. Ranolazine's primary therapeutic benefit stems from its effects on ion channels, with FAO inhibition being a secondary and less potent action. For researchers and drug developers, understanding these mechanistic distinctions is paramount for the rational design and application of metabolic modulators in various disease contexts. The provided data and protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential of these compounds.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetazidine reduces endogenous free fatty acid oxidation and improves myocardial efficiency in obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of partial fatty acid oxidation inhibition with trimetazidine on mortality and morbidity in heart failure: results from an international multicentre retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ranolazine on fatty acid transformation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cardiac fatty acid or glucose oxidation to treat heart failure in preclinical models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Dysregulated Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized clinical trial of trimetazidine, a partial free fatty acid oxidation inhibitor, in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound and oxfenicine on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Perhexiline's Synergistic Potential in Heart Failure: A Comparative Guide for Researchers
An evaluation of the metabolic modulator perhexiline reveals promising synergistic effects when combined with standard heart failure therapies. Clinical evidence demonstrates that the addition of this compound to regimens including ACE inhibitors, beta-blockers, and diuretics leads to significant improvements in cardiac function, exercise capacity, and patient quality of life.
This guide provides a comprehensive comparison of this compound's performance as an adjunct therapy in chronic heart failure, supported by experimental data and detailed methodologies. The distinct mechanism of action of this compound, focusing on myocardial metabolic modulation, complements the neurohormonal blockade offered by standard-of-care medications, suggesting a powerful combination for managing this complex syndrome.
Quantitative Analysis of this compound as Add-on Therapy
A key randomized, double-blind, placebo-controlled trial investigated the effects of adding this compound to the treatment regimen of patients with chronic heart failure already receiving optimal medical therapy. The patient cohort was predominantly treated with angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), beta-blockers, and diuretics. The results, summarized below, highlight the significant improvements observed in the this compound group compared to placebo.
Table 1: Efficacy of this compound as Add-on Therapy in Chronic Heart Failure
| Outcome Measure | This compound Group (n=28) | Placebo Group (n=28) | p-value |
| Peak Oxygen Consumption (VO2max) (mL/kg/min) | |||
| Baseline | 16.1 ± 0.6 | 16.2 ± 0.7 | NS |
| 8 weeks | 18.8 ± 1.1 | 16.3 ± 0.7 | <0.001 |
| Change from Baseline | +2.7 ± 0.8 | +0.1 ± 0.4 | <0.001 |
| Left Ventricular Ejection Fraction (LVEF) (%) | |||
| Baseline | 24 ± 1 | 25 ± 2 | NS |
| 8 weeks | 34 ± 2 | 26 ± 2 | <0.001 |
| Change from Baseline | +10 ± 2 | +1 ± 1 | <0.001 |
| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | |||
| Baseline | 45 ± 5 | 44 ± 6 | NS |
| 8 weeks | 34 ± 5 | 43 ± 6 | 0.04 |
| Change from Baseline | -11 ± 3 | -1 ± 3 | 0.01 |
Data adapted from Lee et al., Circulation, 2005.[1][2][3]
Experimental Protocols
The methodologies employed in the key clinical trials provide a framework for understanding the evidence supporting this compound's synergistic effects.
Randomized Controlled Trial of this compound in Chronic Heart Failure
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with symptomatic chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤40%. All patients were on stable, optimal medical therapy for at least one month prior to enrollment.
-
Intervention: Patients were randomized to receive either this compound (100 mg daily, titrated up to 200 mg daily based on plasma levels) or a matching placebo for 8 weeks.
-
Primary Endpoint: Change in peak oxygen consumption (VO2max) from baseline to 8 weeks.
-
Secondary Endpoints: Changes in left ventricular ejection fraction (LVEF) assessed by echocardiography, and quality of life measured by the Minnesota Living with Heart Failure Questionnaire (MLHFQ).
-
Monitoring: Plasma this compound levels were monitored to ensure they remained within the therapeutic range (150-600 µg/L) and to avoid toxicity.
Metabolic Manipulation in Non-Ischemic Dilated Cardiomyopathy Trial (NCT00841139)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 50 subjects with non-ischemic dilated cardiomyopathy.
-
Intervention: Randomization to 200 mg of this compound maleate (B1232345) or placebo daily for 4 weeks, with serum drug level monitoring.
-
Primary Endpoint: Improvement in the phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio, a measure of cardiac energetic status, assessed by magnetic resonance spectroscopy.
-
Secondary Endpoints:
-
Respiratory quotient, to determine substrate utilization.
-
Mechanical efficiency of the left ventricle.
-
Change in left ventricular function as assessed by echocardiography.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with other heart failure medications stems from their complementary mechanisms of action. While standard therapies target the neurohormonal dysregulation characteristic of heart failure, this compound addresses the underlying metabolic derangement.
This compound: The Metabolic Modulator
This compound's primary mechanism of action is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism. By partially inhibiting CPT-1, this compound shifts the heart's energy substrate preference from fatty acids to glucose. This metabolic switch is more oxygen-efficient, leading to increased ATP production for the same amount of oxygen consumed. This improved energy production can enhance myocyte function and overall cardiac performance.
ACE Inhibitors and Beta-Blockers: Neurohormonal Antagonists
ACE inhibitors and beta-blockers, cornerstones of heart failure therapy, target the overactive renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system (SNS), respectively. ACE inhibitors reduce the production of angiotensin II, a potent vasoconstrictor, and decrease aldosterone (B195564) secretion, thereby reducing cardiac afterload and preload. Beta-blockers block the effects of adrenaline and noradrenaline on the heart, slowing the heart rate, reducing blood pressure, and decreasing the heart's oxygen demand.
Experimental Workflow for Evaluating Synergy
The evaluation of synergistic effects typically follows a structured experimental workflow, from patient recruitment to data analysis.
Conclusion
The addition of this compound to standard heart failure regimens represents a promising strategy for enhancing therapeutic efficacy. By targeting the metabolic inefficiencies that contribute to cardiac dysfunction, this compound offers a complementary approach to the neurohormonal blockade provided by ACE inhibitors and beta-blockers. The presented data from a randomized controlled trial demonstrates statistically significant and clinically meaningful improvements in exercise capacity, cardiac function, and quality of life. Further research, including larger-scale clinical trials, is warranted to fully elucidate the long-term benefits and safety profile of this combination therapy. However, the current evidence strongly suggests that evaluating the synergistic effects of this compound is a critical area of investigation for the development of more comprehensive and effective heart failure treatment protocols.
References
A Comparative Analysis of the Neurotoxic Profiles of Perhexiline and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of two cardiovascular drugs, perhexiline and amiodarone (B1667116). Both medications, while effective in their therapeutic applications, are known to induce neurological adverse effects. This document synthesizes experimental data to delineate their mechanisms of neurotoxicity, clinical manifestations, and the experimental approaches used to investigate these effects.
At a Glance: Key Neurotoxicological Differences
| Feature | This compound | Amiodarone |
| Primary Neurotoxicity | Predominantly demyelinating sensorimotor polyneuropathy.[1][2] | A broader spectrum including tremor, peripheral neuropathy, ataxia, and cognitive impairment.[3][4][5] |
| Primary Mechanism | Accumulation of lysosomal inclusions in Schwann cells, leading to demyelination.[1][2] | Inhibition of lysosomal phospholipase, causing phospholipidosis (lipid storage disorder) in various neural cells.[6][7] |
| Genetic Predisposition | Neurotoxicity risk is significantly higher in individuals who are poor metabolizers via the CYP2D6 enzyme.[8] | No specific genetic predisposition has been identified as a primary risk factor. |
| Dose-Toxicity Relationship | Strongly correlated with plasma concentration; therapeutic drug monitoring can mitigate risk.[9][10] | Associated with both high doses and long duration of therapy.[3] |
| Reported Incidence | Less frequently prescribed due to toxicity concerns, making direct incidence comparison difficult. Regular monitoring aims to minimize neurotoxicity.[9] | The overall incidence of neurotoxicity is estimated to be around 2.8% with average daily doses of 200 mg.[3][11] |
Mechanisms of Neurotoxicity
Both this compound and amiodarone are cationic amphiphilic drugs, a characteristic that underlies their shared tendency to accumulate in lysosomes and interfere with lipid metabolism.[1][2] However, the downstream consequences and specific molecular pathways implicated show some divergence.
This compound: Inducing Endoplasmic Reticulum Stress and Demyelination
This compound's neurotoxicity is primarily characterized by a demyelinating peripheral neuropathy.[1][2] The core mechanism involves the accumulation of the drug within Schwann cells, the myelin-producing cells of the peripheral nervous system. This leads to the formation of lysosomal inclusion bodies and subsequent demyelination.[1][2][12]
Recent studies on the cytotoxicity of this compound in hepatic cells have elucidated a potential signaling pathway that may also be relevant to its neurotoxic effects. This pathway involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling cascade, ultimately leading to apoptosis.[13]
Amiodarone: A Cascade of Phospholipidosis
Amiodarone's neurotoxicity is mechanistically linked to a drug-induced lysosomal storage disorder known as phospholipidosis.[6] As a cationic amphiphilic molecule, amiodarone accumulates in the acidic environment of lysosomes.[14] Here, it is believed to inhibit the activity of lysosomal phospholipases, enzymes crucial for the breakdown of phospholipids (B1166683).[6][7] This enzymatic inhibition leads to the accumulation of phospholipids within lysosomes, forming characteristic lamellated inclusion bodies.[15] This process can occur in various cells of the nervous system, contributing to the diverse neurological symptoms observed.[4]
Quantitative Data on Neurotoxicity
Direct comparative quantitative data from head-to-head studies are scarce. The following tables summarize findings from separate clinical and preclinical investigations.
Clinical Manifestations and Incidence
| Neurological Symptom | This compound | Amiodarone |
| Peripheral Neuropathy | Primary and most significant neurotoxic effect, predominantly demyelinating.[1][2] | Common, can be demyelinating or axonal.[4] |
| Tremor | Reported, but less prominent than neuropathy.[16] | Most common manifestation.[5] |
| Ataxia | Can occur, sometimes associated with cerebellar symptoms.[16] | Frequently reported.[4] |
| Cognitive Impairment | Not a commonly reported primary symptom. | Can occur.[3] |
| Incidence | In one study of 170 patients with therapeutic drug monitoring, 3 developed possible peripheral neuropathy.[9] In an older study without intensive monitoring, 9 of 19 chronically treated patients developed neurotoxicity.[10] | A retrospective study of 707 patients found a cumulative incidence of likely neurotoxic effects of 2.8%.[3][11] |
In Vitro Cytotoxicity Data
| Cell Line/Model | Drug | Concentration | Exposure Time | Endpoint | Result |
| HepG2 (Human Hepatoma) | This compound | 5-25 µM | 4 hours | LDH Release | Concentration-dependent increase in cytotoxicity.[13] |
| Primary Human Hepatocytes | This compound | 20-25 µM | 4 hours | LDH Release | Significant increase in cytotoxicity.[13] |
| Human BrainSpheres | Amiodarone | 0.625-15 µM | 48 hours (acute) & 7 days (repeated) | Cytotoxicity (Resazurin assay) | Time- and concentration-dependent increase in cytotoxicity.[17] |
| Rat Brain 3D Cell Model | Amiodarone | 1.25 and 2.5 µM | 14 days | Inhibition of Choline Acetyltransferase (ChAT) | Concentration-dependent inhibition of ChAT activity.[18][19] |
Experimental Protocols
In Vitro Neurotoxicity Assessment of Amiodarone using Human BrainSpheres
This protocol is based on a study investigating the neurotoxicity of amiodarone in a 3D human induced pluripotent stem cell-derived model.[17]
-
Model System: Human induced pluripotent stem cell (hiPSC)-derived 3D BrainSpheres, containing neurons, astrocytes, and oligodendrocytes.
-
Drug Exposure:
-
Acute: 48-hour exposure to amiodarone concentrations ranging from 0.625 to 15 µM.
-
Repeated: Daily exposure for 7 days to amiodarone concentrations ranging from 0.625 to 15 µM.
-
-
Endpoint Analysis:
-
Cytotoxicity: Assessed using the resazurin (B115843) assay.
-
Transcriptomics: Analysis of gene expression changes, particularly those related to lipid metabolism.
-
Immunohistochemistry: Staining for cell type-specific markers to evaluate effects on different neural cell populations.
-
Real-time Reverse Transcription PCR (RT-PCR): Quantification of the expression of specific genes involved in lipid metabolism.
-
Representative In Vitro Protocol for this compound-Induced Cytotoxicity
This protocol is a representative methodology based on studies of this compound's cytotoxic effects on hepatic cell lines, which can be adapted for neuronal cell lines.[13][20]
-
Cell Culture:
-
Drug Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
This compound maleate (B1232345) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 5-50 µM).
-
Cells are incubated with this compound for various time points (e.g., 4, 24, 48 hours).
-
-
Cytotoxicity and Mechanistic Assays:
-
Cell Viability: Assessed using assays such as MTT, MTS, or LDH release.
-
Apoptosis: Evaluated by measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
ER Stress and MAPK Pathway Activation: Analyzed by Western blotting for key protein markers such as ATF4, CHOP, and phosphorylated p38.
-
Mitochondrial Function: Assessed through measurement of cellular ATP levels or mitochondrial membrane potential using dyes like JC-1.
-
Conclusion
This compound and amiodarone, despite their different primary therapeutic targets, share a common mechanistic thread in their neurotoxicity, rooted in their cationic amphiphilic nature and subsequent interference with lysosomal function. This compound's neurotoxicity is more specifically linked to demyelination of peripheral nerves and is highly dependent on the patient's metabolic phenotype. In contrast, amiodarone presents a broader range of neurological side effects, with phospholipidosis in various neural cells being the central pathological feature.
The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other potentially neurotoxic compounds. Future research employing head-to-head comparative studies in advanced in vitro models, such as human iPSC-derived neuronal co-cultures or organoids, will be crucial for a more precise quantitative assessment of their relative neurotoxic risks. This will ultimately aid in the development of safer therapeutic alternatives and personalized medicine strategies to minimize adverse neurological outcomes.
References
- 1. This compound neuropathy: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. Frequency, characteristics, and risk factors for amiodarone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual neurotoxicity associated with amiodarone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphic hydroxylation of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound maleate treatment for severe angina pectoris--correlations with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Frequency, characteristics, and risk factors for amiodarone neurotoxicity. | Semantic Scholar [semanticscholar.org]
- 12. Muscle and nerve changes induced by this compound maleate in man and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amiodarone impairs trafficking through late endosomes inducing a Niemann-Pick C-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron microscopic demonstration of lysosomal inclusion bodies in lung, liver, lymph nodes, and blood leukocytes of patients with amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Neurological disorders and this compound maleate therapy. Clinical study of 10 cases. Neuropathological, pharmacocinetic and biochemical studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. groenkennisnet.nl [groenkennisnet.nl]
- 18. Prediction of the dose range for adverse neurological effects of amiodarone in patients from an in vitro toxicity test … [ouci.dntb.gov.ua]
- 19. Prediction of the dose range for adverse neurological effects of amiodarone in patients from an in vitro toxicity test by in vitro–in vivo extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simplified Protocol for the Purification of Schwann Cells and Exosome Isolation from C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schwann cell-enriched cultures from adult human peripheral nerve: a technique combining short enzymatic dissociation and treatment with cytosine arabinoside (Ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of clinical and preclinical studies comparing Perhexiline to placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Perhexiline versus placebo, drawing on a meta-analysis of clinical and preclinical studies. The data presented herein is intended to support research, scientific evaluation, and drug development efforts by offering a detailed overview of this compound's efficacy, mechanism of action, and safety profile.
Clinical Efficacy of this compound
This compound has demonstrated significant efficacy in the treatment of ischemic heart disease, particularly in patients with angina pectoris and chronic heart failure. A systematic review of 36 randomized controlled trials (RCTs) involving 883 participants revealed that this compound monotherapy resulted in a 50% or greater reduction in angina attacks compared to placebo in most trials.[1] When used as an add-on therapy, this compound also showed a significant improvement in bicycle ergometer performance (63% with this compound vs. 18% with placebo) and a reduction in anginal symptoms (65% with this compound vs. 0% with placebo).[1]
Quantitative Analysis of Clinical Trials
The following tables summarize the key quantitative findings from clinical trials comparing this compound to placebo.
Table 1: Efficacy of this compound in Angina Pectoris
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Reduction in Angina Attacks | ≥ 50% in most trials | - | - | [1] |
| Improvement in Bicycle Ergometer Performance (add-on therapy) | 63% of patients | 18% of patients | < 0.05 | [1][2] |
| Improvement in Anginal Symptoms (add-on therapy) | 65% of patients | 0% of patients | < 0.005 | [1][2] |
| Reduction in Nitroglycerin Usage | Significantly lower | - | - | [1][3] |
Table 2: Efficacy of this compound in Chronic Heart Failure (CHF)
| Outcome Measure | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| Peak Exercise Oxygen Consumption (V̇O₂max) | +2.7 mL/kg/min | No significant change | < 0.001 | [4][5] |
| Left Ventricular Ejection Fraction (LVEF) | +10% | No significant change | < 0.001 | [4][5] |
| Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score | -11 | No significant change | = 0.04 | [4][5] |
| Cardiac Phosphocreatine/ATP Ratio | +30% | -3% | < 0.001 | [6] |
Preclinical Evaluation of this compound
Preclinical studies have been instrumental in elucidating the mechanism of action and toxicological profile of this compound. These studies have primarily focused on its effects on cellular metabolism and organ-specific toxicity.
Mechanism of Action: Metabolic Shift
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[7][8] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPTs, this compound shifts myocardial substrate utilization from fatty acids to glucose and lactate (B86563).[9][10] This metabolic switch is more oxygen-efficient, leading to increased ATP production for the same amount of oxygen consumed, thereby enhancing myocardial efficiency.[7][9]
Table 3: Preclinical Data on CPT Inhibition
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ for CPT-1 (Cardiac) | 77 µM | Rat cardiac mitochondria | [5] |
| IC₅₀ for CPT-1 (Hepatic) | 148 µM | Rat hepatic mitochondria | [5] |
| IC₅₀ for CPT-2 | 79 µM | - | [11] |
Preclinical Toxicology
Preclinical studies have also investigated the mechanisms underlying this compound's known hepatotoxicity and neurotoxicity. In hepatic cell models (HepG2, HepaRG, and primary human hepatocytes), this compound has been shown to induce cytotoxicity in a concentration-dependent manner.[1] The proposed mechanisms for hepatotoxicity include the induction of endoplasmic reticulum (ER) stress and activation of the p38 signaling pathway, leading to apoptosis.[1][12]
Table 4: Preclinical Hepatotoxicity Data
| Cell Line | This compound Concentration | Observation | Reference |
| Primary Human Hepatocytes | 20 µM | 3-5 fold increase in mRNA levels of ER stress markers | [1] |
| HepG2 | 5-25 µM | Increased LDH release, reduced cellular ATP levels | [1] |
Experimental Protocols
CPT-1 Inhibition Assay (In Vitro)
The inhibitory effect of this compound on CPT-1 is typically assessed in isolated mitochondria from rat heart or liver. The assay measures the rate of conversion of radiolabeled L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine.
-
Mitochondrial Isolation: Mitochondria are isolated from fresh rat heart or liver tissue by differential centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing sucrose, Tris-HCl, and KCl.
-
Reaction Mixture: The reaction mixture includes isolated mitochondria, L-[³H]carnitine, palmitoyl-CoA, and varying concentrations of this compound.
-
Incubation: The reaction is initiated by the addition of palmitoyl-CoA and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Measurement: The reaction is stopped by the addition of perchloric acid. The amount of [³H]palmitoylcarnitine formed is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits CPT-1 and CPT-2, shifting myocardial metabolism from fatty acid to glucose oxidation.
Proposed Pathway of this compound-Induced Hepatotoxicity
Caption: this compound may induce hepatotoxicity through ER stress and p38 MAPK activation, leading to apoptosis.
Clinical Trial Workflow: this compound vs. Placebo
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.
References
- 1. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound treatment improves toxic effects of β‐adrenergic receptor stimulation in experimental peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound maleate neurotoxicity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Effects of Perhexiline's Enantiomers: A Comparative Guide for Researchers
A comprehensive analysis of (S)- and (R)-Perhexiline reveals distinct pharmacokinetic profiles despite apparently similar pharmacodynamic activity at their primary target. These differences, primarily in metabolism and tissue distribution, are critical for understanding the overall therapeutic and toxicological effects of racemic perhexiline.
This compound, a drug known for its efficacy in treating refractory angina, is administered as a racemic mixture of its two enantiomers: (S)-Perhexiline and (R)-Perhexiline. While the therapeutic benefits of the racemate are well-established, a deeper understanding of the individual contributions of each enantiomer is crucial for optimizing therapy and minimizing adverse effects. This guide provides a detailed comparison of the enantiomers, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.
Pharmacodynamic Properties: A Question of Potency
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid β-oxidation. This inhibition shifts cardiac metabolism towards glucose utilization, which is more oxygen-efficient and beneficial in ischemic conditions.
While it might be expected that the two enantiomers would exhibit different potencies at this target, current research suggests this is not the case. A study on the tissue distribution and effects of this compound enantiomers in rats noted that there is no apparent difference in the potency of (S)- and (R)-Perhexiline for CPT-1 inhibition [1]. This finding is supported by indirect evidence from a study on colorectal cancer cells, which found that both enantiomers, as well as the racemic mixture, reduced cell viability with similar IC50 values of approximately 4 µM, suggesting a comparable level of biological activity[2][3].
However, it is important to note that the primary reference for the equivalent CPT-1 inhibitory potency was a "manuscript in preparation," highlighting the need for further direct, peer-reviewed studies to definitively confirm this observation.
Pharmacokinetic Profile: A Tale of Two Enantiomers
The most significant differences between (S)- and (R)-Perhexiline lie in their pharmacokinetic properties, particularly their metabolism and tissue distribution.
Stereoselective Metabolism
The metabolism of this compound is highly stereoselective and is primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). The (-)-enantiomer (levo-perhexiline) is more rapidly metabolized than the (+)-enantiomer (dextro-perhexiline)[4]. This difference in metabolic rate has significant clinical implications, as patients who are poor metabolizers due to CYP2D6 genetic variations will have a reduced clearance of the drug, leading to higher plasma concentrations and an increased risk of toxicity.
Specifically, the (-)-enantiomer is stereoselectively hydroxylated to cis-monohydroxy-perhexiline[4]. Consequently, administration of the (+)-enantiomer results in higher peak plasma concentrations of the unchanged drug and lower concentrations of the cis-monohydroxy metabolite compared to the (-)-enantiomer or the racemate[4].
Differential Tissue Distribution
Studies in Dark Agouti rats have revealed significant differences in the tissue distribution of the two enantiomers. When administered as pure enantiomers, there was a 2.5- to 4.5-fold greater net uptake of (+)-perhexiline compared to (-)-perhexiline in the liver and heart [1]. This differential accumulation may contribute to the distinct effects observed on hepatic histology and peripheral neural function.
Comparative Data Summary
The following tables summarize the key quantitative data comparing the enantiomers of this compound.
| Parameter | (S)-Perhexiline ((-)-enantiomer) | (R)-Perhexiline ((+)-enantiomer) | Racemic this compound | Citation(s) |
| Metabolism | More rapidly metabolized via stereoselective hydroxylation to cis-monohydroxy-perhexiline. | Less rapidly metabolized. | Exhibits stereoselective metabolism of the (-)-enantiomer. | [4] |
| Peak Plasma Conc. | Lower peak plasma concentration of unchanged drug. | Higher peak plasma concentration of unchanged drug. | Intermediate peak plasma concentration of unchanged drug. | [4] |
| Metabolite Conc. | Higher peak plasma concentration of cis-monohydroxy metabolite. | Lower peak plasma concentration of cis-monohydroxy metabolite. | Intermediate peak plasma concentration of cis-monohydroxy metabolite. | [4] |
| Tissue Uptake (Liver & Heart) | Lower net uptake when administered as a pure enantiomer. | 2.5- to 4.5-fold greater net uptake when administered as a pure enantiomer. | - | [1] |
| Effect in Rats (vs. Control) | (S)-Perhexiline ((-)-enantiomer) | (R)-Perhexiline ((+)-enantiomer) | Racemic this compound | Citation(s) |
| Hepatic Lipid Content | No significant change. | Higher lipid content. | - | [1] |
| Hepatic Glycogen (B147801) Content | Higher glycogen content. | Lower glycogen content. | - | [1] |
| Peripheral Neural Function | No significant reduction. | Reduced peripheral neural function (not statistically significant). | Significantly reduced peripheral neural function. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the metabolism and action of this compound, the following diagrams are provided.
Experimental Protocols
This section provides an overview of the methodologies used in the key comparative studies.
Animal Studies: Pharmacokinetics and Tissue Distribution in Rats
-
Animal Model: Dark Agouti (DA) rats were used as they exhibit a metabolic profile for this compound that is similar to human extensive/intermediate metabolizers.
-
Drug Administration: Rats were administered either the vehicle, racemic this compound, (+)-perhexiline, or (-)-perhexiline daily via oral gavage for 8 weeks.
-
Sample Collection: Blood, liver, and heart tissues were collected for analysis.
-
Quantification of Enantiomers: Plasma and tissue homogenate concentrations of (+)- and (-)-perhexiline and their metabolites were determined using a validated enantioselective high-performance liquid chromatography (HPLC) method.
Assessment of Peripheral Neuropathy in Rats
-
Method: The von Frey test was used to assess the paw withdrawal threshold, a measure of mechanical sensitivity and an indicator of peripheral neuropathy.
-
Procedure: Rats were placed in a chamber with a wire mesh floor. Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw to determine the force required to elicit a withdrawal reflex.
Histological Analysis of Rat Liver
-
Tissue Preparation: Liver samples were fixed, embedded in paraffin, and sectioned.
-
Staining: Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Ultrastructural Analysis: For more detailed examination of cellular structures, including lipid droplets and glycogen content, transmission electron microscopy was employed.
In Vitro CPT-1 Inhibition Assay
-
Enzyme Source: Mitochondria were isolated from rat heart and liver tissue.
-
Assay Principle: The activity of CPT-1 was measured by quantifying the rate of conversion of radiolabeled L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoyl-L-carnitine.
-
Inhibitor Testing: The assay was performed in the presence of varying concentrations of racemic this compound, (+)-perhexiline, and (-)-perhexiline to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The differentiation of the effects of this compound's enantiomers is a critical area of research with direct implications for clinical practice. While their primary pharmacodynamic action on CPT-1 appears to be similar, their distinct pharmacokinetic profiles, particularly the rapid metabolism of the (S)-enantiomer and the preferential tissue accumulation of the (R)-enantiomer, are key to understanding the overall therapeutic and toxicological profile of racemic this compound. The higher tissue concentrations of the (R)-enantiomer may be linked to the observed adverse effects on the liver and peripheral nerves in animal models.
Future research should focus on definitively confirming the equivalent CPT-1 inhibitory potency of the enantiomers through direct, peer-reviewed studies and on elucidating the specific contribution of each enantiomer to the anti-anginal effects of the racemate in vivo. A deeper understanding of these stereoselective differences will pave the way for the development of safer and more effective therapeutic strategies, potentially through the use of single-enantiomer formulations.
References
- 1. Enantioselectivity in the tissue distribution of this compound contributes to different effects on hepatic histology and peripheral neural function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antianginal Drug this compound Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Perhexiline and its Major Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of the antianginal agent perhexiline and its two major metabolites, cis-hydroxythis compound and trans--hydroxythis compound. The primary mechanism of action for this compound's therapeutic effects is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid oxidation. By inhibiting CPT-1, this compound shifts myocardial metabolism from fatty acids to glucose, a more oxygen-efficient energy source.[1][2][3] This guide synthesizes available experimental data to compare the inhibitory effects of the parent drug and its metabolites on this critical enzyme.
Comparison of Inhibitory Potency on Carnitine Palmitoyltransferase-1 (CPT-1)
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its monohydroxylated metabolite against CPT-1. It is important to note that a key study from 1996 did not differentiate between the cis and trans isomers of monohydroxy-perhexiline.[4] Given that cis-hydroxythis compound is the primary metabolite in humans, it is plausible that the data largely reflects the activity of this isomer.
| Compound | Tissue Source | IC50 (μM) | Relative Potency Rank | Reference |
| This compound | Rat Cardiac Mitochondria | 77 | 2 | [4] |
| Rat Hepatic Mitochondria | 148 | 2 | [4] | |
| Monohydroxy-perhexiline | Rat Cardiac Mitochondria | > 228 (less potent than Amiodarone) | 4 | [4] |
| Amiodarone (B1667116) (comparator) | Rat Cardiac Mitochondria | 228 | 3 | [4] |
| Malonyl-CoA (endogenous inhibitor) | Rat Cardiac Mitochondria | Not specified, most potent | 1 | [4] |
Note: A lower IC50 value indicates a higher inhibitory potency. The rank order of potency for inhibition of CPT-1 was determined to be: Malonyl-CoA > this compound > Amiodarone = Monohydroxy-perhexiline.[4]
Experimental Protocols
The following is a detailed methodology for a typical carnitine palmitoyltransferase-1 (CPT-1) inhibition assay, based on standard protocols.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound, cis-hydroxythis compound, trans-hydroxythis compound) on CPT-1 activity in isolated mitochondria.
Materials:
-
Biological Sample: Isolated mitochondria from rat heart or liver.
-
Substrates: Palmitoyl-CoA, L-[³H]carnitine.
-
Test Compounds: this compound, cis-hydroxythis compound, trans-hydroxythis compound, each dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Optimized for pH and ionic strength to ensure optimal enzyme activity (e.g., Tris-HCl buffer, pH 7.4, containing KCl, and bovine serum albumin).
-
Positive Control: Malonyl-CoA (a known potent inhibitor of CPT-1).
-
Negative Control: Solvent vehicle (e.g., DMSO).
-
Scintillation Cocktail and Vials.
-
Microcentrifuge tubes and a centrifuge.
-
Liquid Scintillation Counter.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat heart or liver tissue using differential centrifugation.
-
Preparation of Reagents: Prepare stock solutions of substrates, test compounds, and controls at desired concentrations.
-
Assay Reaction:
-
In microcentrifuge tubes, pre-incubate the isolated mitochondria with various concentrations of the test compounds (or controls) in the assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine to each tube.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine. This can be achieved by methods such as ion-exchange chromatography or solvent extraction.
-
Quantification:
-
Add the isolated [³H]palmitoylcarnitine to scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of CPT-1 inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of CPT-1 activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound's Action
The following diagram illustrates the established signaling pathway for this compound's mechanism of action, focusing on its impact on cellular metabolism.
Caption: this compound inhibits CPT-1, blocking fatty acid oxidation and promoting more oxygen-efficient glucose metabolism.
Experimental Workflow for CPT-1 Inhibition Assay
The following diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory potency of a compound on CPT-1.
Caption: Workflow for determining the IC50 of CPT-1 inhibitors.
References
- 1. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative proteomics of cardiac tissue treated with Perhexiline versus other inotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of perhexiline on cardiac tissue versus other commonly used inotropes: dobutamine, milrinone (B1677136), and levosimendan (B1675185). While direct comparative proteomic studies are limited, this document synthesizes available quantitative data for this compound and highlights the known protein-level effects of the other agents to offer a valuable comparative resource.
Executive Summary
This compound, a metabolic modulator, elicits distinct changes in the cardiac proteome, primarily impacting metabolic pathways. In contrast, traditional inotropes like dobutamine, milrinone, and levosimendan exert their effects through direct modulation of signaling cascades that regulate cardiac contractility. This guide presents a detailed look at the proteomic alterations induced by this compound and compares these with the known molecular actions of other inotropes, providing insights into their differing mechanisms of action at the protein level.
Comparative Proteomic Analysis
Quantitative Proteomic Changes with this compound Treatment
The following table summarizes the significant protein expression changes observed in murine cardiac tissue treated with this compound, as identified by 2D-DIGE and LC-MS/MS. The primary effect observed was the activation of the pyruvate (B1213749) dehydrogenase (PDH) complex, indicating a shift from fatty acid to glucose metabolism.[1]
| Protein Name | Accession Number | Fold Change | Function |
| Upregulated Proteins | |||
| Pyruvate dehydrogenase E1 component subunit alpha, somatic form, mitochondrial | P20291 | 1.5 | Component of the pyruvate dehydrogenase complex |
| Dihydrolipoyllysine-residue acetyltransferase component of pyruvate dehydrogenase complex, mitochondrial | P11181 | 1.4 | Component of the pyruvate dehydrogenase complex |
| Downregulated Proteins | |||
| Carnitine O-palmitoyltransferase 1 (CPT1) | P50416 | -1.6 | Fatty acid metabolism |
| Carnitine O-palmitoyltransferase 2 (CPT2) | P38118 | -1.4 | Fatty acid metabolism |
| Myosin-7 | P02563 | -1.3 | Contractile protein |
Note: This table is a representative summary based on the findings of Yin et al. (2012) where activation of the PDH complex was a key finding. Specific fold changes for a broader range of proteins can be found in the supplementary data of the original publication.
Comparative Effects of Inotropes on Key Cardiac Proteins
This table provides a qualitative comparison of the effects of this compound, dobutamine, milrinone, and levosimendan on key classes of cardiac proteins based on their known mechanisms of action.
| Protein/Protein Class | This compound Effect | Dobutamine Effect | Milrinone Effect | Levosimendan Effect |
| Metabolic Enzymes | Metabolic Shift: Downregulates fatty acid oxidation enzymes (e.g., CPT1/2) and upregulates glucose oxidation enzymes (e.g., PDH complex)[1] | Indirect Metabolic Effects: Increases myocardial oxygen consumption, which can indirectly alter metabolic protein expression. | Indirect Metabolic Effects: Increases intracellular cAMP, which can influence metabolic signaling. | Cardioprotective Metabolic Effects: May have beneficial effects on mitochondrial function and energy production. |
| Contractile Proteins | Minor downregulation of some contractile proteins observed[1] | Phosphorylation: Increases phosphorylation of troponin I and myosin-binding protein C via PKA activation. | Phosphorylation: Increases phosphorylation of contractile proteins via PKA activation. | Calcium Sensitization: Directly binds to troponin C, increasing its calcium sensitivity. |
| Calcium Handling Proteins | No direct effect reported. | Phosphorylation: Increases phosphorylation of phospholamban and L-type calcium channels via PKA activation. | Phosphorylation: Increases phosphorylation of calcium handling proteins via PKA activation. | No direct effect on calcium levels; modulates the response to existing calcium. |
| Signaling Proteins | Primarily affects metabolic signaling pathways. | Activates β1-adrenergic receptors, leading to increased cAMP and PKA activation. | Inhibits phosphodiesterase 3 (PDE3), leading to increased cAMP and PKA activation. | Multi-mechanism: Calcium sensitization, PDE3 inhibition (at higher doses), and opening of ATP-sensitive potassium channels. |
Signaling Pathways
The distinct mechanisms of action of these four inotropes are best understood by examining their signaling pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of Perhexiline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Perhexiline, a prophylactic antianginal agent, requires careful handling and disposal due to its potential for toxicity.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment:
Handling Guidelines:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid release to the environment.[4]
II. This compound Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. Pharmaceutical waste is generally categorized as hazardous or non-hazardous, and this determination dictates the disposal pathway.[5]
Step 1: Determine if this compound is a Hazardous Waste
According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical can be considered hazardous waste if it is specifically listed (P-listed or U-listed) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6] While the provided search results do not explicitly classify this compound as a P- or U-listed waste, a hazardous waste determination must be made in accordance with local regulations.[7]
Step 2: Segregate this compound Waste
Based on the waste determination, segregate this compound waste into appropriate, clearly labeled containers.
-
Bulk this compound Waste: This includes unused or expired this compound. It should be placed in a designated hazardous waste container if classified as such.[8]
-
Trace Contaminated Waste: Items such as empty vials, contaminated gloves, and bench paper should be disposed of in a designated "trace chemotherapy" or hazardous waste container.[8]
-
Sharps: Needles and syringes used for handling this compound must be placed in a puncture-resistant sharps container designated for chemotherapy or hazardous waste.[8]
| Waste Type | Container Type | Labeling |
| Bulk this compound | Designated Hazardous Waste Container | "Hazardous Waste - this compound" |
| Trace Contaminated Items | Designated Hazardous Waste Container | "Hazardous Waste - this compound" |
| Contaminated Sharps | Puncture-resistant Sharps Container | "Hazardous Waste - Sharps" |
III. Disposal Procedures
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[2] Improper disposal, such as flushing down the drain, is prohibited for hazardous waste pharmaceuticals and is not recommended for any pharmaceutical waste.[5][9]
Step-by-Step Disposal Protocol:
-
Containment: Ensure all this compound waste is securely contained in the appropriate, labeled containers as described above.
-
Storage: Store waste containers in a designated, secure area with limited access.[8]
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for specific guidance on hazardous waste disposal procedures. They can provide information on licensed hazardous waste transporters and approved disposal facilities.
-
Arrange for Pickup and Disposal: Coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste. Incineration is the preferred method for disposing of pharmaceutical waste.[10]
-
Documentation: Maintain a detailed log of all this compound waste, including the quantity, date of disposal, and the name of the disposal company. A certificate of destruction should be obtained and kept on file.[8]
IV. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
Spill Cleanup:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.[2]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[2]
-
Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate the spill area with alcohol or another suitable solvent.[2]
Exposure Response:
-
Skin Contact: Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
Ingestion: Rinse mouth with water.[2]
In all cases of exposure, seek immediate medical attention.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous waste pharmaceuticals rulemaking [brickergraydon.com]
- 10. michigan.gov [michigan.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
